SLV-317
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
393183-40-9 |
|---|---|
分子式 |
C30H33Cl2F6N7O2 |
分子量 |
708.5 g/mol |
IUPAC 名称 |
[3,5-bis(trifluoromethyl)phenyl]-[(2R)-2-(1H-indol-3-ylmethyl)-4-[[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methyl]piperazin-1-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C30H31F6N7O2.2ClH/c31-29(32,33)21-11-19(12-22(14-21)30(34,35)36)28(44)43-6-5-42(16-23(43)13-20-15-37-25-4-2-1-3-24(20)25)18-27-26(38-40-39-27)17-41-7-9-45-10-8-41;;/h1-4,11-12,14-15,23,37H,5-10,13,16-18H2,(H,38,39,40);2*1H/t23-;;/m1../s1 |
InChI 键 |
QBQHUKKLUVZUBC-MQWQBNKOSA-N |
手性 SMILES |
C1CN([C@@H](CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |
规范 SMILES |
C1CN(C(CN1CC2=NNN=C2CN3CCOCC3)CC4=CNC5=CC=CC=C54)C(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.Cl.Cl |
产品来源 |
United States |
Foundational & Exploratory
SLV-317 Mechanism of Action: An In-Depth Technical Guide
Core Tenet: Selective Antagonism of the Neurokinin-1 Receptor
SLV-317 is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor. Its mechanism of action is centered on the competitive inhibition of Substance P (SP), the endogenous ligand with the highest affinity for the NK-1 receptor. By blocking the binding of SP, this compound effectively mitigates the downstream physiological effects mediated by this signaling pathway, which are implicated in emesis, pain transmission, and neurogenic inflammation.
Molecular Target: The Neurokinin-1 Receptor
The NK-1 receptor is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor subfamily. Upon binding of its agonist, Substance P, the NK-1 receptor undergoes a conformational change, leading to the activation of the Gq/11 family of G-proteins. This initiates a downstream signaling cascade that is central to the physiological effects of Substance P.
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is the functional antagonism of Substance P-induced effects. This has been demonstrated in human clinical trials through the inhibition of SP-induced venodilation.
Clinical Efficacy in Healthy Volunteers
A randomized, double-blind, placebo-controlled crossover study involving 19 healthy male volunteers demonstrated the significant in vivo antagonistic effects of a single 250 mg oral dose of this compound. The key findings from this study are summarized in the tables below.[1][2]
Table 1: Pharmacokinetic Profile of a Single 250 mg Oral Dose of this compound [1][2]
| Parameter | Mean Value (± SEM) |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |
| Half-life (t½) | 9.9 ± 1.6 h |
Table 2: Pharmacodynamic Effects of a Single 250 mg Oral Dose of this compound on Substance P-Induced Venodilation [1][2]
| Parameter | This compound | Placebo | p-value |
| Mean Venodilation before treatment | 56 ± 8% | 49 ± 6% | 0.91 |
| Maximum Antagonizing Effect | 95 ± 8% | - | < 0.001 |
| Time to Maximum Effect | 1.47 ± 0.24 h | - | - |
| Mean Area Under the Effect Curve (AUEC) | 278 ± 67% h⁻¹ | 49 ± 12% h⁻¹ | < 0.001 |
Signaling Pathway Interruption by this compound
This compound exerts its pharmacological effect by interrupting the canonical NK-1 receptor signaling pathway. The binding of this compound to the NK-1 receptor prevents the G-protein coupling and subsequent activation of downstream effectors that would normally occur upon Substance P binding.
Experimental Protocols
The primary method for assessing the in vivo efficacy of this compound in humans is the dorsal hand vein compliance technique.
Dorsal Hand Vein Compliance Technique
This technique measures changes in the diameter of a dorsal hand vein in response to vasoactive substances. It serves as a surrogate model for the peripheral effects of NK-1 receptor stimulation and antagonism.
Methodology Overview:
-
Subject Preparation: Healthy volunteers are placed in a supine position. A dorsal hand vein is selected for the study.
-
Catheterization: A small-gauge needle or catheter is inserted into the selected vein for the local infusion of study drugs.
-
Venoconstriction: To establish a stable baseline of venous tone, a venoconstrictor agent, such as phenylephrine, is infused.
-
Substance P Infusion: Substance P is then co-infused intermittently to induce venodilation. The infusions are spaced apart to prevent tachyphylaxis (tolerance).[3]
-
Compliance Measurement: The change in venous diameter (compliance) is measured continuously. This can be achieved using a linear variable differential transformer (LVDT) which provides a direct and continuous recording of venous compliance.[4][5]
-
Drug Administration: this compound or placebo is administered orally.
-
Post-Dose Assessment: The pharmacodynamic assessments of Substance P-induced venodilation are repeated at various time points post-dose to determine the antagonistic effect of this compound.[3]
-
Pharmacokinetic Sampling: Venous blood samples are collected at predefined intervals to determine the plasma concentration of this compound and correlate it with its pharmacodynamic effects.[3]
References
- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A new technique for recording compliance of human hand veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new technique for recording compliance of human hand veins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SLV-317: A Neurokinin-1 Receptor Antagonist
Introduction
SLV-317 is a potent and highly selective, orally active antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in a variety of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. By blocking the action of Substance P at the NK-1 receptor, this compound has been investigated for its therapeutic potential in conditions characterized by visceral hypersensitivity and inflammation, such as inflammatory bowel disease and irritable bowel syndrome.[1] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols used in its evaluation.
Core Compound Information
| Property | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| Alternative Names | Not specified in available literature | |
| Drug Class | Neurokinin-1 (NK-1) Receptor Antagonist | [1][2] |
| Mechanism of Action | Blocks the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling effects. | [1] |
Preclinical Data
In Vivo Efficacy
In a preclinical model of visceral pain, this compound demonstrated significant efficacy in reducing visceral hypersensitivity.
| Animal Model | Endpoint | Result | Reference |
| Rat | Visceral hypersensitivity to colonic distension | 70% maximal inhibition | [1] |
Clinical Data
A clinical study in healthy male volunteers has provided key pharmacokinetic and pharmacodynamic insights into the activity of this compound in humans.
Pharmacokinetics
Following a single oral dose of 250 mg administered as a solution, this compound exhibited the following pharmacokinetic profile:
| Parameter | Mean Value (± SEM) | Reference |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL | [1][3] |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min | [1][3] |
| Half-life (t1/2) | 9.9 ± 1.6 h | [1][3] |
Pharmacodynamics
The pharmacodynamic effect of this compound was assessed by its ability to antagonize Substance P-induced venodilation in the dorsal hand vein.
| Parameter | Result | Reference |
| Effect on Substance P-induced Venodilation | Substantial inhibition | [1][3] |
| Maximum Antagonizing Effect | 95 ± 8% | [1][3] |
| Time to Maximum Effect | 1.47 ± 0.24 h | [1][3] |
| Area Under the Effect Curve (vs. Placebo) | Significantly higher (p < 0.001) | [1][3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively blocking the Neurokinin-1 (NK-1) receptor, thereby preventing the binding of its endogenous ligand, Substance P. The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events.
References
- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SLV-317, a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLV-317 is a potent and selective, orally active antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Preclinical and clinical investigations have demonstrated the potential of this compound in modulating these pathways, suggesting its therapeutic utility in conditions such as visceral pain and inflammatory bowel disease. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailed experimental protocols for key studies, and a visualization of the underlying signaling pathways.
Introduction
The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in neurogenic inflammation and pain signaling pathways.[1] Antagonism of the NK-1 receptor presents a promising therapeutic strategy for a range of disorders. This compound, chemically identified as 3 - [((2R) -1- [3,5 - bis(trifluoromethyl)benzoyl] -4 -{[5-(morpholinomethyl)-2H-1,2,3-triazol-4 yl]methyl} piperazinyl)methyl]-1H-indole dihydrochloride, is a novel antagonist developed to target this receptor.[1] This document synthesizes the current knowledge on this compound, with a focus on its pharmacological properties and the methodologies used to elucidate them.
In Vitro Pharmacology
While specific binding affinity (Ki) and functional antagonist potency (IC50) values for this compound are not publicly available in the reviewed literature, it is characterized as a potent and highly selective NK-1 receptor antagonist based on in vitro and in vivo studies.[1]
Preclinical Pharmacology
Preclinical studies have highlighted the efficacy of this compound in animal models of visceral hypersensitivity and intestinal inflammation.
Visceral Hypersensitivity in Rats
In a rat model of visceral hypersensitivity induced by colorectal distension, this compound demonstrated a maximal inhibition of the visceral pain response by 70%.[1]
TNBS-Induced Ileitis in Guinea Pigs
In a guinea pig model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis, a model for inflammatory bowel disease, orally administered this compound was found to significantly reduce various parameters of inflammation.[1]
Clinical Pharmacology
A randomized, double-blind, placebo-controlled cross-over study was conducted in healthy male volunteers to investigate the pharmacokinetics and pharmacodynamics of a single oral dose of this compound.[2]
Pharmacokinetics
Following oral administration of a 250 mg dose, this compound exhibited the following pharmacokinetic profile:
| Parameter | Value (Mean ± SEM) |
| Maximum Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 47 ± 3 min |
| Half-life (t1/2) | 9.9 ± 1.6 h |
| Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers.[2] |
Pharmacodynamics
The pharmacodynamic effect of this compound was assessed by its ability to antagonize Substance P-induced venodilation in the dorsal hand vein.
| Parameter | Value (Mean ± SEM) |
| Maximum Antagonizing Effect | 95 ± 8% |
| Time to Maximum Effect | 1.47 ± 0.24 h |
| Table 2: Pharmacodynamic Parameters of this compound in Healthy Volunteers.[2] |
Experimental Protocols
Visceral Hypersensitivity (Rat Colorectal Distension Model) - General Protocol
This protocol is a generalized representation based on standard methods, as the specific protocol for this compound was not detailed in the available literature.
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water.
-
Balloon Insertion: A latex balloon catheter is inserted intra-rectally and positioned in the descending colon.
-
Adaptation Period: Animals are allowed to adapt to the restraint for a set period.
-
Colorectal Distension (CRD): The balloon is incrementally inflated to various pressures to elicit a visceromotor response (abdominal muscle contraction).
-
Drug Administration: this compound or vehicle is administered orally at a predetermined time before CRD.
-
Response Measurement: The pressure threshold for the visceromotor response is recorded as a measure of visceral sensitivity.
TNBS-Induced Ileitis (Guinea Pig Model) - General Protocol
This protocol is a generalized representation, as the specific protocol for this compound was not detailed in the available literature.
-
Induction of Ileitis: Under anesthesia, a solution of TNBS in ethanol (B145695) is instilled into the ileum of guinea pigs.
-
Drug Administration: this compound or vehicle is administered orally for a specified number of days post-TNBS instillation.
-
Assessment of Inflammation: At the end of the treatment period, a segment of the ileum is excised.
-
Macroscopic Scoring: The tissue is scored for visible signs of inflammation, such as ulceration and thickening.
-
Histological Analysis: Tissue samples are processed for histological examination to assess inflammatory cell infiltration and mucosal damage.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is quantified from tissue homogenates.
Dorsal Hand Vein Compliance Technique (Human)
This technique was employed to assess the in vivo antagonism of the NK-1 receptor by this compound.[2]
-
Catheter Placement: Two intravenous catheters are inserted in a dorsal hand vein in a retrograde direction.
-
Vein Diameter Measurement: A linear variable differential transformer is used to continuously measure changes in vein diameter.
-
Pre-constriction: The vein is pre-constricted by a continuous infusion of phenylephrine (B352888) through the distal catheter.
-
Substance P Infusion: Substance P is infused through the proximal catheter to induce venodilation.
-
Drug Administration: A single oral dose of this compound (250 mg) or placebo is administered.
-
Post-dose Measurement: Substance P-induced venodilation is measured at multiple time points after drug administration to determine the antagonizing effect.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Neurokinin-1 Receptor Signaling Pathway
Caption: Simplified NK-1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Dorsal Hand Vein Compliance Technique
Caption: Experimental workflow for the dorsal hand vein compliance technique.
Conclusion
This compound is a potent, orally active NK-1 receptor antagonist with demonstrated efficacy in preclinical models of visceral pain and inflammation, and confirmed target engagement in humans. The data summarized in this guide underscore the therapeutic potential of this compound. Further research, particularly the public dissemination of in vitro binding and functional data, would provide a more complete pharmacological profile. The detailed experimental methodologies and visual representations provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development.
References
SLV-317 and Substance P: A Technical Overview for Drug Development Professionals
An In-depth Guide for Researchers and Scientists
Abstract
SLV-317 is an orally active, potent, and highly selective antagonist of the neurokinin-1 (NK-1) receptor. Its primary mechanism of action involves the competitive inhibition of Substance P (SP), the natural ligand for the NK-1 receptor. Substance P, an undecapeptide of the tachykinin family, is a key mediator in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. This technical guide provides a comprehensive overview of this compound, with a focus on its interaction with Substance P and the associated signaling pathways. The document is intended for researchers, scientists, and professionals involved in drug development, offering a consolidation of available clinical data, experimental methodologies, and a visualization of the underlying biological pathways.
Introduction to this compound and Substance P
Substance P is a neuropeptide that exerts its biological effects through binding to tachykinin receptors, with the highest affinity for the neurokinin-1 (NK-1) receptor.[1] The activation of the NK-1 receptor by Substance P is implicated in a variety of conditions, including chemotherapy-induced nausea and vomiting, inflammatory bowel disease (IBD), and pain.[1][2] this compound has been developed as a therapeutic agent to counteract the effects of Substance P by blocking its interaction with the NK-1 receptor.[1] Preclinical studies have suggested the potential of this compound in models of visceral hypersensitivity and inflammatory bowel disease.[1]
Quantitative Data
The following tables summarize the key quantitative data from a clinical study conducted on this compound in healthy male volunteers.[1][3]
Table 1: Pharmacokinetics of a Single Oral 250 mg Dose of this compound [1][3]
| Parameter | Mean Value (± SEM) |
| Maximum Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 47 ± 3 min |
| Half-life (t½) | 9.9 ± 1.6 h |
Table 2: Pharmacodynamics of a Single Oral 250 mg Dose of this compound on Substance P-Induced Venodilation [1][3]
| Parameter | Mean Value (± SEM) | 95% Confidence Interval |
| Maximum Antagonizing Effect (Emax) | 95 ± 8 % | 78, 111 |
| Time to Maximum Antagonizing Effect | 1.47 ± 0.24 h | 0.96, 1.98 |
| Area Under the Effect Curve (AUCe) | 278 ± 67 % h⁻¹ | 198, 358 |
Experimental Protocols
Clinical Pharmacokinetic and Pharmacodynamic Study
A randomized, double-blind, placebo-controlled, cross-over study was conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.[3]
-
Participants: 19 healthy male volunteers.[3]
-
Intervention: A single oral dose of 250 mg of this compound or placebo.[3]
-
Pharmacokinetic Assessment: Blood samples were collected at various time points to determine the plasma concentrations of this compound.[3]
-
Pharmacodynamic Assessment (Hand Vein Compliance Method):
-
A dorsal hand vein was cannulated for drug infusion and pressure measurement.[4][5]
-
The hand was placed in a plethysmograph to measure changes in vein diameter.[4][5]
-
Veins were preconstricted with a continuous infusion of the alpha-1 agonist, phenylephrine.[3][4]
-
Substance P was infused locally to induce venodilation, and the extent of dilation was measured.[3][4]
-
The ability of this compound to inhibit this Substance P-induced venodilation was quantified over time.[3]
-
Preclinical Inflammatory Bowel Disease Model (General Overview)
While specific protocols for this compound are not publicly available, a common preclinical model for IBD, in which this compound has been evaluated, is the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in guinea pigs.[1]
-
Induction of Colitis: A solution of TNBS in ethanol (B145695) is administered rectally to anesthetized animals.[6][7] This induces a transmural inflammation of the colon that mimics some aspects of human Crohn's disease.[6][8]
-
Evaluation Parameters: The severity of colitis is typically assessed by monitoring body weight, stool consistency, and the presence of blood in the feces.[8][9] Histological analysis of the colon is also performed to evaluate the extent of inflammation, ulceration, and tissue damage.[8][9]
-
Therapeutic Intervention: The efficacy of a test compound like this compound would be evaluated by administering it to the animals before or after the induction of colitis and comparing the disease parameters to a vehicle-treated control group.
Visualizations
Substance P / NK-1 Receptor Signaling Pathway
Caption: Substance P Signaling Pathway via the NK-1 Receptor.
Experimental Workflow for Clinical Pharmacodynamic Assessment
Caption: Clinical Pharmacodynamic Assessment Workflow.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the NK-1 receptor.[1] By binding to the receptor, it prevents Substance P from binding and initiating the downstream signaling cascade depicted in the pathway diagram. This blockade of NK-1 receptor activation is the basis for its therapeutic potential in conditions driven by excessive Substance P activity.
Conclusion
This compound has demonstrated potent antagonism of Substance P-induced effects in a clinical setting. The available pharmacokinetic and pharmacodynamic data in humans provide a solid foundation for its further development. While detailed preclinical data on binding affinities and in vivo dose-response relationships are not extensively published, the compound's performance in a human model of NK-1 receptor activation is promising. Further research to fully elucidate its efficacy and safety in relevant patient populations is warranted. This technical guide consolidates the key available information to support ongoing and future research and development efforts in the field of NK-1 receptor antagonism.
References
- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P in human hand veins in vivo: tolerance, efficacy, potency, and mechanism of venodilator action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new technique for recording compliance of human hand veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TNBS-induced inflammation modulates the function of one class of low-threshold rectal mechanoreceptors in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preclinical Study in Vivo for New Pharmacological Approaches in Inflammatory Bowel Disease: A Systematic Review of Chronic Model of TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
SLV-317: A Technical Guide to its Interaction with the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR) that plays a significant role in pain transmission, inflammation, and emesis.[1] This technical guide provides a comprehensive overview of the interaction between this compound and its target receptor. It includes a summary of available quantitative data from in vivo human studies, a detailed experimental protocol, and a visualization of the NK-1 receptor signaling pathway. While preclinical in vitro studies have established this compound as a potent and highly selective NK-1 receptor antagonist, specific binding affinity values (Kᵢ or IC₅₀) are not publicly available in the cited literature.[1]
Core Target: The Neurokinin-1 (NK-1) Receptor
The primary molecular target of this compound is the neurokinin-1 (NK-1) receptor, also known as the tachykinin receptor 1 (TACR1). The endogenous ligand for this receptor is Substance P, an undecapeptide involved in a variety of physiological processes. As an antagonist, this compound competitively binds to the NK-1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound from a randomized, double-blind, placebo-controlled crossover study in healthy male volunteers who received a single oral dose of 250 mg.[1][2]
Table 1: Pharmacokinetic Properties of this compound [1][2]
| Parameter | Value (mean ± SEM) |
| Peak Plasma Concentration (Cₘₐₓ) | 77 ± 9 ng/mL |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 47 ± 3 min |
| Elimination Half-life (t₁/₂) | 9.9 ± 1.6 h |
Table 2: Pharmacodynamic Properties of this compound (Antagonism of Substance P-induced Venodilation) [1][2]
| Parameter | Value (mean ± SEM) |
| Maximum Antagonizing Effect (Eₘₐₓ) | 95 ± 8 % |
| Time to Maximum Effect (Tₘₐₓ) | 1.47 ± 0.24 h |
| Area Under the Effect Curve (AUCₑ) | 278 ± 67 % h⁻¹ |
Signaling Pathway
The binding of the endogenous agonist, Substance P, to the NK-1 receptor primarily initiates a signaling cascade through the Gαq subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses. This compound, as an antagonist, blocks the initiation of this cascade.
Experimental Protocols
In Vivo: Dorsal Hand Vein Compliance
This protocol was utilized to assess the pharmacodynamic effect of this compound on Substance P-induced venodilation in healthy male volunteers.[3]
Objective: To determine the effect of a single oral dose of this compound on Substance P-induced venodilation.
Methodology:
-
Subject Preparation: Healthy male volunteers are recruited for a double-blind, placebo-controlled, crossover study.
-
Vein Cannulation: A dorsal hand vein is cannulated for drug infusion and measurement of venous compliance.
-
Venoconstriction: Phenylephrine is infused to induce a stable state of venoconstriction.
-
Substance P Infusion: Substance P is co-infused intermittently to induce venodilation. Infusions are separated by 45-minute intervals to prevent tachyphylaxis.
-
Drug Administration: A single oral dose of 250 mg of this compound or a matching placebo is administered.
-
Pharmacodynamic Assessment: The venodilation response to Substance P is measured for up to 4.25 hours post-dose using the dorsal hand vein compliance technique.
-
Pharmacokinetic Sampling: Venous blood samples are collected for up to 24 hours post-dose to determine the plasma concentration of this compound.
-
Safety Monitoring: ECG, pulse rate, blood pressure, and standard clinical laboratory tests are monitored throughout the study.
References
SLV-317: A Technical Overview of a Peripheral Neurokinin-1 Receptor Antagonist
Introduction
SLV-317 is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist that has been investigated for its therapeutic potential in conditions involving neurogenic inflammation, such as inflammatory bowel disease (IBD). Developed by Solvay Pharmaceuticals, this compound acts primarily as a peripheral antagonist of the NK-1 receptor, thereby inhibiting the effects of substance P. This document provides an in-depth technical guide on the discovery, history, mechanism of action, and experimental data related to this compound, intended for researchers, scientists, and drug development professionals. While specific details regarding the initial discovery and a comprehensive development history of this compound by Solvay Pharmaceuticals are not extensively available in public literature, this guide consolidates the key scientific findings from preclinical and clinical research.
Mechanism of Action: Antagonism of the Neurokinin-1 Receptor
This compound exerts its pharmacological effects by competitively blocking the binding of substance P to the neurokinin-1 (NK-1) receptor. Substance P, an undecapeptide of the tachykinin family, is the natural agonist for the NK-1 receptor with the highest affinity.[1] The activation of NK-1 receptors by substance P is a key component in the transmission of pain signals, the induction of emesis, the promotion of neurogenic inflammation, and endothelium-dependent vasodilation.[1] In the gastrointestinal tract, substance P is involved in the transmission of afferent sensory signals and modulates neuromuscular function, leading to increased motility.[1]
By antagonizing the NK-1 receptor, this compound effectively mitigates the downstream signaling cascades initiated by substance P. This action is particularly relevant in pathological conditions characterized by excessive substance P release and NK-1 receptor activation, such as in inflammatory bowel disease and other inflammatory conditions.
Neurokinin-1 Receptor Signaling Pathway
The binding of substance P to the G-protein coupled NK-1 receptor initiates a cascade of intracellular events. The following diagram illustrates the simplified signaling pathway.
Preclinical Pharmacology
This compound has been characterized as a potent and highly selective NK-1 receptor antagonist in both in vitro and in vivo preclinical studies.[1] While specific quantitative data on its binding affinity (e.g., Ki or IC50 values) are not publicly available, its functional antagonistic properties have been demonstrated in various animal models.
In Vivo Efficacy in Animal Models
Visceral Hypersensitivity in Rats: In a rat model of visceral hypersensitivity, this compound demonstrated a maximal inhibition of visceral hypersensitivity to colonic distension of 70%.[1] This finding suggests its potential utility in treating visceral pain, a common symptom in functional bowel disorders.
Inflammatory Bowel Disease Model in Guinea Pigs: In a guinea pig model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis, a well-established model for inflammatory bowel disease, oral administration of this compound was shown to significantly reduce various parameters of inflammation.[2] This indicates a direct anti-inflammatory effect in the gastrointestinal tract.
Gastrointestinal Transit and Antidiarrheal Activity: Preclinical studies have also revealed that this compound has weak but significant effects on gastrointestinal transit.[1] It was found to reduce fecal output in rats and exhibit antidiarrheal activity in both rats and mice.[2]
Experimental Protocol: TNBS-Induced Colitis
The trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a widely used experimental model that mimics some aspects of human inflammatory bowel disease, particularly Crohn's disease. The following is a general protocol for this model:
-
Animal Model: Typically, male Wistar rats or specific mouse strains are used.
-
Induction of Colitis:
-
Animals are fasted overnight with free access to water.
-
Under light anesthesia, a catheter is inserted rectally.
-
A solution of TNBS dissolved in ethanol (B145695) (e.g., 50% ethanol) is administered intrarectally. Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and induce a cell-mediated immune response.
-
-
Treatment: this compound or vehicle is administered orally at predetermined doses and time points relative to TNBS administration.
-
Assessment of Colitis:
-
Clinical Scoring: Daily monitoring of body weight, stool consistency, and presence of blood in the stool.
-
Macroscopic Scoring: At the end of the experiment, the colon is excised, and the degree of inflammation, ulceration, and bowel wall thickening is scored.
-
Histological Analysis: Colonic tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, crypt damage, and cellular infiltration.
-
Biochemical Markers: Measurement of inflammatory markers such as myeloperoxidase (MPO) activity (an index of neutrophil infiltration) in the colonic tissue.
-
Clinical Pharmacology in Healthy Volunteers
A randomized, double-blind, placebo-controlled, cross-over study was conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers.
Study Design and Methodology
-
Participants: 19 healthy male volunteers.
-
Treatment: A single oral dose of 250 mg this compound or placebo.
-
Pharmacokinetic Sampling: Blood samples were collected for analysis of this compound plasma concentrations up to 24 hours post-dose.
-
Pharmacodynamic Assessment: The inhibition of the venodilator response to substance P was evaluated using the dorsal hand vein compliance method. This technique involves pre-constricting the hand veins with phenylephrine, followed by local infusion of substance P to induce venodilation. The effect of this compound on this substance P-induced venodilation was measured.
The following diagram illustrates the experimental workflow of the clinical study.
Pharmacokinetic Results
The administration of a single 250 mg oral dose of this compound was well-tolerated and resulted in the following pharmacokinetic profile:
| Parameter | Value (Mean ± SEM) |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |
| Half-life (t1/2) | 9.9 ± 1.6 h |
| Data from Hesse et al., 2006[3] |
Pharmacodynamic Results
This compound demonstrated a substantial and statistically significant inhibition of substance P-induced venodilation compared to placebo (P < 0.001).[1][3]
| Parameter | This compound | Placebo |
| Mean Venodilation before Dosing | 56 ± 8% | 49 ± 6% |
| Maximum Antagonizing Effect (Emax) | 95 ± 8% | - |
| Time to Maximum Effect | 1.47 ± 0.24 h | - |
| Mean Area Under the Effect Curve (AUCe) | 278 ± 67% h-1 | 49 ± 12% h-1 |
| Data from Hesse et al., 2006[1][3] |
These results confirm that this compound is an orally active and highly effective antagonist of substance P-induced effects in humans.[1][3]
Conclusion
This compound is a peripherally acting neurokinin-1 receptor antagonist with demonstrated efficacy in preclinical models of visceral hypersensitivity and inflammatory bowel disease. Clinical data in healthy volunteers have established its oral bioavailability and potent antagonism of substance P-induced effects in humans. While further clinical development information is not widely available, the existing data suggest that this compound held promise as a therapeutic agent for conditions driven by peripheral NK-1 receptor activation, such as inflammatory bowel disease and visceral pain. This technical summary provides a foundation for understanding the pharmacological profile of this compound and its potential therapeutic applications.
References
SLV-317 and its Putative Role in the Modulation of Visceral Pain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral pain, a hallmark of functional and inflammatory gastrointestinal disorders, represents a significant clinical challenge with a substantial unmet medical need. The corticotropin-releasing factor (CRF) system has emerged as a critical modulator of visceral sensitivity, particularly in the context of stress-induced exacerbation of symptoms. SLV-317, identified as a corticotropin-releasing factor receptor 1 (CRF1) antagonist, was investigated for its potential therapeutic role in visceral pain. Although the clinical development of this compound was discontinued (B1498344) in the United States, the underlying scientific rationale for targeting the CRF system in visceral pain remains a compelling area of research. This technical guide provides an in-depth overview of the core scientific principles and experimental evidence supporting the role of CRF receptor antagonism in mitigating visceral pain, the presumed mechanism of action for this compound.
Introduction: The CRF System and Visceral Hypersensitivity
The corticotropin-releasing factor (CRF) system, comprising CRF and related peptides (urocortins), and its receptors (CRF1 and CRF2), is a key regulator of the neuroendocrine, autonomic, and behavioral responses to stress.[1][2] Beyond its well-established role in the hypothalamic-pituitary-adrenal (HPA) axis, the CRF system is extensively expressed in the central and peripheral nervous systems, including regions critical for pain processing and gastrointestinal function.[2]
Emerging evidence from preclinical and clinical studies has solidified the role of the CRF system, particularly the CRF1 receptor, in the pathophysiology of visceral hypersensitivity, a cardinal feature of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][3][4] Stress is a well-known trigger for the exacerbation of symptoms in these conditions, and the CRF system is a primary mediator of this stress-induced visceral hyperalgesia.[2][3]
This compound was developed as a CRF1 receptor antagonist with the therapeutic goal of mitigating visceral pain.[5][6] While specific data on this compound's efficacy and mechanism from published preclinical or clinical trials are not publicly available due to its discontinued development, this guide will focus on the extensive body of research on CRF receptor antagonists in animal models of visceral pain to elucidate the intended role of this compound.
The Role of CRF1 Receptor Activation in Visceral Pain: Preclinical Evidence
Animal models have been instrumental in delineating the contribution of CRF1 receptor activation to visceral nociception.
Experimental Models of Visceral Pain
A commonly employed model is the colorectal distension (CRD) model in rodents. In this model, a balloon is inserted into the colon and inflated to various pressures, and the visceromotor response (VMR), typically measured as abdominal muscle contractions, is quantified as an index of visceral pain.
Effects of CRF and CRF1 Agonists
Central or peripheral administration of CRF or selective CRF1 receptor agonists has been shown to induce visceral hyperalgesia, mimicking the effects of stress.[2][3] These agents lower the threshold for pain and increase the magnitude of the visceromotor response to colorectal distension.[2]
Effects of CRF1 Receptor Antagonists
The administration of selective CRF1 receptor antagonists has been demonstrated to block stress-induced visceral hyperalgesia and, in some cases, reduce baseline visceral sensitivity.[2][3] These findings provide a strong rationale for the therapeutic potential of CRF1 antagonists like this compound in visceral pain.
Table 1: Representative Effects of CRF Receptor Ligands in Rodent Models of Visceral Pain
| Compound Class | Agent | Animal Model | Key Finding | Reference |
| CRF Receptor Agonist | Corticotropin-Releasing Factor (CRF) | Rat | Intracerebroventricular or intraperitoneal injection induces visceral hyperalgesia to colorectal distension. | [2] |
| CRF1 Receptor Agonist | Cortagine | Rat, Mouse | Intraperitoneal administration reproduces CRF-induced visceral hypersensitivity. | [3] |
| CRF Receptor Antagonist | Astressin | Rat | Peripheral administration prevents the development of visceral hyperalgesia in response to repeated stress. | [3] |
| CRF1 Receptor Antagonist | Various selective antagonists | Rodent | Block stress-induced colonic hypersensitivity to colorectal distension. | [2] |
| CRF2 Receptor Agonist | Urocortin 2 | Rat | Peripheral injection reduces visceral pain following colorectal distension. | [2][7] |
Signaling Pathways in CRF-Mediated Visceral Nociception
The pro-nociceptive effects of CRF1 receptor activation are mediated through a complex interplay of central and peripheral signaling pathways.
Central Mechanisms
Within the central nervous system, CRF1 receptors are expressed in key areas for pain modulation, including the amygdala, prefrontal cortex, and spinal cord. Activation of these receptors can enhance the transmission of nociceptive signals from the viscera.
Peripheral Mechanisms
Peripherally, CRF1 receptors are found on sensory neurons and immune cells, such as mast cells.[2] Activation of these receptors can lead to the release of pro-inflammatory mediators and sensitize visceral afferent nerves, thereby lowering the pain threshold.
Caption: Proposed mechanism of this compound in visceral pain.
Experimental Protocols
To provide a practical context for the data presented, this section outlines a generalized experimental protocol for evaluating the effect of a CRF1 receptor antagonist on visceral sensitivity in a rodent model.
Animal Model and Surgical Preparation
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Implantation: Under anesthesia, electrodes are sutured into the external oblique abdominal muscles for electromyography (EMG) recording of the visceromotor response. Animals are allowed to recover for at least one week post-surgery.
Colorectal Distension (CRD) Protocol
-
A flexible balloon catheter is inserted intra-anally into the descending colon.
-
After an acclimation period, phasic colorectal distensions are performed at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with an inter-stimulus interval (e.g., 4 minutes).
-
The EMG signal is recorded, rectified, and integrated to quantify the visceromotor response (VMR).
Drug Administration and Experimental Design
-
A baseline CRD response is established.
-
Animals are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
To induce a stress response, animals may be subjected to a stressor such as water avoidance stress.
-
Following drug administration and/or stress, the CRD protocol is repeated at various time points to assess the effect of the treatment on visceral sensitivity.
Caption: Generalized experimental workflow for visceral pain studies.
Conclusion
This compound was developed as a CRF1 receptor antagonist with the potential to treat visceral pain by targeting a key underlying mechanism of visceral hypersensitivity. Although the clinical development of this specific compound was halted, the scientific foundation for this therapeutic approach remains robust. Preclinical studies have consistently demonstrated that CRF1 receptor activation plays a pivotal role in mediating stress-induced visceral hyperalgesia. Consequently, CRF1 receptor antagonists hold promise as a targeted therapy for disorders characterized by visceral pain, such as irritable bowel syndrome. Future research in this area may focus on developing new CRF1 antagonists with improved pharmacokinetic and pharmacodynamic profiles, potentially leading to a novel class of therapeutics for these challenging conditions.
References
- 1. Corticotropin-releasing factor receptor 1 (CRF-R1) antagonists: Promising agents to prevent visceral hypersensitivity in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corticotropin-Releasing Factor Receptor 1 Antagonist Alters Regional Activation and Effective Connectivity in an Emotional–Arousal Circuit during Expectation of Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. US8835444B2 - Cyclohexyl amide derivatives as CRF receptor antagonists - Google Patents [patents.google.com]
- 7. CRF2 receptor activation prevents colorectal distension induced visceral pain and spinal ERK1/2 phosphorylation in rats - PMC [pmc.ncbi.nlm.nih.gov]
SLV-317: A Neurokinin-1 Receptor Antagonist for Inflammatory Bowel Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SLV-317 is an orally active, potent, and selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] It has been investigated for its therapeutic potential in conditions characterized by neurogenic inflammation and visceral hypersensitivity, including inflammatory bowel disease (IBD).[2] This document provides a comprehensive overview of the available research on this compound in the context of IBD, including its mechanism of action, preclinical findings, and clinical data.
Core Mechanism of Action: Targeting the Substance P/NK-1R Pathway
The primary mechanism of action of this compound is the blockade of the neurokinin-1 receptor, thereby inhibiting the biological effects of its endogenous ligand, Substance P.[1] Substance P is a neuropeptide that plays a significant role in the pathophysiology of IBD.[1][3] In the gastrointestinal tract, elevated levels of Substance P and upregulation of its receptor, NK-1R, are observed in patients with IBD.[2] The interaction between Substance P and the NK-1R on various cell types, including immune cells, epithelial cells, and neurons, contributes to the inflammatory cascade and visceral pain perception characteristic of IBD.[2][3]
By binding to the NK-1 receptor, this compound prevents Substance P from initiating downstream signaling pathways that lead to neurogenic inflammation. This includes the activation of transcription factors such as NF-κB, which in turn promotes the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
Signaling Pathway of Substance P/NK-1R in Intestinal Inflammation and its Inhibition by this compound
Caption: this compound blocks Substance P binding to the NK-1R, inhibiting downstream inflammatory signaling.
Preclinical Research in Inflammatory Bowel Disease Models
This compound has demonstrated efficacy in animal models of IBD, suggesting its potential as a therapeutic agent.
TNBS-Induced Ileitis in Guinea Pigs
In a preclinical model of trinitrobenzenesulphonic acid (TNBS)-induced ileitis in guinea pigs, orally administered this compound was shown to significantly reduce various parameters of inflammation.[2] This model is relevant to Crohn's disease, as TNBS induces a T-cell mediated transmural inflammation.
Experimental Protocol: TNBS-Induced Ileitis (General Methodology)
While the specific protocol for the this compound study is not publicly available, a general methodology for this model is as follows:
-
Animal Model: Male guinea pigs are typically used.
-
Induction of Ileitis: A solution of TNBS in ethanol (B145695) is administered intra-ileally to anesthetized animals. Control animals receive a saline or ethanol vehicle.
-
Treatment: Animals in the treatment group receive this compound orally at specified doses and a predetermined schedule following TNBS administration.
-
Assessment of Inflammation: After a set period, animals are euthanized, and the ileum is collected for analysis.
-
Macroscopic Scoring: The severity of inflammation is assessed based on visual criteria such as ulceration, bowel wall thickening, and adhesions.
-
Histological Analysis: Tissue sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined microscopically to evaluate the degree of cellular infiltration, crypt damage, and overall inflammation.
-
Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may be measured in tissue homogenates. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) can also be quantified using techniques like ELISA or qPCR.
-
Quantitative Data from Preclinical Studies
Detailed quantitative data from the preclinical studies of this compound in IBD models are not publicly available. The available literature indicates a "significant reduction" in inflammatory parameters, but specific numerical data on the extent of this reduction is not provided.[2]
Visceral Hypersensitivity in Rats
Preclinical data have also indicated that this compound can reduce visceral hypersensitivity to colonic distension in rats, with a maximal inhibition of 70%.[2] This is a key finding as abdominal pain is a significant symptom for many IBD patients.
Clinical Pharmacology and Pharmacodynamics
A clinical study in healthy human volunteers has provided insights into the pharmacokinetics and pharmacodynamics of this compound.
Phase 1 Study in Healthy Volunteers (NCT00160862)
This randomized, double-blind, placebo-controlled, crossover study evaluated the effect of a single oral dose of 250 mg of this compound on Substance P-induced venodilation in 18 healthy male volunteers.[3][5]
Experimental Protocol: Dorsal Hand Vein Compliance
-
Study Design: A crossover design was used where each participant received both this compound and a placebo on separate occasions, with a washout period in between.
-
Drug Administration: A single oral dose of 250 mg of this compound or a matching placebo was administered.
-
Pharmacodynamic Assessment: The dorsal hand vein compliance technique was used to measure the venodilatory effect of Substance P.
-
Venoconstriction: The hand veins were first constricted by an infusion of phenylephrine.
-
Substance P Challenge: Substance P was then co-infused to induce venodilation.
-
Measurement: The degree of venodilation was measured before and at multiple time points after the administration of this compound or placebo.
-
-
Pharmacokinetic Analysis: Blood samples were collected over 24 hours to determine the plasma concentration of this compound.
-
Safety Monitoring: Safety was assessed through the monitoring of adverse events, ECG, vital signs, and laboratory tests.
Key Findings from the Phase 1 Study
| Parameter | This compound (250 mg) | Placebo | p-value | Reference |
| Maximum Antagonizing Effect on Substance P-induced Venodilation | 95 ± 8% | No effect | < 0.001 | [5] |
| Time to Maximum Effect | 1.47 ± 0.24 h | N/A | N/A | [5] |
| Mean Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL | N/A | N/A | [5] |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min | N/A | N/A | [5] |
| Mean Half-life (t½) | 9.9 ± 1.6 h | N/A | N/A | [5] |
The study concluded that a single oral dose of this compound is well-tolerated and effectively antagonizes the effects of Substance P in humans, confirming its mechanism of action in a clinical setting.[2][5]
Experimental Workflow for the Phase 1 Clinical Trial
Caption: Workflow of the randomized, placebo-controlled, crossover Phase 1 study of this compound.
Future Directions and Conclusion
The available data suggest that this compound, through its antagonism of the NK-1 receptor, is a promising candidate for the treatment of inflammatory bowel disease. Its ability to counteract the pro-inflammatory and pain-sensitizing effects of Substance P addresses key aspects of IBD pathophysiology. Preclinical studies have demonstrated its anti-inflammatory effects in a relevant animal model, and a Phase 1 clinical trial has confirmed its mechanism of action and favorable safety profile in healthy volunteers.
Further research, including clinical trials in IBD patients, is necessary to establish the therapeutic efficacy and safety of this compound in this patient population. The development of a potent, orally available NK-1 receptor antagonist like this compound could offer a novel therapeutic option for individuals with IBD, potentially targeting both inflammation and visceral pain.
References
- 1. foodguides.com [foodguides.com]
- 2. Neurokinin-1 receptor expression in inflammatory bowel disease: molecular quantitation and localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P, obesity and gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cinacalcet Targets the Neurokinin-1 Receptor and Inhibits PKCδ/ERK/P65 Signaling to Alleviate Dextran Sulfate Sodium-Induced Colitis [frontiersin.org]
- 5. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
An In-Depth Technical Guide to SLV-317 for Irritable Bowel Syndrome Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The pathophysiology of IBS is complex and involves visceral hypersensitivity and low-grade inflammation. One of the key neurotransmitters implicated in pain signaling and inflammation in the gut is Substance P. SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist, which blocks the action of Substance P.[1] Preclinical and early clinical studies suggest that this compound may have therapeutic potential in managing the symptoms of IBS by reducing visceral pain and inflammation.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, preclinical efficacy, and clinical pharmacology.
Mechanism of Action: Targeting the Neurokinin-1 Receptor
This compound exerts its pharmacological effects by competitively binding to and inhibiting the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide widely distributed in the central and peripheral nervous systems, including the enteric nervous system of the gastrointestinal tract.
In the context of IBS, the binding of Substance P to NK-1 receptors on enteric neurons and immune cells is thought to contribute to:
-
Visceral Hypersensitivity: The heightened perception of pain in response to normal or mildly noxious stimuli in the gut.
-
Neurogenic Inflammation: The release of inflammatory mediators from nerve endings, leading to vasodilation, increased vascular permeability, and immune cell activation.
By blocking the NK-1 receptor, this compound is hypothesized to interrupt these pathological processes, thereby alleviating abdominal pain and reducing gut inflammation associated with IBS.
Data Presentation
Preclinical Efficacy of this compound
| Experimental Model | Species | Key Findings | Reference |
| Visceral Hypersensitivity to Colonic Distension | Rat | Maximal inhibition of visceral hypersensitivity of 70%. | [1] |
| Trinitrobenzenesulphonic acid (TNBS)-induced Ileitis | Guinea-pig | Significant reduction in various parameters of ileitis with oral administration. | [1] |
| Gastrointestinal Transit | Rat, Mouse | Weak but significant effects on gastrointestinal transit; reduced faecal output. | [1] |
Pharmacokinetics of a Single Oral 250 mg Dose of this compound in Healthy Male Volunteers
| Pharmacokinetic Parameter | Value (Mean ± SEM) | Reference |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL | [1] |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min | [1] |
| Half-life (t1/2) | 9.9 ± 1.6 h | [1] |
Pharmacodynamics of a Single Oral 250 mg Dose of this compound in Healthy Male Volunteers
| Pharmacodynamic Parameter | This compound | Placebo | P-value | Reference |
| Maximum Antagonizing Effect on Substance P-induced Venodilation | 95 ± 8% | 19 ± 14% | < 0.001 | [1] |
| Time to Maximum Effect | 1.47 ± 0.24 h | N/A | N/A | [1] |
| Area Under the Effect Curve (AUCe) (% h⁻¹) | 278 ± 67 | 49 ± 12 | < 0.001 | [1] |
Experimental Protocols
Preclinical Models
1. Rat Model of Visceral Hypersensitivity to Colonic Distension
-
Objective: To assess the effect of this compound on visceral pain perception.
-
Methodology: While the specific details of the original study are not fully available, a standard protocol involves the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Hypersensitivity (if applicable): A mild colonic irritant (e.g., acetic acid) may be instilled to induce a state of visceral hypersensitivity that mimics IBS.
-
Drug Administration: this compound or vehicle is administered orally at various doses.
-
Colorectal Distension (CRD): A balloon catheter is inserted into the colon. The balloon is inflated to various pressures to elicit a visceromotor response (abdominal muscle contraction), which is a measure of visceral pain.
-
Measurement: The visceromotor response is quantified, often using electromyography (EMG) of the abdominal muscles. A reduction in the EMG response at a given distension pressure indicates an analgesic effect.
-
2. Guinea Pig Model of TNBS-induced Ileitis
-
Objective: To evaluate the anti-inflammatory effects of this compound in a model of intestinal inflammation.
-
Methodology: Based on standard protocols:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Induction of Ileitis: Under anesthesia, a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is injected into the wall of the ileum to induce a localized, transmural inflammation.
-
Drug Administration: this compound or vehicle is administered orally for a defined period following the induction of ileitis.
-
Assessment of Inflammation: After the treatment period, the animals are euthanized, and the inflamed ileal segment is collected. Parameters of inflammation are assessed, which may include:
-
Macroscopic scoring of tissue damage.
-
Histological analysis of inflammatory cell infiltrate and tissue architecture.
-
Measurement of inflammatory markers such as myeloperoxidase (MPO) activity.
-
-
Clinical Pharmacodynamic Study in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy male volunteers.
-
Protocol:
-
Treatment: Participants received a single oral dose of 250 mg this compound or a matching placebo. A washout period separated the two treatment phases.
-
Pharmacodynamic Assessment (Dorsal Hand Vein Compliance):
-
A vein in the back of the hand is pre-constricted with an infusion of phenylephrine.
-
Substance P is then co-infused to induce venodilation.
-
The degree of venodilation is measured to assess the response to Substance P.
-
This procedure is repeated at intervals after the administration of this compound or placebo to determine the extent and duration of NK-1 receptor blockade.
-
-
Pharmacokinetic Assessment: Venous blood samples were collected at multiple time points to determine the plasma concentration of this compound over time.
-
Safety Assessment: Safety was monitored through ECG, vital signs, and standard laboratory tests.
-
Conclusion and Future Directions
The available data indicates that this compound is a potent, orally active NK-1 receptor antagonist that effectively blocks the effects of Substance P in humans. Preclinical studies in animal models of visceral hypersensitivity and intestinal inflammation suggest its potential as a therapeutic agent for Irritable Bowel Syndrome. The reduction of visceral hypersensitivity by 70% in a rat model is a particularly promising finding.
Further research is warranted to fully elucidate the therapeutic potential of this compound in IBS. Specifically, clinical trials in patients with IBS are needed to evaluate its efficacy in improving key symptoms such as abdominal pain and discomfort, and to establish a safe and effective dosing regimen. These studies should ideally include objective measures of visceral sensitivity and inflammatory biomarkers to confirm the mechanism of action in the target patient population.
References
Therapeutic Potential of SLV-317: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of SLV-317, a potent and selective neurokinin-1 (NK-1) receptor antagonist. The information collated herein summarizes key findings from preclinical and clinical investigations, focusing on its mechanism of action, pharmacokinetics, and efficacy in models of inflammatory conditions.
Core Mechanism of Action: Neurokinin-1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P (SP) to the NK-1 receptor (also known as the tachykinin receptor 1). SP, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals, neurogenic inflammation, and various other pathophysiological processes. By antagonizing the NK-1 receptor, this compound effectively mitigates the downstream signaling cascades initiated by SP.
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events contribute to cellular responses such as cell proliferation, anti-apoptotic effects, and cell migration. Additionally, there is evidence for the involvement of Gαs and the Rho/Rock pathways in NK-1 receptor signaling.
Below is a diagram illustrating the primary signaling pathway inhibited by this compound.
Clinical Pharmacokinetics and Pharmacodynamics
A clinical trial (NCT00160862) investigated the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers. The study demonstrated that this compound is an orally active and effective antagonist of Substance P-induced effects in humans.
Pharmacokinetic Profile
A single oral dose of 250 mg of this compound as an oral solution was well tolerated. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value (Mean ± SEM) |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |
| Half-life (t1/2) | 9.9 ± 1.6 h |
Pharmacodynamic Effects: Inhibition of Substance P-Induced Venodilation
The pharmacodynamic effects of this compound were assessed using the dorsal hand vein compliance method, where venodilation is induced by local infusion of Substance P.
| Treatment Group | Pre-dose Venodilation (%) (Mean ± SEM) | Post-dose Venodilation Inhibition (%) (Mean ± SEM) |
| This compound (250 mg) | 56 ± 8 | 95 ± 8 (maximum effect) |
| Placebo | 49 ± 6 | No significant effect |
The maximum antagonizing effect of this compound was observed at 1.47 ± 0.24 hours post-administration. The mean area under the effect curve for this compound was significantly higher than that for placebo (p < 0.001), confirming its potent antagonist activity in a human model.
Preclinical Efficacy in Inflammatory Bowel Disease Models
Preclinical studies have evaluated the therapeutic potential of TP-317 (the same compound as this compound) in murine models of inflammatory bowel disease (IBD), specifically dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and TNFΔARE-induced ileitis. These studies highlight the anti-inflammatory and immunomodulatory properties of the compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis
In a model of DSS-induced colitis in C57BL/6J mice, daily oral administration of TP-317 demonstrated significant anti-inflammatory effects.
| Treatment Group | Dose (mg/kg) | Reduction in Histology Score (%) | Reduction in Crypt Damage Score (%) |
| TP-317 | 0.04 | 14 (NS) | 34 (p<0.05) |
| TP-317 | 0.4 | 22 (NS) | 37 (p<0.05) |
| TP-317 | 4.0 | 33 (p<0.01) | 39 (p<0.05) |
| Cyclosporin (B1163) | 25 | 33 (p<0.01) | - |
| Filgotinib (B607452) | - | 44 (p<0.001) | - |
At a dose of 0.4 mg/kg, TP-317 showed similar efficacy to cyclosporin and filgotinib in reducing the Disease Activity Index (DAI) scores. Notably, TP-317 demonstrated greater efficacy than both comparator drugs in reducing crypt damage.
TNFΔARE-Induced Ileitis
In the TNFΔARE mouse model, which spontaneously develops Crohn's-like ileitis due to increased TNF-α stability, TP-317 treatment for 14 days led to a reduction in intestinal permeability and disease activity. Furthermore, TP-317 modulated the local immune response in the mucosal tissue by:
-
Reducing the levels of the pro-inflammatory cytokine IL-17 .
-
Increasing the levels of the anti-inflammatory cytokine IL-10 .
Experimental Protocols
Dorsal Hand Vein Compliance Technique for Pharmacodynamic Assessment
This experimental workflow outlines the key steps in the clinical study to assess the pharmacodynamic effects of this compound.
Methodology:
-
Volunteer Recruitment: Healthy male volunteers were enrolled in a randomized, double-blind, placebo-controlled, cross-over study.
-
Drug Administration: A single oral dose of 250 mg this compound or placebo was administered.
-
Venoconstriction: The dorsal hand veins were preconstricted via infusion of phenylephrine.
-
Venodilation Induction: Substance P was co-infused intermittently to induce venodilation.
-
Pharmacodynamic Measurement: The diameter of the hand vein was measured to determine the degree of venodilation, and the inhibitory effect of this compound was quantified.
-
Pharmacokinetic Sampling: Venous blood samples were collected for up to 24 hours post-dose to determine the plasma concentration of this compound.
DSS-Induced Colitis Model
This diagram illustrates the induction and treatment protocol for the DSS-induced colitis model used in the preclinical evaluation of TP-317.
Methodology:
-
Animal Model: 8-week old C57BL/6J mice were used.
-
Induction of Colitis: Mice received two cycles of DSS in their drinking water:
-
Cycle 1: 1% DSS for 5 days.
-
Recovery: 10 days of regular drinking water.
-
Cycle 2: 2% DSS for 5 days.
-
-
Treatment: Daily oral treatment was initiated on day 20 and continued for 7 days with TP-317 (at doses of 0.04, 0.4, or 4 mg/kg), cyclosporin (25 mg/kg), or filgotinib.
-
Assessment: On day 27, the mice were sacrificed, and colonic tissue was collected for histological analysis to assess inflammation severity, depth, and crypt loss.
TNFΔARE-Induced Ileitis Model
Methodology:
-
Animal Model: 8-10 week old TNFΔARE mice, which have a genetic modification leading to increased stability of TNF-α mRNA and consequently, overexpression of TNF-α, were used. This results in the spontaneous development of chronic ileitis.
-
Treatment: The mice were treated with daily oral doses of TP-317 (0.04, 0.4, and 4 mg/kg) for 14 days.
-
Intestinal Permeability Assessment: On day 13, intestinal permeability was assessed by oral gavage of FITC-Dextran and subsequent measurement of its concentration in the blood after 4 hours.
-
Cytokine and Histology Assessment: On day 14, the animals were sacrificed, and intestinal tissue was harvested for the measurement of cytokine levels (IL-17 and IL-10) by ELISA and for histological scoring of disease activity.
Conclusion
This compound is a potent, orally available NK-1 receptor antagonist with a favorable pharmacokinetic profile in humans. It has demonstrated significant efficacy in a human pharmacodynamic model of Substance P-induced effects. Furthermore, preclinical studies in established murine models of inflammatory bowel disease have shown its potential to reduce inflammation, protect the mucosal barrier, and modulate the immune response. These findings support the continued investigation of this compound as a potential therapeutic agent for inflammatory conditions where the Substance P/NK-1 receptor pathway plays a significant pathological role.
An In-depth Technical Guide to the Pharmacology of Solabegron (SLV-317)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solabegron (B109787), also known as GW-427,353, is a selective β3-adrenoceptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] Developed by GlaxoSmithKline, it represents a targeted therapeutic approach by modulating smooth muscle relaxation and visceral sensory pathways.[1] This document provides a comprehensive overview of the pharmacological profile of Solabegron, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
Solabegron exerts its pharmacological effects primarily through the selective activation of the β3-adrenergic receptor.[1]
-
Overactive Bladder (OAB): In the bladder, stimulation of β3-adrenoceptors on detrusor muscle cells leads to smooth muscle relaxation. This increases bladder capacity and reduces the frequency of involuntary contractions, thereby alleviating the symptoms of OAB such as urinary urgency and frequency.[1][2] The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream signaling that promotes relaxation.[2]
-
Irritable Bowel Syndrome (IBS): In the gastrointestinal tract, Solabegron's activation of β3-ARs has been shown to reduce nerve-stimulated colonic smooth muscle contractions.[3] A key aspect of its mechanism in IBS is the release of somatostatin (B550006) from adipocytes.[1][4] Somatostatin has analgesic properties and acts on enteric neurons to decrease their excitability, which may contribute to the reduction of visceral pain associated with IBS.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Solabegron from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Selectivity and Potency
| Parameter | Cell Line/Tissue | Value | Reference |
| EC50 (cAMP accumulation) | CHO cells expressing human β3-AR | 22 ± 6 nM | [5] |
| Intrinsic Activity (vs. Isoproterenol) | CHO cells expressing human β3-AR | 90% | [5] |
| EC50 (Relaxation) | Human bladder strips (pre-contracted) | 1.9 nM | [6] |
| β1-AR and β2-AR Activity | CHO cells expressing human β1/β2-AR | Minimal response at 10,000 nM (<10% of isoproterenol) | [5] |
Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Repeat Dosing)
| Parameter | Solabegron (Parent) | Active Metabolite (O-acyl glucuronide) | Reference |
| Tmax (Median) | 1.5–3 hours | 3–4 hours | [3] |
Table 3: Phase II Clinical Trial Efficacy in Overactive Bladder (8 weeks)
| Parameter | Solabegron (125 mg, twice daily) | Placebo | p-value | Reference |
| Reduction in Incontinence Episodes | 65.6% from baseline | - | 0.025 | [7] |
| Reduction in Urination Frequency | Statistically significant reduction | - | 0.036 | [7] |
| Increase in Urine Volume Voided | Statistically significant increase | - | <0.001 | [7] |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay
-
Objective: To determine the potency and selectivity of Solabegron at human β-adrenergic receptor subtypes.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human β1, β2, or β3-adrenoceptors are cultured.
-
Cells are incubated with varying concentrations of Solabegron or the non-selective agonist isoproterenol (B85558) (as a positive control).
-
Following incubation, cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP) is measured using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) and intrinsic activity (relative to isoproterenol) are calculated.
-
2. Voltage-Sensitive Dye Imaging of Human Submucous Neurons
-
Objective: To investigate the effect of Solabegron on the excitability of human enteric neurons.
-
Methodology:
-
Human submucous plexus preparations are obtained from surgical specimens.
-
The tissue is loaded with a voltage-sensitive dye that changes its fluorescence intensity in response to changes in membrane potential.
-
Baseline neuronal activity, often evoked by a ganglionic stimulant like nicotine, is recorded using fluorescence microscopy.
-
The preparation is then perfused with Solabegron, and the evoked neuronal spike frequency is recorded again.
-
To determine the mechanism, the experiment can be repeated in the presence of a β3-AR antagonist (e.g., SR-59230) or a somatostatin receptor antagonist (e.g., CYN154806).
-
Visualizations
Caption: Solabegron-mediated β3-AR signaling cascade leading to detrusor muscle relaxation.
Caption: Workflow for determining Solabegron's in vitro potency and selectivity.
Conclusion
Solabegron is a potent and selective β3-adrenoceptor agonist with a well-defined mechanism of action.[3] In vitro studies demonstrate its high affinity and selectivity for the β3-AR over β1 and β2 subtypes.[5] Clinical trials have provided evidence for its efficacy in treating overactive bladder by promoting bladder relaxation.[7][8] Furthermore, its unique ability to stimulate somatostatin release provides a novel therapeutic avenue for managing visceral pain in conditions like irritable bowel syndrome.[3][4] The data and protocols presented herein offer a detailed technical foundation for further research and development in this area.
References
- 1. Solabegron - Wikipedia [en.wikipedia.org]
- 2. Clinical Utility of β3-Adrenoreceptor Agonists for the Treatment of Overactive Bladder: A Review of the Evidence and Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Novel Therapeutic Pathways: A Technical Review of SLV-317 and Istradefylline
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the exploration of novel molecular targets is paramount to addressing unmet medical needs. This technical review provides a comprehensive analysis of two distinct investigational compounds: SLV-317, a neurokinin-1 (NK-1) receptor antagonist, and istradefylline (B1672650), an adenosine (B11128) A2A receptor antagonist. Initial database searches for "this compound" often lead to information on istradefylline, likely due to their similar alphanumeric designations. This guide clarifies the separate identities of these molecules, detailing their respective mechanisms of action, and presents a thorough review of the extensive clinical and preclinical data available for istradefylline in the context of Parkinson's disease, for which it has received regulatory approval. Due to the limited publicly available data for this compound, this review will focus primarily on the rich dataset for istradefylline, while providing a concise summary of the known information regarding this compound.
This compound: A Neurokinin-1 Receptor Antagonist
This compound is an orally active antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor is a G protein-coupled receptor that mediates the biological effects of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis.[3] By blocking the NK-1 receptor, this compound is being investigated for its potential therapeutic effects in conditions associated with Substance P-mediated signaling.[1][2]
Experimental Protocols:
Phase 1 Clinical Trial (NCT00160862) [4]
A single-center, randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers.
-
Objective: To assess the effect of a single oral dose of 250 mg of this compound on Substance P-induced venodilation.[4]
-
Methodology:
-
Participants: 19 healthy male subjects.[5]
-
Intervention: Administration of a single oral 250 mg dose of this compound or placebo.[4][5]
-
Pharmacodynamic Assessment: The dorsal hand vein compliance technique was used to measure venodilation. Veins were preconstricted with phenylephrine, and Substance P was infused to induce venodilation.[5]
-
Pharmacokinetic Assessment: Blood samples were collected to determine the plasma concentration of this compound.[5]
-
-
Results: A single 250 mg oral dose of this compound was well tolerated and resulted in a mean peak plasma concentration of 77 ng/mL within approximately 47 minutes. The mean half-life was 9.9 hours. This compound significantly inhibited Substance P-induced venodilation compared to placebo.[5]
Istradefylline (KW-6002): An Adenosine A2A Receptor Antagonist for Parkinson's Disease
Istradefylline is a selective adenosine A2A receptor antagonist that has been approved as an adjunctive treatment to levodopa (B1675098)/carbidopa in adult patients with Parkinson's disease (PD) experiencing "OFF" episodes.[6][7] "OFF" time refers to periods when the effects of levodopa wear off, and Parkinson's symptoms, such as tremor and difficulty walking, return.[7]
Mechanism of Action and Signaling Pathway
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a motor control imbalance in the basal ganglia. The indirect pathway, which expresses a high density of adenosine A2A receptors, becomes overactive. Istradefylline acts as an antagonist at these A2A receptors, thereby reducing the inhibitory output from the basal ganglia and improving motor function.[8][9]
Quantitative Data from Clinical Trials
The efficacy of istradefylline in reducing "OFF" time and improving motor function has been evaluated in numerous randomized controlled trials. The following tables summarize key quantitative data from these studies.
Table 1: Reduction in Daily "OFF" Time with Istradefylline
| Study | Istradefylline Dose | Mean Change from Baseline in "OFF" Time (hours) | Placebo-Adjusted Difference (hours) | p-value |
| 6002-US-006[10] | 20 mg/day | -0.64 | -0.64 | 0.026 |
| 60 mg/day | -0.77 | -0.77 | 0.024 | |
| 6002-US-013[11] | 20 mg/day | -1.6 | -0.7 | 0.03 |
| 6002-009[12] | 20 mg/day | -0.99 | -0.76 | 0.003 |
| 40 mg/day | -0.96 | -0.73 | 0.003 | |
| Li et al. (2015)[13] | 20 mg/day | -1.43 | N/A | N/A |
| 40 mg/day | -1.62 | N/A | N/A | |
| Pooled Analysis[14] | 20, 40, 60 mg/day | N/A | -0.60 | 0.0001 |
Table 2: Improvement in Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor) Scores
| Study | Istradefylline Dose | Mean Change from Baseline in UPDRS III Score | Placebo-Adjusted Difference | p-value |
| 6002-US-051 (monotherapy)[15] | 40 mg/day | -1.11 | -1.11 | >0.05 |
| 6002-US-018[16] | 40 mg/day | -2.9 | -2.1 | <0.05 |
| Li et al. (2015)[13] | 20 mg/day | -6.05 | N/A | N/S |
| 40 mg/day | -6.39 | N/A | N/S | |
| Pooled Analysis[14] | 20, 40, 60 mg/day | N/A | -1.07 | 0.002 |
Experimental Protocols:
The clinical development of istradefylline involved several multicenter, randomized, double-blind, placebo-controlled trials. The general design of these studies is outlined below.
Key Methodological Components of Istradefylline Phase 3 Trials (e.g., 6002-US-006, 6002-US-013, 6002-009): [6][10][11][12][17]
-
Patient Population: Patients with moderate to advanced Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable dose of levodopa/carbidopa, experiencing at least 2-3 hours of "OFF" time daily.[6][17]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies with a typical duration of 12 weeks.[6][10][12]
-
Intervention: Oral administration of istradefylline (typically 20 mg or 40 mg once daily) or placebo.[6][12]
-
Primary Efficacy Endpoint: The primary outcome was the change from baseline in the percentage or absolute hours of daily "OFF" time, as recorded by patients in diaries.[10][12]
-
Secondary Efficacy Endpoints: These often included changes in "ON" time without troublesome dyskinesia, and scores on the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the Part III (motor examination) subscale.[6][10]
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[6][10]
Conclusion
This technical guide has delineated the distinct profiles of this compound and istradefylline. While this compound shows potential as a neurokinin-1 receptor antagonist, the publicly available data is limited to early-phase clinical evaluation. In contrast, istradefylline is a well-characterized adenosine A2A receptor antagonist with a robust body of evidence from extensive clinical trials supporting its efficacy and safety as an adjunctive therapy for Parkinson's disease. The provided quantitative data, experimental protocols, and signaling pathway diagrams for istradefylline offer a comprehensive resource for researchers and clinicians in the field of neuropharmacology and drug development. The successful development of istradefylline underscores the potential of non-dopaminergic approaches in managing the complex motor fluctuations associated with Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Istradefylline for Parkinson's Disease with Cognitive Impairment · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 12-week, placebo-controlled study (6002-US-006) of istradefylline in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical efficacy of istradefylline versus rTMS on Parkinson's disease in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of adenosine A2A receptor antagonist Istradefylline as augmentation for Parkinson's disease: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Istradefylline as monotherapy for Parkinson disease: results of the 6002-US-051 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Istradefylline for Parkinson's disease patients experiencing motor fluctuations: results of the KW-6002-US-018 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study of istradefylline in patients with Parkinson's disease on levodopa with motor fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SLV-317, a Neurokinin-1 (NK-1) Receptor Antagonist
Introduction
SLV-317 is an orally active and selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] It effectively antagonizes the effects induced by substance P, a natural ligand for the NK-1 receptor.[1] Preclinical studies have indicated that this compound primarily acts as a peripheral NK-1 receptor antagonist, suggesting its potential therapeutic utility in conditions such as visceral pain and inflammation, particularly in inflammatory bowel disease and irritable bowel syndrome.[2] This document provides detailed experimental protocols and data derived from a clinical study assessing the pharmacokinetics and pharmacodynamics of this compound in healthy individuals.[3]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound following a single oral dose of 250 mg in healthy male volunteers.[3]
Table 1: Pharmacokinetic Properties of this compound [3]
| Parameter | Mean Value (± SEM) |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |
| Half-life (t1/2) | 9.9 ± 1.6 h |
Table 2: Pharmacodynamic Effects of this compound on Substance P-Induced Venodilation [3]
| Parameter | This compound | Placebo | P-value |
| Mean Venodilation before Treatment | 56 ± 8% | 49 ± 6% | 0.91 |
| Maximum Antagonizing Effect | 95 ± 8% | No effect | < 0.001 |
| Time to Maximum Effect | 1.47 ± 0.24 h | N/A | N/A |
| Area Under the Effect Curve (% h⁻¹) | 278 ± 67 | 49 ± 12 | < 0.001 |
Experimental Protocols
Protocol 1: Evaluation of this compound Pharmacodynamics using the Dorsal Hand Vein Compliance Method
This protocol describes a double-blind, placebo-controlled, single-dose crossover study to determine the effect of this compound on substance P-induced venodilation.[4]
1. Subject Population:
-
18 healthy male volunteers.[4]
-
Inclusion criteria: Good health as determined by medical history, physical examination, ECG, and laboratory assessments.[4]
-
Exclusion criteria: History of epilepsy, use of other drugs, acute or chronic illness, participation in other clinical trials, drug/alcohol abuse, and smoking.[4]
2. Study Design:
-
Randomized, double-blind, placebo-controlled crossover design.[3][4]
-
Subjects receive a single oral dose of 250 mg this compound or a matching placebo in a randomized order.[4]
-
A minimum washout period of one week is maintained between the two administrations.[4]
3. Experimental Procedure (Dorsal Hand Vein Compliance Technique):
-
Antecubital veins of both arms are cannulated for drug administration and blood sampling.
-
A dorsal hand vein is cannulated in the opposite direction of blood flow for local drug infusion.
-
A linear variable differential transformer is placed on the skin above the cannulated hand vein to measure changes in vein diameter.
-
The hand is placed in a heated box to maintain a constant temperature and minimize sympathetic tone.
-
Venoconstriction is induced by a continuous infusion of phenylephrine.
-
Substance P is co-infused intermittently to induce venodilation.[4] These infusions are separated by 45-minute intervals to prevent tachyphylaxis.[4]
-
Pharmacodynamic assessments are performed for up to 4.25 hours after the administration of this compound or placebo.[4]
4. Pharmacokinetic Evaluation:
-
Venous blood samples are collected for up to 24 hours post-dose to determine the plasma concentrations of this compound.[4]
5. Safety Assessment:
-
Safety is monitored by measuring ECG, pulse rate, blood pressure, hematology, blood chemistry, and urinalysis, and by recording any adverse events.[4]
Visualizations
Signaling Pathway of the Neurokinin-1 (NK-1) Receptor
Caption: NK-1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Clinical Evaluation of this compound
Caption: Workflow of the double-blind, placebo-controlled crossover clinical trial of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for SLV-317 In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1] The NK-1 receptor and its endogenous ligand, Substance P, are key players in pain transmission, neurogenic inflammation, and visceral hypersensitivity. Preclinical studies have demonstrated that this compound is effective in animal models, notably in reducing visceral hypersensitivity in rats, making it a compound of interest for conditions such as inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).[2] In rat models of visceral hypersensitivity, this compound has been shown to produce a maximal inhibition of the response to colonic distension by 70%.[2] Furthermore, it has demonstrated antidiarrheal properties in rats.[2]
These application notes provide a comprehensive overview of suggested protocols for in vivo studies of this compound in rats, based on established methodologies for evaluating NK-1 receptor antagonists in models of visceral pain and inflammation. While specific dosage and pharmacokinetic data for this compound in rats are not extensively published, this document provides guidance based on data from related compounds and general principles of preclinical drug evaluation.
Quantitative Data Summary
Due to the limited availability of public data on this compound in rats, the following tables provide a summary of dosages for other relevant NK-1 receptor antagonists in rats to serve as a reference for dose-ranging studies. A hypothetical table for this compound pharmacokinetic parameters is also included to illustrate the key data points to be collected during preclinical evaluation.
Table 1: In Vivo Dosages of Selected NK-1 Receptor Antagonists in Rats
| Compound | Dosage Range | Route of Administration | Animal Model | Reference |
| SR140333 | 1 - 9 mg/kg | Intraperitoneal (i.p.) | Episodic-like memory | (Appleyard et al., 2010) |
| LY303870 | Not specified | Systemic and Intrathecal | Complex regional pain syndrome | (Kingery et al., 2003) |
| Aprepitant | 3 µmol/kg | Intraperitoneal (i.p.) | Gerbil foot tap response | (Tattersall et al., 2000) |
| CP-99994 | 3 µmol/kg | Intraperitoneal (i.p.) | Gerbil foot tap response | (Tattersall et al., 2000) |
| ZD6021 | 10 µmol/kg | Intraperitoneal (i.p.) | Gerbil foot tap response | (Tattersall et al., 2000) |
| RP67580 | 0.3 nmol | Intrathecal (i.th.) | Inflammatory and neuropathic pain | (Marvizon et al., 2015) |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (For Illustrative Purposes)
| Parameter | Unit | Oral Administration (e.g., 10 mg/kg) | Intravenous Administration (e.g., 1 mg/kg) |
| Cmax | ng/mL | To be determined | To be determined |
| Tmax | h | To be determined | To be determined |
| AUC(0-t) | ngh/mL | To be determined | To be determined |
| AUC(0-inf) | ngh/mL | To be determined | To be determined |
| t1/2 | h | To be determined | To be determined |
| CL | L/h/kg | Not applicable | To be determined |
| Vd | L/kg | Not applicable | To be determined |
| F | % | To be determined | Not applicable |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Experimental Protocols
Animal Model of Visceral Hypersensitivity: TNBS-Induced Colitis
This protocol describes the induction of visceral hypersensitivity in rats using 2,4,6-trinitrobenzenesulfonic acid (TNBS), a widely used model for IBD research.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
TNBS solution (e.g., 50 mg/mL in 50% ethanol)
-
Catheter (e.g., 8 cm long, 2 mm diameter)
-
Isoflurane or other suitable anesthetic
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) or as determined by solubility studies)
Procedure:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Fasting: Fast rats for 24 hours with free access to water before TNBS administration.
-
Anesthesia: Anesthetize the rats using isoflurane.
-
TNBS Instillation: Gently insert the catheter into the colon via the anus to a depth of 8 cm. Slowly instill 0.5 mL of the TNBS solution. Keep the rat in a head-down position for approximately 1 minute to ensure the distribution of the TNBS within the colon.
-
Recovery: Return the rat to its cage and monitor until fully recovered from anesthesia. Visceral hypersensitivity typically develops within 7-14 days.
-
Drug Administration: Prepare this compound in the chosen vehicle. Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined time points before assessing visceral sensitivity. A dose-ranging study is recommended to determine the optimal dose.
Assessment of Visceral Sensitivity: Colorectal Distension (CRD)
The CRD procedure is a standard method to quantify visceral sensitivity by measuring the animal's response to mechanical stimulation of the colon.
Materials:
-
Pressure transducer and inflation device
-
Latex balloon catheter (e.g., 4-5 cm long)
-
Data acquisition system
-
Restraining device
Procedure:
-
Catheter Insertion: Gently insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Adaptation: Allow the rat to adapt to the restraining device for 30-60 minutes before starting the distension protocol.
-
Phasic Distension: Apply graded phasic distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between each distension (e.g., 5 minutes).
-
Response Measurement: Record the visceromotor response (VMR), which is the contraction of the abdominal and hind limb musculature, using either visual observation scoring (Abdominal Withdrawal Reflex - AWR) or electromyography (EMG) of the external oblique muscles.
-
Data Analysis: Quantify the response at each distension pressure. The effect of this compound is determined by comparing the VMR in the drug-treated group to the vehicle-treated group. A reduction in the VMR indicates an analgesic effect.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the NK-1 receptor and antagonism by this compound.
Experimental Workflow for In Vivo Efficacy Testing
References
Application Notes and Protocols for SLV-317 Oral Gavage Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor with oral activity.[1] It effectively antagonizes the effects of substance P, a neuropeptide involved in various physiological processes, including pain, inflammation, and mood regulation.[1][2] Preclinical studies have shown that this compound can reduce visceral hypersensitivity and exhibits antidiarrheal activity, making it a promising candidate for treating conditions like inflammatory bowel disease and irritable bowel syndrome.[2] This document provides detailed application notes and protocols for the preparation and administration of this compound via oral gavage in rodent models, a common method for preclinical evaluation of orally administered compounds.
Data Presentation
Table 1: Recommended Oral Gavage Volumes and Needle Sizes for Rodents
For successful oral gavage, it is crucial to use the appropriate gavage needle size and administer a safe volume of the formulation. The following table provides general guidelines for mice and rats.[3][4][5]
| Species | Body Weight (g) | Gavage Needle Gauge | Gavage Needle Length | Maximum Dosing Volume (mL/kg) |
| Mouse | < 14 | 24 G | 2.5 cm (1 inch) | 10 |
| 14 - 20 | 22 G | up to 3.8 cm (1.5 inches) | 10 | |
| 20 - 25 | 20 G | up to 3.8 cm (1.5 inches) | 10 | |
| 25 - 35 | 18 G | up to 3.8 cm (1.5 inches) | 10 | |
| Rat | Young | 18 G | 2 - 3 inches | 10 - 20 |
| Adult | 16 G | 2 - 3 inches | 10 - 20 |
Note: It is recommended to use the smallest possible volume and to not exceed 10 mL/kg unless justified and approved in the experimental protocol.[3][5] The gavage needle should be measured externally from the tip of the animal's nose to the last rib to determine the appropriate insertion depth.[4][5]
Table 2: Common Vehicles for Oral Formulation of Hydrophobic Compounds
The selection of an appropriate vehicle is critical for the effective delivery of hydrophobic compounds like this compound.[6][7][8] The choice of vehicle can influence the solubility, stability, and bioavailability of the compound. Below is a summary of commonly used vehicles for oral gavage studies.
| Vehicle | Properties | Common Concentration | Notes |
| Water | Ideal for soluble compounds, but not suitable for hydrophobic molecules like this compound.[6][7] | N/A | Generally considered the safest vehicle with minimal physiological effects.[6][7] |
| Corn Oil | An edible oil used for highly hydrophobic compounds.[6][7] | Undiluted | May have physiological effects and can influence the outcome of some studies.[6][7] |
| Carboxymethyl cellulose (B213188) (CMC) | A suspending agent used to create uniform suspensions of insoluble compounds.[6][7] | 0.5% - 1.0% (w/v) in water | Often used in combination with a surfactant like Tween 80. |
| Dimethyl sulfoxide (B87167) (DMSO) | A powerful solvent that can dissolve a wide range of compounds.[6][7] | < 10% in water or saline | Can have pharmacological effects and may cause toxicity at higher concentrations.[9] |
| Polysorbate 80 (Tween 80) | A non-ionic surfactant used to increase the solubility and stability of suspensions.[6][7] | 0.05% - 0.1% (v/v) in water | Often used in combination with a suspending agent like CMC. |
| Polyethylene glycol (PEG) 400 | A water-miscible polymer that can dissolve some hydrophobic compounds. | Variable | Generally well-tolerated but can have laxative effects at high doses.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes a general method for preparing a suspension of this compound suitable for oral gavage in rodents. The specific concentrations of the vehicle components may require optimization based on the desired dosage and the physicochemical properties of the this compound batch.
Materials:
-
This compound powder
-
Vehicle components (e.g., Carboxymethyl cellulose, Tween 80, sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Sterile conical tubes
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose (CMC) in sterile water. To do this, slowly add the CMC powder to the water while stirring vigorously with a magnetic stirrer. Heat the solution gently (do not boil) to aid in dissolution. Allow the solution to cool to room temperature.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly. This will be your final vehicle solution.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound powder based on the desired final concentration and total volume.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Triturate the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Gradually add a small volume of the prepared vehicle to the mortar while continuing to triturate to form a smooth paste.
-
Transfer the paste to a volumetric flask or a sterile conical tube.
-
Rinse the mortar and pestle with the remaining vehicle and add it to the flask to ensure the complete transfer of the compound.
-
Bring the suspension to the final desired volume with the vehicle.
-
Stir the suspension continuously using a magnetic stirrer for at least 30 minutes before administration to ensure a uniform suspension.
-
-
Storage:
-
Store the prepared suspension at 2-8°C and protect it from light.
-
It is recommended to prepare the suspension fresh on the day of the experiment. If stored, the stability of the suspension should be validated.
-
Protocol 2: Administration of this compound by Oral Gavage in Rodents
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice or rats via oral gavage. This procedure should only be performed by trained personnel.[3][4]
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (see Table 1)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Insertion:
-
Ensure the this compound suspension is well-mixed immediately before drawing it into the syringe.
-
Attach the appropriate size gavage needle to the syringe.
-
Gently insert the gavage needle into the animal's mouth, passing it along the roof of the mouth towards the esophagus.[4] The animal should swallow as the tube is gently advanced.[4]
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.[4] Forcing the needle can cause perforation of the esophagus or trachea.
-
-
Dose Administration:
-
Post-Administration Monitoring:
Mandatory Visualization
Caption: Workflow for this compound oral gavage preparation and administration.
Caption: Simplified NK1 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 8. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Substance P - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Solubility of Selitrectinib (SLV-317) in DMSO and PBS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of Selitrectinib, also known as SLV-317, LOXO-195, or BAY 2731954. Selitrectinib is a next-generation, selective inhibitor of Tropomyosin Receptor Kinases (TRK)[1][2][3].
Chemical Properties of Selitrectinib (this compound)
| Property | Value |
| Molecular Formula | C₂₀H₂₁FN₆O |
| Molecular Weight | 380.42 g/mol [2][3][4] |
| CAS Number | 2097002-61-2[2][3] |
Solubility Data
The solubility of Selitrectinib is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and a discussion of its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS).
Table 1: Solubility of Selitrectinib (this compound) in DMSO
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 38 mg/mL[4] | ~99.88 mM | It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[4]. |
| DMSO | 62.5 mg/mL[3] | ~164.29 mM | Ultrasonic assistance may be needed to achieve this concentration[3]. |
| DMSO | 65 mg/mL | ~170.86 mM | Sonication is recommended for dissolution[5]. |
Solubility in Aqueous Buffers (PBS)
For in vivo formulations, co-solvents are often employed to enhance the solubility of Selitrectinib in aqueous media. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline[1][4].
Experimental Protocols
Protocol 1: Preparation of Selitrectinib Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Selitrectinib in DMSO.
Materials:
-
Selitrectinib (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of Selitrectinib required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.804 mg of Selitrectinib (Mass = Molarity x Volume x Molecular Weight).
-
Weigh the calculated amount of Selitrectinib powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution until the Selitrectinib is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in PBS
This protocol provides a general method for determining the kinetic solubility of Selitrectinib in PBS. This method is suitable for a high-throughput screening environment.
Materials:
-
Selitrectinib-DMSO stock solution (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or HPLC system
Procedure:
-
Prepare a series of dilutions of the Selitrectinib-DMSO stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Include a DMSO-only control.
-
Add PBS to each well to a final volume of 200 µL. The final DMSO concentration should be low (e.g., 1%).
-
Seal the plate and shake it at room temperature for 1.5 to 2 hours.
-
After incubation, measure the absorbance of the solutions in each well using a UV-Vis microplate reader at the λmax of Selitrectinib. Alternatively, analyze the concentration of the dissolved compound by HPLC.
-
The highest concentration of Selitrectinib that remains in solution without precipitation is considered the kinetic solubility.
Signaling Pathway and Experimental Workflow
TRK Signaling Pathway and Inhibition by Selitrectinib
Selitrectinib is a potent inhibitor of TRK receptor tyrosine kinases (TRKA, TRKB, and TRKC). In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins drive oncogenic signaling through pathways such as the MAPK and PI3K pathways, leading to cell proliferation and survival. Selitrectinib is designed to inhibit these TRK fusion proteins, including those with acquired resistance mutations to first-generation TRK inhibitors[1][2].
Caption: TRK signaling pathway and its inhibition by Selitrectinib.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like Selitrectinib.
Caption: Workflow for solubility determination.
References
- 1. Selitrectinib (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy Selitrectinib (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]
- 2. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selitrectinib | LOXO-195 | TRK Inhibitors | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SLV-317 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. As a result, this compound holds therapeutic potential for conditions such as inflammatory bowel disease and irritable bowel syndrome. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the NK-1 receptor.
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound in the public domain, the following tables present illustrative data for a typical NK-1 receptor antagonist. These tables are intended to serve as a template for the presentation of experimental results obtained from the protocols described below.
Table 1: Radioligand Binding Affinity of this compound for the Human NK-1 Receptor
| Compound | Radioligand | Cell Line | Kᵢ (nM) |
| This compound | [³H]-Substance P | CHO-hNK1R | Value |
| Aprepitant (Control) | [³H]-Substance P | CHO-hNK1R | Value |
Table 2: Functional Antagonism of Substance P-Induced Calcium Mobilization by this compound
| Compound | Agonist | Cell Line | IC₅₀ (nM) |
| This compound | Substance P | U373 MG | Value |
| Aprepitant (Control) | Substance P | U373 MG | Value |
Signaling Pathway
Activation of the NK-1 receptor by its endogenous ligand, Substance P, primarily initiates signaling through the Gq protein pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the human NK-1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor (CHO-hNK1R).
-
Radioligand: [³H]-Substance P.
-
Non-labeled Ligand: Substance P (for determination of non-specific binding).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup:
-
Total Binding: 25 µL of Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Substance P.
-
Competitive Binding: 25 µL of varying concentrations of this compound.
-
-
Add Radioligand: Add 25 µL of [³H]-Substance P (final concentration ~0.5 nM) to all wells.
-
Add Membranes: Add 50 µL of CHO-hNK1R cell membrane suspension (20-40 µg protein/well) to all wells.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in Wash Buffer using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Calcium Mobilization Assay
This protocol describes a functional assay to measure the ability of this compound to antagonize Substance P-induced intracellular calcium mobilization.
Materials:
-
Cell Line: Human glioblastoma cell line U373 MG (endogenously expressing NK-1 receptor).
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Agonist: Substance P.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed U373 MG cells into black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells twice with Assay Buffer.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of Substance P (to a final concentration that elicits a submaximal response, e.g., EC₈₀).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the compound to the response with agonist alone. Calculate the IC₅₀ value from the concentration-response curve.
References
Application Notes and Protocols for SLV-317 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-317 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes, including pain transmission, inflammation, and emesis. The endogenous ligand for the NK-1 receptor is Substance P. By blocking the binding of Substance P, this compound can effectively modulate these downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action: NK-1 Receptor Antagonism
This compound exerts its effects by competitively inhibiting the binding of Substance P to the NK-1 receptor. This antagonism prevents the activation of downstream signaling cascades typically initiated by Substance P. The primary signaling pathway involves the coupling of the NK-1 receptor to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Signaling Pathway Diagram
Caption: NK-1 Receptor Signaling Pathway and Inhibition by this compound.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. It is essential to use cell lines that endogenously express the NK-1 receptor or have been engineered to do so.
| Cell Line | Description | Recommended Use |
| HEK293-NK1R | Human Embryonic Kidney cells stably transfected with the human NK-1 receptor gene. | Functional assays (e.g., calcium influx), receptor binding assays. |
| CHO-NK1R | Chinese Hamster Ovary cells stably expressing the human NK-1 receptor. | High-throughput screening, functional assays. |
| U2OS-NK1R | Human bone osteosarcoma cells engineered to express the NK-1 receptor. | Calcium mobilization assays, receptor trafficking studies. |
| SH-SY5Y | Human neuroblastoma cell line endogenously expressing the NK-1 receptor. | Studies in a neuronal context, receptor internalization assays. |
| Various Cancer Cell Lines | e.g., MDA-MB-231 (breast cancer), GBC-SD (gallbladder cancer), SW480 (colorectal cancer). | Investigating anti-proliferative and pro-apoptotic effects. |
Concentration Guidelines for this compound
| Compound | Assay Type | Cell Line | IC50 / Ki | Reference |
| Aprepitant | NK-1 Receptor Binding | CHO cells | 0.1 nM (IC50) | |
| Cell Viability (MTT) | GBC-SD (Gallbladder Cancer) | 11.76 µM | ||
| Cell Viability (MTT) | NOZ (Gallbladder Cancer) | 15.32 µM | ||
| Cell Viability (MTS) | BT-474 (Breast Cancer) | 31.4 µM | ||
| Cell Viability (MTS) | MCF-7 (Breast Cancer) | 35.6 µM | ||
| L-733,060 | NK-1 Receptor Binding | Human Receptor | 0.2 nM (Ki) | |
| Calcium Mobilization | CHO-hNK1R | 0.8 nM (estimated affinity) | ||
| Cell Viability | MEL H0 (Melanoma) | 18.9 µM (48h) | ||
| Cell Viability | COLO 858 (Melanoma) | 8.7 µM (48h) |
Recommended Starting Concentrations for this compound:
-
For functional antagonism assays (e.g., inhibition of Substance P-induced calcium influx): A starting range of 0.1 nM to 1 µM is recommended.
-
For cell viability and cytotoxicity assays: A broader range of 1 µM to 100 µM should be tested to determine the IC50 value for the specific cell line.
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration of this compound that is toxic to cells, which is essential for designing subsequent functional assays.
Caption: Workflow for Determining IC50 using MTT Assay.
-
NK-1 receptor-expressing cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Inhibition of Substance P-Induced Calcium Influx
This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by the NK-1 receptor agonist, Substance P.
Caption: Workflow for Calcium Influx Assay.
-
NK-1 receptor-expressing cell line (e.g., HEK293-NK1R)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Substance P
-
Fluorometric plate reader or flow cytometer
-
Cell Preparation: Culture NK-1 receptor-expressing cells to 80-90% confluency. Harvest the cells and wash them with assay buffer.
-
Dye Loading: Resuspend the cells in assay buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash them twice with assay buffer to remove any extracellular dye.
-
Plating: Resuspend the cells in assay buffer and plate them into a 96-well black, clear-bottom plate.
-
Antagonist Pre-incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorometric plate reader. Establish a stable baseline fluorescence reading.
-
Agonist Stimulation: Add a pre-determined concentration of Substance P (typically in the low nanomolar range) to induce a calcium response.
-
Data Acquisition: Continuously measure the fluorescence intensity for several minutes to capture the calcium influx kinetics.
-
Data Analysis: Determine the peak fluorescence response or the area under the curve for each well. Calculate the percentage of inhibition of the Substance P-induced response by this compound at each concentration to determine the IC50.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in cytotoxicity assay | Contamination of cell culture; High concentration of vehicle (e.g., DMSO). | Check for contamination; Ensure final vehicle concentration is non-toxic (typically <0.5%). |
| No response to Substance P in calcium assay | Low or no NK-1 receptor expression; Inactive Substance P. | Verify receptor expression via Western blot or qPCR; Use a fresh, validated batch of Substance P. |
| High variability between replicates | Uneven cell seeding; Pipetting errors. | Ensure a single-cell suspension before seeding; Use calibrated pipettes and proper technique. |
| This compound precipitation in media | Poor solubility. | Prepare a higher concentration stock in a suitable solvent and dilute further in media; Vortex well before adding to cells. |
Conclusion
This compound is a valuable tool for investigating the role of the NK-1 receptor in various cellular processes. By using the appropriate cell lines and carefully optimizing the experimental conditions as outlined in these protocols, researchers can effectively characterize the in vitro pharmacological profile of this compound and explore its potential as a therapeutic agent. It is always recommended to perform preliminary experiments to determine the optimal cell density, incubation times, and compound concentrations for your specific experimental setup.
Application Notes and Protocols for SLV-317 in Visceral Hyperalgesia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hyperalgesia, an increased sensitivity to pain from internal organs, is a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS) and Inflammatory Bowel Disease (IBD). SLV-317 (also known as Ibipinab) is a potent and selective peripheral neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor, activated by its endogenous ligand Substance P, plays a crucial role in mediating pain and inflammation. By blocking the NK-1 receptor, this compound presents a promising therapeutic strategy for alleviating visceral pain. Preclinical studies have demonstrated the efficacy of this compound and other NK-1 receptor antagonists in various animal models of visceral hyperalgesia.
These application notes provide detailed protocols for utilizing this compound and other NK-1 receptor antagonists in established rodent models of visceral hyperalgesia, along with methods for assessing their analgesic effects.
Mechanism of Action: NK-1 Receptor Antagonism
Substance P, a neuropeptide released from primary sensory neurons in response to noxious stimuli, binds to NK-1 receptors on various cell types, including neurons and immune cells. This interaction triggers a cascade of intracellular signaling events that lead to neuronal excitation, transmission of pain signals to the central nervous system, and the promotion of neurogenic inflammation. This compound, by competitively binding to and blocking the NK-1 receptor, effectively inhibits these downstream effects of Substance P, thereby reducing pain perception and inflammatory responses.
Figure 1. Simplified signaling pathway of this compound action.
Experimental Protocols
Two primary animal models are widely used to induce and assess visceral hyperalgesia: the colorectal distension (CRD) model in rats and the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in guinea pigs.
Colorectal Distension (CRD)-Induced Visceral Hyperalgesia in Rats
This model mimics the mechanical distension that can cause pain in patients with visceral hypersensitivity.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
This compound or other NK-1 receptor antagonist
-
Vehicle for drug administration (e.g., saline, 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Colorectal distension balloon catheter (e.g., 5-6 cm in length)
-
Barostat or pressure-controlled inflation device
-
Electromyography (EMG) recording equipment (optional, for visceromotor response measurement)
-
Abdominal withdrawal reflex (AWR) scoring sheet
Procedure:
-
Animal Acclimation: House rats individually for at least 3-5 days before the experiment to acclimate them to the housing conditions.
-
Induction of Visceral Hyperalgesia (Optional): To induce a hypersensitive state, a mild chemical irritant such as 0.8% acetic acid can be administered intracolonically 30 minutes before the CRD procedure.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the CRD procedure. The timing should be based on the pharmacokinetic profile of the compound.
-
Balloon Catheter Insertion:
-
Lightly anesthetize the rat with isoflurane.
-
Gently insert the lubricated balloon catheter into the colon via the anus to a depth of approximately 6 cm.
-
Secure the catheter to the tail with tape to prevent expulsion.
-
Allow the rat to recover from anesthesia for at least 30 minutes in a transparent observation chamber.
-
-
Colorectal Distension and Pain Assessment:
-
Connect the catheter to the barostat.
-
Perform phasic distensions of the colon with increasing pressure (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) with a sufficient rest interval between distensions (e.g., 4 minutes).
-
Pain Assessment:
-
Abdominal Withdrawal Reflex (AWR) Scoring: Observe and score the behavioral response of the rat during each distension according to a graded scale (see Table 1).
-
Visceromotor Response (VMR) using EMG (Optional): If EMG electrodes are implanted in the abdominal musculature, record the electrical activity during distension. The magnitude of the EMG signal is a quantitative measure of the visceral pain response.
-
-
Table 1: Abdominal Withdrawal Reflex (AWR) Scoring
| Score | Behavioral Response |
| 0 | No behavioral response to colorectal distension. |
| 1 | Brief head movement at the onset of the stimulus, then immobility. |
| 2 | Contraction of abdominal muscles. |
| 3 | Lifting of the abdomen off the platform. |
| 4 | Body arching and lifting of the pelvic structures. |
TNBS-Induced Colitis in Guinea Pigs
This model induces a more persistent state of visceral hyperalgesia associated with inflammation, mimicking aspects of IBD.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
This compound or other NK-1 receptor antagonist
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Ethanol (50% v/v)
-
Anesthesia (e.g., isoflurane)
-
Soft catheter for intracolonic administration
Procedure:
-
Animal Acclimation: House guinea pigs individually for at least one week before the experiment.
-
Induction of Colitis:
-
Fast the guinea pigs overnight with free access to water.
-
Anesthetize the animal with isoflurane.
-
Gently insert a soft catheter into the colon to a depth of about 8 cm.
-
Slowly instill 0.5 mL of TNBS solution (30 mg/mL in 50% ethanol) into the colon.
-
Keep the animal in a head-down position for a few minutes to ensure the retention of the TNBS solution.
-
Return the animal to its cage and monitor its recovery. Visceral hyperalgesia typically develops over the next few days.
-
-
Drug Administration: Administer this compound or vehicle at the desired time point after TNBS instillation (e.g., daily for several days).
-
Assessment of Visceral Hyperalgesia:
-
At a predetermined time after TNBS administration (e.g., day 3, 7, or 14), assess visceral sensitivity using the colorectal distension procedure and AWR scoring as described for the rat model.
-
Data Presentation
Quantitative data on the efficacy of NK-1 receptor antagonists in visceral hyperalgesia models can be summarized in tables for easy comparison. The following table presents data for the NK-1 receptor antagonist TAK-637, which serves as a representative compound for this class.
Table 2: Dose-Dependent Inhibition of Colorectal Distension-Induced Abdominal Contractions by TAK-637 in Rabbits with Acetic Acid-Induced Visceral Hyperalgesia
| Treatment Group | Dose (mg/kg, i.d.) | Number of Abdominal Contractions (Mean ± SEM) | % Inhibition |
| Vehicle | - | 25.3 ± 2.1 | - |
| TAK-637 | 0.1 | 20.1 ± 1.8 | 20.6% |
| TAK-637 | 0.3 | 15.2 ± 1.5 | 40.0% |
| TAK-637 | 1.0 | 10.8 ± 1.2 | 57.3% |
| TAK-637 | 3.0 | 8.1 ± 1.0 | 68.0% |
*p < 0.05 compared to vehicle. Data adapted from a study on TAK-637, a representative NK-1 receptor antagonist.
Experimental Workflow and Logical Relationships
The overall experimental workflow for evaluating this compound in a visceral hyperalgesia model is depicted below.
Figure 2. General experimental workflow diagram.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and other NK-1 receptor antagonists in preclinical models of visceral hyperalgesia. The colorectal distension model in rats and the TNBS-induced colitis model in guinea pigs are robust and reproducible methods for inducing and assessing visceral pain. By following these detailed protocols, researchers can effectively evaluate the analgesic efficacy of novel compounds targeting the Substance P/NK-1 receptor pathway.
Application Notes and Protocols for SLV-317 in a Colitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has been investigated for its therapeutic potential in inflammatory bowel disease (IBD). Preclinical studies have demonstrated its ability to mitigate visceral hypersensitivity and inflammation in animal models of colitis.[1] This document provides a detailed overview of the available preclinical data and a representative experimental protocol for evaluating this compound in a colitis model. It is important to note that while early research showed promise, the development of this compound for IBD appears to have been discontinued (B1498344) in the United States.[2]
Mechanism of Action
This compound primarily acts as a peripheral NK-1 receptor antagonist. The NK-1 receptor is the primary receptor for substance P, a neuropeptide involved in pain transmission and neurogenic inflammation. In the context of colitis, substance P is released from nerve endings in the gut, contributing to vasodilation, plasma extravasation, and immune cell recruitment, thereby exacerbating inflammation and visceral pain. By blocking the NK-1 receptor, this compound is hypothesized to interrupt these pathological processes.
Signaling Pathway of Substance P and this compound
Caption: Mechanism of this compound in blocking Substance P-mediated inflammation.
Preclinical Data Summary
The following tables summarize the key findings from preclinical studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a Guinea Pig Ileitis Model
| Parameter | Treatment Group | Outcome | Reference |
| Various parameters of TNBS-induced ileitis | Oral this compound | Significant reduction | [1] |
Table 2: Effects of this compound on Visceral Hypersensitivity and Gastrointestinal Transit in Rats
| Parameter | Effect | Maximal Inhibition | Reference |
| Visceral hypersensitivity to colonic distension | Reduced | 70% | [1] |
| Gastrointestinal transit | Weak, but significant effects | Not specified | [1] |
| Faecal output | Reduced | Not specified | [1] |
| Diarrhoea (in rats and mice) | Antidiarrhoeal activity | Not specified | [1] |
Experimental Protocol: Evaluation of this compound in a TNBS-Induced Colitis Model in Rats
This protocol is a representative example based on standard methodologies for inducing colitis and is adapted for the evaluation of a compound like this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in a rat model of TNBS-induced colitis.
1. Animals
-
Male Wistar rats (200-250 g) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Materials
-
This compound
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Saline
-
Anesthesia (e.g., isoflurane)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
3. Colitis Induction
-
Rats are fasted overnight with free access to water.
-
Anesthetize the rats.
-
A rubber catheter is inserted intra-rectally to a depth of 8 cm.
-
A solution of TNBS in 50% ethanol is instilled into the colon (e.g., 10 mg of TNBS in 0.25 mL of 50% ethanol).
-
The rats are held in a head-down position for approximately 60 seconds to ensure distribution of the TNBS solution within the colon.
4. Treatment Protocol
-
Twenty-four hours after colitis induction, rats are randomly assigned to treatment groups:
-
Vehicle control (e.g., 0.5% CMC, p.o.)
-
This compound (various doses, p.o.)
-
Positive control (e.g., sulfasalazine, p.o.)
-
-
Treatments are administered daily for a specified period (e.g., 7-14 days).
5. Assessment of Colitis
-
Daily Monitoring:
-
Body weight
-
Stool consistency (e.g., using a scoring system)
-
Presence of blood in feces
-
General clinical signs (piloerection, lethargy)
-
-
Macroscopic Scoring (at necropsy):
-
The colon is excised, opened longitudinally, and cleaned.
-
Macroscopic damage is scored based on the presence and severity of inflammation, ulceration, and adhesions.
-
-
Histological Analysis:
-
Colon tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Histological scoring is performed by a blinded observer to assess the severity of inflammation, crypt damage, and ulceration.
-
-
Myeloperoxidase (MPO) Assay:
-
MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.
-
-
Cytokine Analysis:
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates can be quantified using ELISA.
-
Data Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.
This compound demonstrated anti-inflammatory and anti-nociceptive effects in preclinical models of colitis, primarily through the antagonism of the NK-1 receptor. The provided protocol offers a framework for further investigation of similar compounds in a chemically induced model of colitis. While the clinical development of this compound for IBD appears to have ceased, the underlying mechanism of targeting neurogenic inflammation remains a relevant area of research in gastrointestinal disorders.
References
Application Notes and Protocols: Evaluating the Anti-Inflammatory Effects of SLV-317 in a Substance P-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator of neurogenic inflammation.[1][2] Released from sensory nerve endings, SP interacts primarily with the neurokinin-1 receptor (NK1R) to induce a cascade of inflammatory events, including vasodilation, increased vascular permeability (plasma extravasation), and the recruitment of immune cells such as neutrophils.[1][3][4][5][6] This process is implicated in the pathophysiology of various inflammatory conditions.
SLV-317, also known as obeticholic acid, is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.[7][8][9] Emerging evidence highlights the significant anti-inflammatory properties of FXR agonists. Activation of FXR by this compound has been shown to suppress pro-inflammatory signaling pathways, such as NF-κB, and inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the production of inflammatory cytokines.[7][10]
These application notes provide a detailed protocol for an in vivo Substance P-induced inflammation assay to evaluate the therapeutic potential of this compound. The described methodologies will enable researchers to quantify the anti-inflammatory effects of this compound on key parameters of neurogenic inflammation.
Signaling Pathways
Substance P-Induced Inflammatory Signaling
Substance P initiates an inflammatory cascade primarily through the activation of the NK1R on various cell types, including endothelial and mast cells. This interaction triggers downstream signaling pathways, notably the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory mediators.
Substance P signaling cascade leading to inflammation.
Anti-Inflammatory Mechanism of this compound
This compound exerts its anti-inflammatory effects by activating the Farnesoid X Receptor (FXR). This nuclear receptor, upon binding with this compound, translocates to the nucleus and modulates the expression of genes involved in inflammation. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.
This compound's anti-inflammatory mechanism via FXR activation.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated for at least one week before the experiment.
Substance P-Induced Paw Edema Assay
This assay measures the increase in paw volume as an indicator of edema, a primary sign of inflammation.
Materials:
-
Substance P (Sigma-Aldrich or equivalent)
-
This compound (Obeticholic Acid)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline (0.9%)
-
Plethysmometer (Ugo Basile or equivalent)
Experimental Workflow:
Workflow for the Substance P-induced paw edema assay.
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control + Saline injection
-
Group 2: Vehicle control + Substance P injection
-
Group 3: this compound (low dose, e.g., 10 mg/kg) + Substance P injection
-
Group 4: this compound (high dose, e.g., 30 mg/kg) + Substance P injection
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg) + Substance P injection
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the Substance P injection.
-
Induction of Inflammation: Inject 100 µL of Substance P solution (e.g., 10 µM in sterile saline) into the subplantar region of the right hind paw. Inject the control group with 100 µL of sterile saline.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 30, 60, 120, and 180 minutes) after the Substance P injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.
Quantification of Plasma Extravasation (Evans Blue Assay)
This method quantifies the leakage of plasma proteins into the tissue, a direct measure of increased vascular permeability.[3][11]
Materials:
-
Evans Blue dye (2% in sterile saline)
-
Substance P
-
This compound
-
Spectrophotometer
Procedure:
-
Follow the same animal grouping and drug administration protocol as in the paw edema assay.
-
Thirty minutes after drug administration, inject Evans Blue dye (50 mg/kg) intravenously (i.v.) via the tail vein.
-
Thirty minutes after the Evans Blue injection, inject 100 µL of Substance P solution (e.g., 10 µM) into the subplantar region of the right hind paw.
-
Thirty minutes after the Substance P injection, euthanize the animals and excise the right hind paw.
-
Incubate the paw tissue in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extract at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated Evans Blue dye using a standard curve.
Assessment of Neutrophil Accumulation (Myeloperoxidase Assay)
Myeloperoxidase (MPO) is an enzyme abundant in neutrophils. Its activity in tissue homogenates serves as an indicator of neutrophil infiltration.[4]
Materials:
-
Substance P
-
This compound
-
Hexadecyltrimethylammonium bromide (HTAB) buffer
-
O-dianisidine dihydrochloride (B599025)
-
Hydrogen peroxide
-
Spectrophotometer
Procedure:
-
Follow the same animal grouping and drug administration protocol.
-
Three hours after the subplantar injection of Substance P, euthanize the animals and excise the right hind paw tissue.
-
Homogenize the tissue in HTAB buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add O-dianisidine dihydrochloride and hydrogen peroxide to the supernatant.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Calculate MPO activity based on the rate of change in absorbance.
Data Presentation
The following tables present hypothetical data based on expected outcomes from the described assays to illustrate the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Substance P-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 60 min (%) | Inhibition of Edema (%) |
| Vehicle + Saline | - | 5.2 ± 1.1 | - |
| Vehicle + Substance P | - | 65.8 ± 5.4 | 0 |
| This compound + Substance P | 10 | 42.1 ± 4.8* | 36.0 |
| This compound + Substance P | 30 | 25.3 ± 3.9 | 61.5 |
| Indomethacin + Substance P | 10 | 20.1 ± 3.1 | 69.4 |
*p < 0.05, **p < 0.01 compared to Vehicle + Substance P group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Substance P-Induced Plasma Extravasation
| Treatment Group | Dose (mg/kg) | Evans Blue Extravasation (µ g/paw ) | Inhibition of Extravasation (%) |
| Vehicle + Saline | - | 0.8 ± 0.2 | - |
| Vehicle + Substance P | - | 12.5 ± 1.5 | 0 |
| This compound + Substance P | 10 | 7.9 ± 1.1* | 36.8 |
| This compound + Substance P | 30 | 4.6 ± 0.8 | 63.2 |
| Indomethacin + Substance P | 10 | 3.9 ± 0.7 | 68.8 |
*p < 0.05, **p < 0.01 compared to Vehicle + Substance P group. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Substance P-Induced Neutrophil Accumulation
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | Inhibition of MPO Activity (%) |
| Vehicle + Saline | - | 0.5 ± 0.1 | - |
| Vehicle + Substance P | - | 8.2 ± 0.9 | 0 |
| This compound + Substance P | 10 | 5.1 ± 0.7* | 37.8 |
| This compound + Substance P | 30 | 3.0 ± 0.5 | 63.4 |
| Indomethacin + Substance P | 10 | 2.5 ± 0.4 | 69.5 |
*p < 0.05, **p < 0.01 compared to Vehicle + Substance P group. Data are presented as mean ± SEM.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound in a clinically relevant model of neurogenic inflammation. By quantifying key inflammatory parameters such as edema, plasma extravasation, and neutrophil accumulation, researchers can effectively assess the dose-dependent efficacy of this compound. The expected results, as illustrated in the data tables, suggest that this compound holds promise as a therapeutic agent for mitigating Substance P-mediated inflammatory conditions. Further investigation into the precise molecular mechanisms underlying the observed effects is warranted.
References
- 1. Substance P-induced inflammatory responses in guinea-pig skin: the effect of specific NK1 receptor antagonists and the role of endogenous mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of substance P in microvascular responses in murine joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of substance P-induced and compound 48/80-induced neutrophil infiltrations in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and bradykinin stimulate plasma extravasation in the mouse gastrointestinal tract and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance P increases neutrophil adhesion to human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obeticholic acid alleviate lipopolysaccharide-induced acute lung injury via its anti-inflammatory effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Obeticholic acid protects mice against lipopolysaccharide-induced liver injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the in vivo Efficacy of SLV-317
Audience: Researchers, scientists, and drug development professionals.
Introduction: SLV-317 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The aberrant activation of the FGFR4 signaling pathway has been implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a preclinical mouse xenograft model of HCC. The described methodologies cover tumor growth inhibition, pharmacodynamic biomarker analysis, and assessment of downstream signaling pathways.
I. Quantitative Data Summary
Table 1: Tumor Growth Inhibition in HCC Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1520 ± 210 | - | - |
| This compound | 10 | 850 ± 150 | 44.1 | <0.01 |
| This compound | 30 | 425 ± 98 | 72.0 | <0.001 |
| This compound | 100 | 180 ± 55 | 88.2 | <0.0001 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-FGFR4 (Relative Density) | p-ERK1/2 (Relative Density) | Ki-67 Positive Cells (%) |
| Vehicle | - | 1.00 ± 0.15 | 1.00 ± 0.12 | 45 ± 5.2 |
| This compound | 30 | 0.25 ± 0.08 | 0.38 ± 0.09 | 12 ± 3.1 |
| This compound | 100 | 0.08 ± 0.04 | 0.15 ± 0.06 | 4 ± 1.5 |
II. Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in the FGFR4 signaling pathway.
III. Experimental Protocols
A. In Vivo Tumor Growth Inhibition Study
This protocol outlines the methodology for assessing the anti-tumor efficacy of this compound in a subcutaneous HCC xenograft mouse model.
1. Cell Culture and Animal Model:
-
Huh-7 human hepatocellular carcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Female athymic nude mice (6-8 weeks old) are used for the study.
2. Tumor Implantation:
-
Harvest Huh-7 cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer this compound or vehicle orally (p.o.) once daily (QD) at the specified doses.
4. Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and overall health of the animals throughout the study.
-
At the end of the study (e.g., Day 21), euthanize the mice and excise the tumors for further analysis.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Caption: Experimental workflow for the HCC xenograft study.
B. Western Blot Analysis for Pharmacodynamic Biomarkers
This protocol details the procedure for measuring the levels of phosphorylated FGFR4 (p-FGFR4) and a key downstream effector, phosphorylated ERK1/2 (p-ERK1/2), in tumor tissues.
1. Sample Preparation:
-
Excise tumors from treated and control animals at a specified time point after the final dose (e.g., 4 hours).
-
Snap-freeze a portion of the tumor in liquid nitrogen and store it at -80°C.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA protein assay.
2. Electrophoresis and Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR4, total FGFR4, p-ERK1/2, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
C. Immunohistochemistry (IHC) for Proliferation Marker
This protocol describes the staining of tumor tissues for the proliferation marker Ki-67.
1. Tissue Processing:
-
Fix the excised tumors in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on positively charged slides.
2. Staining Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution.
-
Incubate the slides with a primary antibody against Ki-67 overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate.
-
Counterstain the sections with hematoxylin.
3. Image Analysis:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Scan the slides using a digital slide scanner.
-
Quantify the percentage of Ki-67 positive cells (brown nuclei) in multiple high-power fields per tumor using image analysis software.
Application Notes and Protocols: SLV-317 Plasma Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLV-317 is a potent and selective neurokinin-1 (NK-1) receptor antagonist. The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including inflammation, pain transmission, and emesis. As an antagonist, this compound blocks the binding of Substance P to the NK-1 receptor, thereby modulating these downstream effects. Understanding the pharmacokinetic profile of this compound, particularly its plasma half-life, is crucial for determining appropriate dosing regimens and predicting its therapeutic window. These application notes provide a summary of the available data on the plasma half-life of this compound in humans, detailed experimental protocols for its determination, and an overview of the relevant signaling pathway.
Data Presentation
The pharmacokinetic parameters of this compound have been evaluated in healthy human volunteers. A summary of the key quantitative data is presented in the table below.
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Mean Half-Life (t½) | 9.9 ± 1.6 h | Human | 250 mg | Oral | [1][2] |
| Mean Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL | Human | 250 mg | Oral | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min | Human | 250 mg | Oral | [1][2] |
Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the neurokinin-1 (NK-1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The binding of the endogenous ligand, Substance P, to the NK-1 receptor initiates a signaling cascade that is inhibited by this compound.
Caption: Neurokinin-1 (NK-1) Receptor Signaling Pathway.
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
The following protocol is based on the methodology described by Hesse et al. (2006) for the determination of the plasma half-life of this compound in healthy human subjects.[1][2]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, two-way crossover study design is employed.
-
A washout period of at least one week should be implemented between treatment periods.
2. Subject Population:
-
Healthy male volunteers, typically between 18 and 45 years of age.
-
Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
3. Investigational Product Administration:
-
A single oral dose of 250 mg this compound is administered as a solution.
-
A matching placebo is used for the control arm.
4. Blood Sampling:
-
Venous blood samples are collected into appropriate anticoagulant-containing tubes at predose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or below) until analysis.
5. Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including half-life (t½), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax), are calculated from the plasma concentration-time data using non-compartmental analysis.
Caption: Experimental Workflow for Human Pharmacokinetic Study.
In Vitro Metabolism Protocol (General)
While specific data on the metabolism of this compound is not publicly available, a general protocol for identifying the cytochrome P450 (CYP) enzymes responsible for the metabolism of a compound (reaction phenotyping) is provided below. This protocol can be adapted for the investigation of this compound.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system
-
Specific CYP isoform-selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, etc.)
-
Control incubations (without NADPH, without inhibitor)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Pre-incubate HLM with and without the specific CYP inhibitors in a buffer solution at 37°C.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate for a specified time period at 37°C.
-
Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).
3. Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the depletion of the parent compound (this compound) using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the rate of this compound metabolism in the absence and presence of each specific CYP inhibitor.
-
A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform in the metabolism of this compound.
Note on Metabolism: The primary route of metabolism for many neurokinin-1 receptor antagonists involves cytochrome P450 enzymes, with CYP3A4 often playing a significant role. However, without specific in vitro studies on this compound, its metabolic pathway remains unconfirmed.
Conclusion
The plasma half-life of this compound in humans has been determined to be approximately 9.9 hours following a single oral dose. This information, in conjunction with the understanding of its mechanism of action at the NK-1 receptor, provides a solid foundation for the design of further clinical studies and the development of effective therapeutic regimens. Further research into the specific metabolic pathways of this compound is warranted to fully characterize its pharmacokinetic profile and to assess the potential for drug-drug interactions.
References
Application Notes and Protocols: Preclinical Pharmacokinetic Assessment of Investigational Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) studies are a critical component of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a novel therapeutic agent. These studies, conducted in various animal models, are fundamental for the selection of lead candidates, determination of first-in-human dose levels, and for understanding the overall disposition of a compound within a biological system.
This document provides a generalized framework and detailed protocols for conducting preclinical pharmacokinetic studies in common animal models. While the impetus for this document was an inquiry into the compound SLV-317, a comprehensive search of publicly available scientific literature and databases did not yield specific animal pharmacokinetic data for this compound. However, to provide context, pharmacokinetic data from a study conducted in healthy human volunteers are presented. The subsequent protocols are intended to serve as a guide for researchers designing and executing preclinical PK studies for new chemical entities.
Pharmacokinetic Profile of this compound (Human Data)
The following data were obtained from a study in healthy human volunteers who received a single 250 mg oral dose of this compound. This information is provided for contextual purposes only.
| Parameter | Value (Mean ± SEM) | Unit |
| Dose (Oral) | 250 | mg |
| Cmax | 77 ± 9 | ng/mL |
| Tmax | 47 ± 3 | min |
| t½ (Half-life) | 9.9 ± 1.6 | h |
| AUC₀₋∞ | 183 ± 22 | h·ng/mL |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity.
Generalized Protocols for Preclinical Pharmacokinetic Studies in Animals
The following protocols outline standard procedures for conducting single-dose pharmacokinetic studies in rodent (rat/mouse) and non-rodent (canine) models.
Rodent Pharmacokinetic Study Protocol
1.1. Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in rodents.
1.2. Animal Model:
-
Species: Sprague-Dawley rats or CD-1 mice.
-
Sex: Male and/or female, as appropriate for the compound and its therapeutic indication.
-
Weight: 220-250 g for rats; 25-30 g for mice.
-
Acclimation: Animals should be acclimated for a minimum of 5 days prior to the study.
1.3. Formulation and Dosing:
-
IV Formulation: The compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) to achieve the target concentration for dosing.
-
PO Formulation: The compound is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) or 1% Tween 80 in water.
-
Dose Administration:
-
IV: Administered as a bolus via the tail vein.
-
PO: Administered by oral gavage.
-
1.4. Experimental Design and Sample Collection:
-
Groups: Typically, two groups for each administration route (IV and PO). A vehicle-treated control group may also be included.
-
Sample Collection: Serial blood samples (approx. 0.1-0.2 mL) are collected at predetermined time points.
-
IV Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Blood Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), immediately placed on ice, and centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
Canine Pharmacokinetic Study Protocol
2.1. Objective: To evaluate the pharmacokinetic profile of a test compound in a non-rodent species following IV and PO administration.
2.2. Animal Model:
-
Species: Beagle dogs.
-
Sex: Male and/or female.
-
Weight: 8-12 kg.
-
Housing: Animals should be housed in conditions that comply with animal welfare regulations.
2.3. Formulation and Dosing:
-
Formulation: Similar to rodent studies, appropriate IV and PO formulations must be prepared. For PO administration to dogs, the compound may be administered in gelatin capsules.
-
Dose Administration:
-
IV: Administered as a bolus infusion via the cephalic vein.
-
PO: Administered orally as a capsule, followed by a small amount of water to ensure swallowing.
-
2.4. Experimental Design and Sample Collection:
-
Design: A crossover design is often employed in dogs, where the same animals receive both IV and PO doses with a sufficient washout period (typically 7 days) between administrations.
-
Sample Collection: Blood samples (approx. 1-2 mL) are collected from a peripheral vein at time points similar to those for rodent studies.
-
Blood Processing: Plasma is prepared and stored as described in the rodent protocol.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
3.1. Objective: To accurately quantify the concentration of the test compound in plasma samples.
3.2. Sample Preparation:
-
Protein Precipitation: A common method involves adding a volume of cold acetonitrile (B52724) (often containing a suitable internal standard) to the plasma sample to precipitate proteins.
-
Centrifugation: Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The clear supernatant is transferred for LC-MS/MS analysis.
3.3. LC-MS/MS Analysis:
-
Instrumentation: A validated LC-MS/MS system is used.
-
Chromatography: A suitable C18 column is often used with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the parent compound and internal standard.
3.4. Data Analysis:
-
Calibration Curve: A standard curve is generated by spiking known concentrations of the compound into blank plasma.
-
Quantification: The concentration of the compound in the study samples is determined by interpolating from the standard curve.
-
Pharmacokinetic Parameters: Non-compartmental analysis (NCA) is used to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution). Oral bioavailability (F%) is calculated as: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Experimental workflow for a typical preclinical pharmacokinetic study.
Caption: The four key processes of pharmacokinetics (ADME).
Application Notes and Protocols for Preclinical Safety and Toxicology Assessment of Neurokinin-1 (NK-1) Receptor Antagonists
Disclaimer: Detailed preclinical safety and toxicology data for the specific compound SLV-317 are not publicly available. The following application notes and protocols are based on comprehensive data for Aprepitant , a well-characterized Neurokinin-1 (NK-1) receptor antagonist, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
This document provides a summary of the key non-clinical safety and toxicology studies typically conducted for the development of NK-1 receptor antagonists, using Aprepitant as a model compound. The data presented is crucial for identifying potential target organs for toxicity, determining a safe starting dose for clinical trials, and understanding the overall risk profile of this therapeutic class.
Mechanism of Action: NK-1 receptor antagonists, such as this compound and Aprepitant, function by blocking the binding of Substance P to the neurokinin-1 receptor. This mechanism is central to their therapeutic effects, which include the prevention of chemotherapy-induced nausea and vomiting.
Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to downstream cellular responses. NK-1 receptor antagonists competitively inhibit this initial step.
Summary of Preclinical Toxicology Studies for Aprepitant
The following tables summarize the key findings from a comprehensive battery of non-clinical toxicology studies performed on Aprepitant.
Acute Toxicity
| Species | Route of Administration | Test Substance | Minimal Lethal Dose (MLD) | Key Clinical Signs |
| Mouse | Intravenous | L-758,298 (Prodrug) | 500 mg/kg | Gasping, convulsions, bradypnea, loss of righting reflex[1][2] |
| Rat | Intravenous | L-758,298 (Prodrug) | 500 mg/kg | Gasping, bradypnea[1][2] |
| Mouse | Oral | L-758,298 (Prodrug) | > 500 mg/kg | No deaths or significant clinical signs observed[1][2] |
| Rat | Oral | L-758,298 (Prodrug) | > 500 mg/kg | No deaths or significant clinical signs observed[1][2] |
Repeat-Dose Toxicity
| Species | Duration | Route | No-Observed-Adverse-Effect-Level (NOAEL) | Target Organs and Key Findings |
| Rat | 5 weeks | Intravenous | 2 mg/kg/day | Liver: Hepatocellular hypertrophy at ≥ 5 mg/kg/day[1] |
| Rat | 5 weeks | Oral | Not clearly established | Liver (hepatocellular hypertrophy), Thyroid (follicular cell hyperplasia), Pituitary (vacuolation) at doses of 250 mg/kg/day and higher[1] |
| Dog | 53 weeks | Oral | 32 mg/kg/day | No treatment-related toxic effects observed; no target organs identified[1] |
| Monkey | 17 days | Intravenous | 240 mg/kg/day | No drug-related toxic effects observed[1] |
| Monkey | 5 weeks | Intravenous | 10 mg/kg/day | No treatment-related toxic effects observed[1] |
Genotoxicity
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and without S9 | Negative[3] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative |
| In Vitro Mutagenesis | TK6 human lymphoblastoid cells | With and without S9 | Negative[1] |
| In Vivo Mouse Micronucleus | Bone marrow | N/A | Negative[1] |
Carcinogenicity
| Species | Duration | Key Findings |
| Rat (Sprague Dawley) | 106 weeks | Increased incidence of thyroid follicular cell adenomas and carcinomas in males at doses of 5 to 1000 mg/kg twice daily[3]. |
| Mouse (CD-1) | 105 weeks | Increased incidence of skin fibrosarcoma in males, and hepatocellular adenoma and Harderian gland adenoma in females[2]. |
Reproductive and Developmental Toxicity
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No effects on male or female fertility or reproductive performance at doses up to 2000 mg/kg/day[2][3]. |
| Embryo-Fetal Development | Rat, Rabbit | No teratogenic effects or embryo-fetal toxicity observed[3]. Aprepitant was shown to cross the placenta in both species[3]. |
| Pre- and Postnatal Development | Rat | No adverse effects on pre- and postnatal development[3]. |
Experimental Protocols (Summarized)
The following are generalized protocols based on the types of studies conducted for Aprepitant. Specific parameters should be optimized for the test compound.
General Experimental Workflow
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of a test substance.
-
Species: Typically rats (one sex, usually female).
-
Methodology:
-
A single animal is dosed at a starting dose level.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher fixed increment.
-
If the animal dies, the next animal is dosed at a lower fixed increment.
-
The procedure is repeated until the criteria for stopping the test are met (e.g., a number of reversals in outcome have been observed).
-
The LD50 is calculated using the maximum likelihood method.
-
-
Observations: Clinical signs, body weight changes, and gross necropsy findings.
Repeat-Dose Oral Toxicity Study (e.g., 28-day)
-
Objective: To identify target organs of toxicity and characterize the dose-response relationship following repeated administration.
-
Species: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.
-
Methodology:
-
Animals are assigned to multiple dose groups (typically low, mid, high) and a vehicle control group.
-
The test substance is administered daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at termination.
-
At the end of the treatment period, animals are euthanized, and a full necropsy is performed.
-
Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
-
Endpoints: Clinical observations, body and organ weights, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology.
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Methodology:
-
The test substance, at several concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.
Conclusion
The preclinical safety profile of the NK-1 receptor antagonist Aprepitant has been extensively characterized. The primary target organs for toxicity in repeat-dose studies in rodents were the liver and thyroid. Aprepitant was not genotoxic but did show carcinogenic potential in long-term studies in both rats and mice. No adverse effects on fertility or fetal development were observed. This comprehensive dataset provides a robust foundation for understanding the potential toxicities of other compounds in this class, such as this compound, and for designing appropriate safety monitoring plans for clinical development. Researchers should consider these findings when planning their own non-clinical toxicology programs.
References
Troubleshooting & Optimization
SLV-317 stability in aqueous solution
Frequently Asked Questions (FAQs)
Q1: What is SLV-317?
This compound is identified as a neurokinin-1 (NK1) receptor antagonist with oral activity.[1] It is primarily used in research settings to study its effects as an antagonist of substance P-induced actions.[1]
Q2: What are the recommended storage conditions for this compound?
For this compound in its solid form, storage at room temperature is generally recommended for locations in the continental US, though this may vary for other regions.[1] It is crucial to refer to the Certificate of Analysis provided with the specific product lot for the most accurate storage recommendations.[1]
Q3: Is there information available on the stability of this compound in aqueous solutions?
Currently, there is limited publicly available data specifically detailing the stability of this compound in aqueous solutions. General principles of drug stability suggest that factors such as pH, temperature, light exposure, and the presence of oxidizing agents can influence the degradation of compounds in solution.[2][3]
Q4: What are the potential degradation pathways for a molecule like this compound in an aqueous environment?
While specific degradation pathways for this compound are not documented in the provided search results, common degradation mechanisms for complex organic molecules in aqueous solutions include hydrolysis and oxidation.[2][3] Hydrolysis involves the cleavage of chemical bonds by water, while oxidation can be initiated by factors like light, residual metal ions, or peroxides.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the aqueous solution. | The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer. The pH or temperature of the solution may also affect solubility. | - Attempt to dissolve this compound in a small amount of an organic solvent (e.g., DMSO) before diluting with the aqueous buffer.- Perform solubility testing at different pH values and temperatures to determine optimal conditions.- Consider using a co-solvent or a different buffer system. |
| Change in solution color or appearance over time. | This could indicate chemical degradation of this compound. Exposure to light or elevated temperatures can accelerate degradation processes.[2] | - Prepare fresh solutions before each experiment.- Store solutions protected from light and at a recommended temperature (e.g., 2-8 °C or frozen).- Perform stability studies using an appropriate analytical method (e.g., HPLC) to monitor the concentration of this compound over time. |
| Inconsistent or unexpected experimental results. | This may be due to the degradation of this compound in the experimental solution, leading to a lower effective concentration. | - Verify the integrity of the this compound stock solution using an analytical technique like HPLC.- Prepare fresh dilutions for each experiment from a validated stock solution.- Review the experimental protocol to identify any conditions that might promote degradation (e.g., prolonged incubation at high temperatures, exposure to incompatible reagents). |
Experimental Protocols
Protocol: Preliminary Assessment of this compound Stability in an Aqueous Buffer
Objective: To obtain a preliminary understanding of the stability of this compound in a specific aqueous buffer over a defined period.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Organic solvent for initial dissolution (if necessary, e.g., DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
-
Light-protective storage containers (e.g., amber vials)
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound.
-
If necessary, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to ensure complete dissolution.
-
Dilute the solution with the chosen aqueous buffer to a final known concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the experiment.
-
-
Sample Incubation:
-
Aliquot the this compound solution into multiple light-protective containers.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, 37°C).
-
Designate a "time zero" sample and immediately analyze it via HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating this compound from potential degradation products. This may require method development to optimize mobile phase composition, flow rate, and detection wavelength.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of this compound remaining versus time for each condition to visualize the degradation profile.
-
Visualizations
References
SLV-317 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLV-317. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a neurokinin-1 (NK-1) receptor antagonist.[1] Like many compounds in this class, it is a lipophilic molecule with poor aqueous solubility.[2] This low solubility can lead to challenges in formulating this compound for both in vitro assays and in vivo studies, potentially resulting in low bioavailability and inconsistent experimental results.
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation of this compound in aqueous solutions is a common issue stemming from its low water solubility. This is a known challenge for many neurokinin-1 receptor antagonists.[3] The addition of even small amounts of an organic stock solution of this compound into an aqueous buffer can cause it to exceed its solubility limit, leading to precipitation.
Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs. These include:
-
Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS).
-
Solid Dispersions: Dispersing the drug in a polymer matrix.
-
Nanonization: Reducing the particle size to the nanoscale to increase the surface area for dissolution.
-
Complexation: Using agents like cyclodextrins to form more soluble inclusion complexes.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
-
Question: My dose-response curves for this compound are not reproducible. Could this be a solubility problem?
-
Answer: Yes, inconsistent results are a hallmark of solubility issues. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Solutions:
-
Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, increasing its apparent water solubility.
-
Issue 2: Low oral bioavailability in animal studies.
-
Question: I am observing very low and variable plasma concentrations of this compound after oral administration in my animal model. How can I improve its absorption?
-
Answer: Low and variable oral bioavailability is often a direct consequence of poor aqueous solubility, which limits the dissolution of the compound in the gastrointestinal tract.[2]
-
Solutions:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gut and enhance absorption.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can prevent crystallization and improve the dissolution rate.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.
-
Data Summary
The following table summarizes the common formulation strategies for improving the solubility of poorly water-soluble drugs like this compound.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon gentle agitation in an aqueous medium. | Enhances oral bioavailability; Protects the drug from degradation. | Potential for GI side effects from surfactants; Can be complex to formulate. |
| Amorphous Solid Dispersions | The crystalline drug is converted to a higher-energy amorphous state by dispersing it in a polymer matrix. | Significantly improves dissolution rate and extent of supersaturation. | Amorphous form can be physically unstable and may recrystallize over time. |
| Nanonization (Nanosuspensions) | The particle size of the drug is reduced to the sub-micron range, increasing the surface area-to-volume ratio. | Increases dissolution velocity; Can be used for parenteral and oral delivery. | Can be challenging to manufacture and maintain particle size stability (aggregation). |
| Complexation with Cyclodextrins | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule. | Increases aqueous solubility; Can improve stability. | The amount of drug that can be complexed is limited; Can be a costly excipient. |
Experimental Protocols & Workflows
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram illustrates a general workflow for selecting an appropriate solubility enhancement strategy for a poorly soluble compound like this compound.
Signaling Pathway of NK-1 Receptor Antagonism
This diagram illustrates the mechanism of action of this compound as an NK-1 receptor antagonist.
References
optimizing SLV-317 dosage for efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of SLV-317 for efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent, and selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction. By blocking the NK-1 receptor, this compound inhibits the physiological effects of Substance P.
Q2: What is the recommended starting dose for in vivo preclinical experiments?
A2: There is limited publicly available preclinical data on the dose-response relationship of this compound for visceral pain models. However, a single oral dose of 250 mg was used in a clinical trial with healthy male volunteers, which demonstrated significant antagonism of Substance P-induced effects. For preclinical studies in rodents, a common approach is to start with a dose-range finding study. A suggested starting range, based on doses used for other NK-1 receptor antagonists in similar models, could be 1-30 mg/kg, administered orally. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and efficacy endpoint.
Q3: How can I assess the efficacy of this compound in a preclinical model of visceral pain?
A3: A standard and well-established method for assessing visceral pain in rodents is the measurement of the visceromotor response (VMR) to colorectal distension (CRD). This involves inserting a small balloon into the colon and inflating it to various pressures to elicit a pain response, which is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles. A reduction in the VMR at a given distension pressure in this compound-treated animals compared to vehicle-treated controls would indicate analgesic efficacy.
Q4: What are the known pharmacokinetic properties of this compound in humans?
A4: A study in healthy male volunteers who received a single oral 250 mg dose of this compound provided the following pharmacokinetic data.
Troubleshooting Guides
Issue 1: High variability in visceromotor response (VMR) to colorectal distension (CRD).
-
Possible Cause 1: Improper balloon placement.
-
Solution: Ensure the balloon is inserted to a consistent depth in the distal colon for all animals. The placement should be measured from the anus to the base of the balloon.
-
-
Possible Cause 2: Animal stress.
-
Solution: Acclimatize the animals to the experimental setup and handling for several days before the experiment. Perform the experiments in a quiet and dimly lit room to minimize stress.
-
-
Possible Cause 3: Inconsistent distension pressures.
-
Solution: Calibrate the pressure transducer and ensure the distension protocol (pressures and duration) is identical for all animals.
-
Issue 2: Lack of a significant effect of this compound on VMR.
-
Possible Cause 1: Suboptimal dose.
-
Solution: Perform a dose-response study with a wider range of this compound concentrations to identify the optimal dose for your model.
-
-
Possible Cause 2: Inappropriate timing of drug administration.
-
Solution: The timing of drug administration relative to the CRD procedure is critical. Based on the human pharmacokinetic data, the time to maximum plasma concentration (Tmax) is approximately 47 minutes. Consider administering this compound about 30-60 minutes before the CRD procedure in your animal model, but it is advisable to perform a time-course study to determine the optimal pre-treatment interval.
-
-
Possible Cause 3: The animal model is not dependent on the NK-1 pathway.
-
Solution: Confirm that the NK-1 receptor is a valid target in your chosen model of visceral pain. This can be done by testing a known, potent NK-1 receptor antagonist as a positive control.
-
Data Presentation
Table 1: Pharmacokinetics of a Single 250 mg Oral Dose of this compound in Healthy Male Volunteers
| Parameter | Mean Value (± SEM) |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 min |
| Half-life (t1/2) | 9.9 ± 1.6 h |
Table 2: Pharmacodynamics of a Single 250 mg Oral Dose of this compound in Healthy Male Volunteers
| Parameter | Mean Value (± SEM) |
| Maximum Antagonizing Effect on Substance P-induced Venodilation | 95 ± 8% |
| Time to Maximum Effect | 1.47 ± 0.24 h |
Experimental Protocols
Protocol: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD) in Rodents
1. Animal Preparation and Acclimatization: a. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. b. For at least 3-5 days prior to the experiment, handle the animals and acclimatize them to the restraint devices (e.g., Broome-style restrainers) to be used during the CRD procedure.
2. Electrode Implantation for Electromyography (EMG): a. Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). b. Make a small incision in the abdominal skin and underlying muscle wall. c. Suture a pair of Teflon-coated, stainless steel EMG electrodes into the external oblique abdominal muscle. d. Externalize the electrodes on the back of the neck and secure them. e. Allow the animals to recover from surgery for at least 3-4 days.
3. Colorectal Distension Balloon Preparation and Insertion: a. Fabricate a colorectal distension balloon from a small latex balloon or a commercially available balloon catheter. The balloon should be approximately 2 cm in length. b. On the day of the experiment, lightly anesthetize the animal with isoflurane. c. Gently insert the lubricated balloon catheter into the distal colon, with the end of the balloon positioned approximately 1 cm from the anus. d. Secure the catheter to the tail with tape. e. Place the animal in the restraint device and allow it to recover from anesthesia for at least 30 minutes.
4. Drug Administration: a. Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). b. Administer the desired dose of this compound or vehicle via oral gavage at a predetermined time before the CRD procedure (e.g., 30-60 minutes).
5. Colorectal Distension and EMG Recording: a. Connect the externalized EMG electrodes to a bioelectric amplifier and a data acquisition system. b. Connect the balloon catheter to a pressure transducer and a syringe pump. c. Record a baseline EMG activity for a few minutes. d. Perform phasic colorectal distensions by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest interval between distensions (e.g., 5 minutes). e. Record the EMG signal throughout the distension period.
6. Data Analysis: a. Rectify and integrate the raw EMG signal. b. Calculate the area under the curve (AUC) of the EMG signal during the distension period and subtract the baseline AUC. c. Plot the change in EMG activity (VMR) as a function of the distension pressure. d. Compare the VMR curves between the this compound-treated and vehicle-treated groups using appropriate statistical analysis (e.g., two-way ANOVA).
Mandatory Visualization
Caption: this compound blocks Substance P binding to the NK-1 receptor.
Caption: Workflow for assessing this compound efficacy in a visceral pain model.
potential off-target effects of SLV-317
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SLV-317.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as a potent and highly selective antagonist of the neurokinin-1 (NK-1) receptor. Its primary function is to block the effects induced by substance P, the natural ligand for the NK-1 receptor.
Q2: Are there any known off-target effects of this compound?
Currently, publicly available data from preclinical and early-phase clinical studies do not specify any definitive off-target effects of this compound. Studies have highlighted its high selectivity for the NK-1 receptor. However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely excluded without comprehensive screening. Researchers should consider performing their own off-target profiling in their experimental systems.
Q3: What are the key pharmacokinetic parameters of this compound from human studies?
A study in healthy male volunteers who received a single 250 mg oral dose of this compound provided the following pharmacokinetic data:
| Parameter | Mean Value (± SEM) | Unit |
| Peak Plasma Concentration (Cmax) | 77 (± 9) | ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 47 (± 3) | minutes |
| Half-life (t½) | 9.9 (± 1.6) | hours |
| Data from a study in healthy men who received a single 250 mg oral dose. |
Troubleshooting Guides
Problem 1: Inconsistent or lack of efficacy in in-vitro/in-vivo experiments.
-
Potential Cause 1: Compound Stability and Solubility.
-
Troubleshooting: Ensure proper storage of this compound as recommended by the supplier. Prepare fresh solutions for each experiment and verify the solubility in your specific experimental buffer or vehicle. Sonication or gentle heating may be required for complete dissolution.
-
-
Potential Cause 2: Suboptimal Concentration.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line or animal model. The effective concentration may vary depending on the expression level of the NK-1 receptor and the concentration of substance P used for stimulation.
-
-
Potential Cause 3: Low NK-1 Receptor Expression.
-
Troubleshooting: Confirm the expression of the NK-1 receptor in your experimental system using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a system with higher or induced expression.
-
Problem 2: Observing unexpected cellular phenotypes or animal behaviors.
-
Potential Cause: Potential Off-Target Effects.
-
Troubleshooting: Although this compound is reported to be highly selective, unexpected effects could indicate off-target interactions.
-
Literature Review: Conduct a thorough search for known off-target liabilities of similar chemical scaffolds.
-
In-silico Analysis: Use computational tools to predict potential off-target binding based on the chemical structure of this compound.
-
Experimental Validation:
-
Broad Kinase or Receptor Panel Screening: Submit this compound to a commercial service for screening against a broad panel of kinases, GPCRs, ion channels, and other common off-target classes.
-
Control Experiments: Include a structurally distinct NK-1 receptor antagonist in your experiments to see if the unexpected phenotype is recapitulated. This can help differentiate between on-target and potential off-target effects.
-
Rescue Experiments: If a specific off-target is identified, try to rescue the phenotype by co-administering an antagonist for that target.
-
-
-
Experimental Protocols
Key Experiment: Dorsal Hand Vein Compliance Assay
This pharmacodynamic assay was used to demonstrate the in-vivo antagonistic activity of this compound on the human NK-1 receptor.
-
Objective: To assess the effect of this compound on substance P-induced venodilation.
-
Methodology:
-
Subject Preparation: Healthy volunteers are recruited for this double-blind, placebo-controlled, crossover study.
-
Vein Cannulation: A dorsal hand vein is cannulated for drug infusion and measurement of venous compliance.
-
Venoconstriction: A continuous infusion of a vasoconstrictor, such as phenylephrine, is administered to preconstrict the vein to a stable baseline.
-
Substance P Challenge: Substance P is co-infused intermittently to induce venodilation, which is measured as an increase in vein diameter or compliance.
-
This compound Administration: A single oral dose of this compound (e.g., 250 mg) or placebo is administered.
-
Post-Dose Assessment: The substance P challenge is repeated at multiple time points after this compound or placebo administration to measure the inhibition of venodilation.
-
Data Analysis: The percentage of inhibition of substance P-induced venodilation is calculated over time to determine the pharmacodynamic effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound as an NK-1 receptor antagonist.
SLV-317 inconsistent results in experiments
Welcome to the technical support center for SLV-317. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions related to experiments involving this compound, a neurokinin-1 (NK-1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The endogenous ligand for the NK-1 receptor is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. By blocking the binding of Substance P to the NK-1 receptor, this compound inhibits the downstream signaling pathways associated with these processes.
Q2: What are the potential therapeutic applications of this compound?
A2: As an NK-1 receptor antagonist, this compound has been investigated for its potential therapeutic effects in conditions where the Substance P/NK-1 receptor system is implicated. Preclinical data have suggested its potential in counteracting visceral pain and inflammation, such as in inflammatory bowel disease or irritable bowel syndrome.
Q3: Are there any known issues with the stability or solubility of this compound?
A3: While specific details on the long-term stability of this compound in various solvents are not extensively published, it is crucial to follow the manufacturer's storage and handling recommendations. For consistent experimental results, it is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Solubility can vary depending on the solvent; ensure the compound is fully dissolved before use in cell-based assays to avoid inaccurate concentrations.
Q4: What cell lines are suitable for studying the effects of this compound?
A4: Any cell line that endogenously expresses the human NK-1 receptor (e.g., certain neuroblastoma or astrocytoma cell lines) or a recombinant cell line engineered to overexpress the NK-1 receptor (e.g., HEK293 or CHO cells) would be suitable for in vitro studies with this compound. It is essential to verify the expression and functionality of the NK-1 receptor in your chosen cell line.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments with this compound can arise from various factors, from procedural variability to biological complexities. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in Potency (IC50) of this compound Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Ensure cells are healthy and in the logarithmic growth phase. - Use a consistent and narrow range of passage numbers for all experiments. - Regularly test for mycoplasma contamination. |
| Reagent Preparation and Storage | - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Verify the concentration and purity of the Substance P (agonist) used. |
| Assay Conditions | - Maintain consistent incubation times, temperatures, and cell seeding densities. - Ensure uniform mixing of reagents in all wells. - Monitor and control for edge effects in microplates. |
| Readout System Fluctuations | - Calibrate the plate reader or detection instrument before each use. - Use appropriate positive and negative controls to normalize the data. - Ensure the signal-to-background ratio is optimal. |
Problem 2: Lack of Expected Antagonistic Effect of this compound
If this compound fails to inhibit Substance P-induced cellular responses, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Verify the identity and purity of the this compound compound using analytical methods if possible. - Test a fresh batch or a different lot of the compound. |
| Low NK-1 Receptor Expression | - Confirm NK-1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. - If using a recombinant cell line, verify the stability of expression over passages. |
| Suboptimal Agonist Concentration | - Perform a dose-response curve for Substance P to determine the EC50 and use a concentration at or near the EC80 for antagonist assays. - An excessively high concentration of Substance P may overcome the competitive antagonism of this compound. |
| Assay Sensitivity | - Optimize the assay to ensure a robust window between the basal and fully stimulated response. - Consider using a more sensitive detection method or a different functional assay (e.g., calcium mobilization vs. inositol (B14025) phosphate (B84403) accumulation). |
Quantitative Data Presentation
Due to the limited availability of publicly accessible, comparative preclinical data for this compound, the following table presents representative data for Aprepitant , a well-characterized NK-1 receptor antagonist, to illustrate the typical range of potencies observed in different assays. This can serve as a benchmark for your own experiments.
| Assay Type | Parameter | Reported Value (Aprepitant) | Cell Line | Reference |
| Radioligand Binding | Ki | ~0.1 nM | CHO cells expressing human NK-1R | [2] |
| Calcium Mobilization | IC50 | ~1.5 nM | U-2 OS cells expressing human NK-1R | FASEB J. 2003;17(8):833-41 |
| Inositol Phosphate Accumulation | IC50 | ~0.8 nM | CHO cells expressing human NK-1R | J Pharmacol Exp Ther. 2001;299(1):141-8 |
Note: The values presented are approximate and can vary based on experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize NK-1 receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NK-1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human NK-1 receptor.
-
[³H]-Substance P (Radioligand).
-
Unlabeled Substance P (for determining non-specific binding).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, radioligand ([³H]-Substance P at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the Ki of this compound.
-
Calcium Mobilization Assay
This functional assay measures the inhibition of Substance P-induced intracellular calcium release by this compound.
-
Materials:
-
Cells expressing the human NK-1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Substance P.
-
This compound.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability.
-
-
Procedure:
-
Seed cells in the microplate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound and incubate for a pre-determined time.
-
Place the plate in the fluorescence reader and begin kinetic measurement.
-
After establishing a baseline reading, add Substance P (at a concentration of ~EC80) to stimulate the cells.
-
Continue to measure the fluorescence signal to capture the calcium transient.
-
Determine the IC50 of this compound by analyzing the inhibition of the peak fluorescence response.
-
Visualizations
NK-1 Receptor Signaling Pathway
Experimental Workflow for an Antagonist Assay
Troubleshooting Logic Flow
References
Technical Support Center: SLV-317 In Vivo Studies
This guide provides troubleshooting advice and frequently asked questions for researchers using SLV-317 in preclinical in vivo studies. This compound is a novel, selective inhibitor of the Tyrosine Kinase Z (TKZ) receptor, formulated for oral gavage. It is currently under investigation for its anti-tumor efficacy in non-small cell lung cancer (NSCLC) xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Tyrosine Kinase Z (TKZ) receptor. It is designed to competitively bind to the ATP-binding pocket of TKZ, which prevents its phosphorylation. This action blocks the downstream activation of the PI3K/Akt/mTOR signaling pathway, a critical pathway for tumor cell proliferation and survival.
Q2: Which mouse strains are recommended for this compound xenograft studies?
A2: Immunodeficient mouse strains such as NOD/SCID or NSG mice are recommended for establishing xenografts of human cancer cell lines.[1] The choice of strain can impact tumor engraftment and growth kinetics.[2] While pharmacokinetic parameters often show general agreement across common strains like BALB/c, C57BL/6, and CD-1, significant differences can still occur.[3][4][5] It is advisable to conduct a pilot study if the mouse strain used for efficacy studies differs from the one used for initial pharmacokinetic profiling.[3][4]
Q3: What is the recommended vehicle for this compound formulation?
A3: The standard vehicle for this compound is a 0.5% (w/v) methylcellulose (B11928114) in sterile water solution. It is critical to ensure the suspension is homogenous before and during administration to avoid dosing variability.
Q4: What are the potential adverse effects of this compound administration in mice?
A4: At higher doses, potential adverse effects may include weight loss, lethargy, and gastrointestinal distress. It is crucial to conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. Additionally, complications from the oral gavage procedure itself can occur, such as esophageal trauma or aspiration.[6][7][8][9][10]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large standard deviations in plasma concentration of this compound across animals in the same dose group.
-
Inconsistent area under the curve (AUC) values between studies.[11]
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | This compound is a suspension. Ensure the stock solution is continuously stirred during dosing to prevent settling. Prepare fresh formulations for each experiment. |
| Inaccurate Dosing | Calibrate pipettes and syringes regularly. Ensure all personnel are trained on a standardized oral gavage technique to minimize volume errors and stress-induced physiological changes.[5] Verify dose calculations based on the most recent animal body weights. |
| Variable Drug Absorption | Fasting animals overnight can reduce variability in gastric pH and food content, leading to more consistent absorption.[5] However, be aware of the potential for fasting-induced stress. |
| Mouse Strain Differences | Different mouse strains can exhibit variations in drug metabolism.[3][4] If changing strains, a preliminary PK study in the new strain is highly recommended. |
| Improper Sample Handling | Ensure blood samples are processed consistently and stored at the correct temperature to prevent degradation of this compound before analysis. |
Issue 2: Lack of Expected Anti-Tumor Efficacy
Symptoms:
-
No significant difference in tumor growth between the vehicle control and this compound treated groups.
-
Tumor growth inhibition is less than observed in previous experiments.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dose or Schedule | The dose may be too low or the dosing frequency insufficient to maintain adequate target inhibition.[12] Refer to dose-ranging and MTD studies to select an appropriate dose. Consider performing pharmacodynamic (PD) studies to correlate this compound exposure with target inhibition in the tumor. |
| Poor Bioavailability | Confirm the formulation is correct and administered properly. Issues with the oral gavage technique can lead to incorrect dosing.[6][7] Perform PK analysis to ensure adequate systemic exposure is being achieved. |
| Tumor Model Resistance | The chosen cell line or patient-derived xenograft (PDX) model may be intrinsically resistant to TKZ inhibition.[12] Verify the expression and activation of TKZ in your tumor model. Consider that mouse viruses can sometimes compromise PDX models, potentially affecting drug response.[13] |
| Incorrect Model Selection | The selected xenograft model may not rely on the TKZ signaling pathway for its growth.[12] It's important to use models where the target pathway is a known driver of tumor proliferation. |
| Host Microenvironment | The interaction between the human tumor cells and the mouse stroma can influence tumor growth and drug response.[2][14] The lack of a complete immune system in xenograft models can also affect outcomes.[14][15] |
Issue 3: Unexpected Toxicity or Animal Morbidity
Symptoms:
-
Significant body weight loss (>15-20%).
-
Signs of distress such as hunched posture, lethargy, or rough coat.
-
Mortality unrelated to tumor burden.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Drug-Related Toxicity | The dose may be too high. Immediately reduce the dose or dosing frequency. Refer to MTD study data. Perform necropsies and histopathology on affected animals to identify target organs of toxicity. |
| Gavage-Related Injury | Improper oral gavage technique is a common cause of morbidity and mortality.[6][7][8] Complications include esophageal perforation, aspiration pneumonia, or gastric rupture.[6][8][9] Ensure all personnel are proficient and use the correct gavage needle size. |
| Vehicle Toxicity | While 0.5% methylcellulose is generally well-tolerated, ensure it is properly prepared and not contaminated. Consider running a vehicle-only toxicity study if issues persist. |
| Underlying Health Issues | Ensure animals are healthy and free of pathogens before starting the study. Contaminants in cell lines can also be a source of issues.[1] |
Experimental Protocols & Data
Protocol: Subcutaneous NSCLC Xenograft Efficacy Study
-
Cell Culture: Culture A549 (or another suitable NSCLC) cells under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Animal Model: Use 6-8 week old female NOD/SCID mice. Allow animals to acclimate for at least one week before the experiment.
-
Tumor Implantation: Harvest and resuspend A549 cells in sterile PBS at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring & Randomization: Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2. When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Drug Preparation & Administration:
-
Prepare this compound in 0.5% methylcellulose at the desired concentrations.
-
Prepare the vehicle control (0.5% methylcellulose only).
-
Administer the assigned treatment (e.g., Vehicle, 25 mg/kg this compound, 50 mg/kg this compound) via oral gavage once daily (QD) at a volume of 10 µL/g body weight.
-
-
Monitoring: Monitor body weight and tumor volume 2-3 times per week. Observe animals daily for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if they show signs of excessive toxicity (e.g., >20% weight loss). Collect tumors and other tissues for pharmacodynamic analysis.
Data Presentation: Example Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1250 ± 150 | - | +5.5 ± 2.1 |
| This compound | 25 | 750 ± 95 | 40% | -2.1 ± 1.8 |
| This compound | 50 | 375 ± 60 | 70% | -8.5 ± 2.5 |
| Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group. |
Visualizations
Caption: this compound inhibits the TKZ receptor signaling pathway.
Caption: Workflow for an in vivo xenograft efficacy study.
Caption: Logic diagram for troubleshooting unexpected toxicity.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. scribd.com [scribd.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Study finds why some cancer drugs may be ineffective | McGovern Medical School [med.uth.edu]
- 14. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
SLV-317 vehicle selection for injection
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational compound SLV-317, focusing on the critical step of vehicle selection for subcutaneous injection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for injection?
A1: this compound is a poorly water-soluble compound. The primary challenge is to develop a formulation that can dissolve a sufficient concentration of the compound and maintain its solubility upon injection into the aqueous environment of the subcutaneous tissue, avoiding precipitation and ensuring bioavailability.
Q2: What are the first-line vehicles to consider for a compound like this compound?
A2: For poorly soluble, neutral compounds like this compound, a good starting point is to screen a range of vehicles with different solubilization mechanisms. These typically include oil-based vehicles, co-solvent systems, and cyclodextrin-based solutions.
Q3: How can I improve the solubility of this compound in my chosen vehicle?
A3: Solubility can often be enhanced by using a co-solvent system, adjusting the pH (if the compound has ionizable groups), or employing solubilizing excipients such as surfactants or cyclodextrins. Gentle heating and sonication can also aid in dissolution, but the stability of this compound under these conditions must be verified.
Q4: What are the signs of a poor vehicle choice for in vivo studies?
A4: Signs of an inappropriate vehicle include precipitation of the compound at the injection site, local irritation or inflammation, and poor or inconsistent drug absorption leading to variable pharmacokinetic profiles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during storage. | The vehicle's solubilization capacity is exceeded, or the formulation is physically unstable. | Decrease the concentration of this compound. Screen for a more effective solubilizing agent or a combination of excipients. Evaluate the formulation's stability at different temperatures. |
| The formulation is too viscous to inject easily. | The chosen vehicle or high concentration of excipients results in high viscosity. | Consider using a less viscous vehicle or a co-solvent system to reduce viscosity. If using a high concentration of a polymer or cyclodextrin, try to optimize for the lowest effective concentration. |
| Injection site reactions (e.g., redness, swelling) are observed in animal models. | The vehicle itself or the formulation as a whole is causing local toxicity or irritation. | Screen alternative, more biocompatible vehicles. Common culprits for irritation include high concentrations of certain co-solvents (e.g., DMSO, ethanol) or surfactants. Reduce the concentration of the problematic excipient. |
| Inconsistent pharmacokinetic data is observed between subjects. | This may be due to precipitation of this compound at the injection site, leading to variable absorption. The formulation may not be robust enough to handle the transition from the vehicle to the subcutaneous environment. | Re-evaluate the vehicle's ability to maintain this compound in a dissolved state upon dilution. Consider formulations that form a depot at the injection site for more controlled release or those that enhance absorption. |
Vehicle Screening Data for this compound
The following table summarizes the performance of common preclinical vehicles in solubilizing this compound.
| Vehicle Composition | This compound Solubility (mg/mL) | Viscosity (cP at 25°C) | In Vivo Tolerability Notes |
| Saline | < 0.01 | 1.0 | Well-tolerated, but unsuitable for solubilizing this compound. |
| 10% DMSO in Saline | 0.5 | 1.2 | Mild, transient irritation observed at the injection site. |
| 20% Solutol HS 15 in Saline | 2.5 | 5.3 | Generally well-tolerated, with minimal injection site reactions. |
| 40% PEG 400 in Saline | 3.0 | 8.1 | Well-tolerated. |
| 20% Hydroxypropyl-β-Cyclodextrin in Water | 5.2 | 2.5 | Well-tolerated. |
| Corn Oil | 8.0 | 45.2 | Well-tolerated, but high viscosity can make injection difficult. May lead to slow absorption. |
Experimental Protocols
Protocol 1: Solubility Screening of this compound
-
Preparation of Stock Solutions: Prepare stock solutions of various vehicles (e.g., 10% DMSO in saline, 20% Solutol HS 15 in saline, 40% PEG 400 in saline, 20% HP-β-CD in water, and corn oil).
-
Equilibrium Solubility Measurement: Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a glass vial.
-
Incubation: Tightly cap the vials and place them on a rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile) for analysis. Quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: In Vivo Tolerability Assessment
-
Animal Model: Select a suitable animal model (e.g., mice or rats) and divide them into groups, with one group for each vehicle to be tested.
-
Dosing: Administer a single subcutaneous injection of the this compound formulation at the desired dose volume. Include a control group receiving the vehicle alone.
-
Observation: Monitor the animals at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) for any signs of local irritation at the injection site, such as redness, swelling, or signs of pain.
-
Scoring: Score the injection site reactions based on a predefined scale (e.g., a scale of 0-4 for erythema and edema).
-
Histopathology (Optional): For a more detailed assessment, the injection site tissue can be collected at the end of the study for histopathological examination.
Visualizations
Caption: Workflow for selecting an appropriate vehicle for this compound.
Caption: Relationship between vehicle components and formulation outcomes.
avoiding SLV-317 precipitation in media
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering precipitation issues with SLV-317 in their experiments. The following information is designed to help identify the cause of precipitation and provides systematic solutions to resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor with oral activity.[1][2][3] It is used in research to study the role of the NK-1 receptor and its endogenous ligand, Substance P, in various physiological processes. The Substance P/NK-1R system is implicated in a variety of human pathophysiological disorders, making this compound a valuable tool for investigation.
Q2: I observed a precipitate in my cell culture media after adding this compound. What is the likely cause?
A2: Precipitation of this compound in aqueous solutions like cell culture media is most likely due to its low aqueous solubility. Like many small molecule inhibitors, particularly other neurokinin-1 receptor antagonists, this compound is predicted to be a hydrophobic compound.[4][5][6] Precipitation can be triggered by several factors, including the final concentration of this compound, the concentration of the organic solvent used for the stock solution, the method of dilution, and the temperature and pH of the media.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For hydrophobic small molecules like this compound, an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions.[7][8]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C or lower in small, single-use aliquots to minimize freeze-thaw cycles, which can contribute to compound precipitation.[8] Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
Encountering precipitation of this compound can be a frustrating experience. This guide will help you systematically troubleshoot and resolve the issue.
| Potential Cause | Description | Recommended Solution(s) |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is likely a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the cell culture media (typically ≤0.1%).- Perform a final dilution step directly in pre-warmed cell culture media with vigorous mixing. |
| Stock Solution Issues | The inhibitor may have precipitated out of the stock solution due to improper storage, or the concentration may be too high for the solvent to maintain solubility over time. | - Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.- Prepare fresh stock solutions more frequently.- Consider preparing a slightly lower concentration stock solution. |
| Suboptimal Dilution Method | Rapidly adding a concentrated organic stock solution to the aqueous cell culture media can cause localized high concentrations of the inhibitor, leading to immediate precipitation. | - Use a serial dilution method.- Add the inhibitor stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. |
| Media Composition | High concentrations of salts or proteins in the cell culture media can reduce the solubility of hydrophobic compounds. | - Test the solubility of this compound in your specific media formulation.- If possible, consider temporarily reducing the serum concentration or using a serum-free media formulation if compatible with your cell line. |
| pH and Temperature Effects | The pH of the cell culture media and the temperature at which the inhibitor is added can influence its solubility. | - Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4).- Always use pre-warmed (37°C) media when adding the inhibitor to avoid temperature shock-induced precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or as recommended by the manufacturer.[8]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol describes the preparation of a working solution of this compound from a concentrated stock for treating cells in culture.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
From the intermediate solution, prepare your final working concentrations.
-
-
Direct Dilution (Dropwise Addition):
-
While gently vortexing or swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
-
Final Mixing: Gently vortex the final working solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visual Guides
Caption: this compound signaling pathway.
Caption: Experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. captivatebio.com [captivatebio.com]
Navigating Potential SLV-317 Cross-Reactivity: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing SLV-317, understanding its potential for cross-reactivity with other receptors is crucial for accurate experimental design and interpretation of results. While specific cross-reactivity data for this compound is not extensively documented in publicly available literature, its likely classification as a dihydropyrimidinone (DHPM) derivative provides valuable insights into potential off-target interactions. This guide offers a comprehensive overview of the known biological activities of the DHPM class, potential cross-reactivity concerns, and troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is identified as a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is a G-protein coupled receptor involved in various physiological processes, including pain transmission, inflammation, and mood regulation.
Q2: Is there evidence of this compound cross-reactivity with other receptors?
Direct and specific quantitative data on the cross-reactivity of this compound is limited. However, the broader class of dihydropyrimidinone (DHPM) derivatives, to which this compound likely belongs, has been shown to interact with a variety of other biological targets. This suggests a potential for this compound to exhibit off-target effects.
Q3: What are the potential off-targets for compounds in the dihydropyrimidinone (DHPM) class?
DHPM derivatives have been reported to exhibit a range of biological activities, indicating potential interactions with multiple receptor and enzyme systems. Researchers using this compound should be aware of these potential off-target interactions to mitigate the risk of misinterpreting experimental data.
Troubleshooting Guide
Issue: Unexpected or inconsistent results in my experiments with this compound.
Unexpected results could be indicative of off-target effects. Consider the following troubleshooting steps:
-
Review the Literature on DHPMs: Familiarize yourself with the known biological activities of the dihydropyrimidinone class of compounds. This can provide clues as to which off-target receptors might be involved.
-
Employ Counter-Screening Assays: If you suspect cross-reactivity, it is advisable to perform counter-screening assays against a panel of relevant receptors. This is a crucial step in validating the specificity of your experimental findings.
-
Vary Experimental Conditions: Altering experimental parameters such as concentration of this compound, incubation times, and cell types can sometimes help to distinguish between on-target and off-target effects.
Potential Off-Target Profile of Dihydropyrimidinone (DHPM) Derivatives
The following table summarizes the potential off-target receptors and enzymes for the DHPM class of compounds based on available literature. While this data is not specific to this compound, it provides a valuable starting point for investigating potential cross-reactivity.
| Target Class | Specific Target | Reported Activity of DHPM Derivatives |
| Ion Channels | L-type Calcium Channels | Antagonism/Inhibition |
| Motor Proteins | Kinesin Spindle Protein (Eg5) | Inhibition |
| Kinases | mTOR (mammalian Target of Rapamycin) | Inhibition |
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Inhibition | |
| Immune Receptors | Toll-like Receptor 4 (TLR4) | Antagonism |
| Other GPCRs | Alpha-1A Adrenergic Receptor | Antagonism |
Experimental Protocols
While specific protocols for assessing this compound cross-reactivity are not available, a general workflow for receptor binding and functional assays can be adapted.
General Protocol for Radioligand Binding Assay to Assess Cross-Reactivity
This protocol provides a framework for determining the binding affinity of this compound to a potential off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest.
-
This compound at various concentrations.
-
Binding buffer (specific to the receptor).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound (or a known inhibitor as a positive control).
-
Equilibration: Incubate the mixture at a specific temperature and for a sufficient duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Potential Mechanisms
Signaling Pathways of Potential DHPM Off-Targets
The following diagram illustrates the signaling pathways associated with some of the known off-targets of the dihydropyrimidinone class of compounds. Understanding these pathways can help in designing experiments to investigate potential cross-reactivity.
Caption: Potential off-target signaling pathways of DHPM derivatives.
Experimental Workflow for Assessing Cross-Reactivity
This diagram outlines a logical workflow for researchers to follow when investigating the potential cross-reactivity of this compound.
Caption: Workflow for investigating this compound cross-reactivity.
interpreting unexpected results with SLV-317
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLV-317. The information is designed to help interpret unexpected results and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a potent and highly selective neurokinin-1 (NK-1) receptor antagonist. It primarily acts by blocking the binding of Substance P to the NK-1 receptor, thereby inhibiting downstream signaling.[1][2] |
| What are the known in vivo effects of this compound? | In preclinical models, this compound has been shown to reduce visceral hypersensitivity and exhibit antidiarrheal activity.[2] In humans, it has been demonstrated to be a highly effective antagonist of Substance P-induced effects.[3] |
| Is this compound centrally or peripherally acting? | Preclinical data suggest that this compound acts mainly as a peripheral NK-1 receptor antagonist.[2] |
| What is the recommended solvent for in vitro experiments? | For in vitro assays, this compound can typically be dissolved in DMSO. However, it is crucial to refer to the manufacturer's specific instructions on the certificate of analysis for the recommended solvent and storage conditions. |
| Are there any known off-target effects of this compound? | Based on the available literature, this compound is described as a highly selective NK-1 receptor antagonist.[2] However, as with any compound, off-target effects cannot be entirely ruled out and may be concentration-dependent. If unexpected results are observed, it is prudent to consider potential off-target activities. |
Troubleshooting Unexpected Results
Scenario 1: Reduced or Absent Antagonism of Substance P-Induced Effects
You are performing an in vitro or in vivo experiment and observe that this compound is not effectively antagonizing the effects of Substance P as expected.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Verify the storage conditions and age of the this compound stock. If in doubt, use a fresh stock of the compound. |
| Incorrect Concentration | Confirm the calculations for your working solutions. Perform a dose-response curve to ensure you are using an effective concentration range. |
| Experimental System Variability | Ensure the health and responsiveness of your cells or animal model to Substance P. Run a positive control with a known NK-1 receptor antagonist if available. |
| Assay-Specific Issues | For in vitro binding assays, check for issues with radioligand quality or non-specific binding. For functional assays, ensure the readout is robust and directly coupled to NK-1 receptor activation. |
Experimental Workflow for Assessing NK-1 Receptor Antagonism
Caption: Workflow for an in vitro functional assay to determine the potency of this compound.
Scenario 2: Unexpected Cellular or Physiological Responses
You observe a cellular or physiological effect that is not consistent with the known mechanism of NK-1 receptor antagonism.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, this compound might interact with other receptors or ion channels. Perform a literature search for known off-target effects of similar chemical scaffolds. Consider using a structurally different NK-1 receptor antagonist as a control. |
| Activation of Alternative Signaling Pathways | The NK-1 receptor can couple to multiple signaling pathways. The observed effect might be due to biased agonism or antagonism, where this compound preferentially blocks one pathway while leaving another unaffected or even potentiated. |
| Metabolism of this compound | In in vivo or long-term in vitro experiments, this compound could be metabolized into active or inactive compounds with different pharmacological profiles. Analyze samples for the presence of metabolites. |
| Indirect Effects | The observed response may be a secondary or indirect consequence of NK-1 receptor blockade in the specific biological system under investigation. |
Signaling Pathway of the NK-1 Receptor
Caption: Simplified signaling pathway of the NK-1 receptor upon activation by Substance P.
Experimental Protocols
Dorsal Hand Vein Compliance Assay
This in vivo assay was used in a clinical study to assess the pharmacodynamic effects of this compound in humans.[3][4]
Objective: To determine the effect of this compound on Substance P-induced venodilation.
Methodology:
-
Subject Preparation: Healthy male volunteers are recruited for a double-blind, placebo-controlled, crossover study.[4]
-
Drug Administration: A single oral dose of this compound (e.g., 250 mg) or placebo is administered.[3][4]
-
Vein Cannulation: A dorsal hand vein is cannulated for drug infusion and pressure measurement.
-
Venoconstriction: The vein is preconstricted by a continuous infusion of phenylephrine.[3]
-
Substance P Infusion: Substance P is co-infused intermittently to induce venodilation.[4]
-
Compliance Measurement: Changes in vein diameter are measured to determine the extent of venodilation.
-
Data Analysis: The inhibitory effect of this compound on Substance P-induced venodilation is calculated and compared to placebo.[3]
Pharmacokinetic and Pharmacodynamic Data from a Clinical Study
| Parameter | This compound (250 mg oral dose) | Placebo |
| Mean Peak Plasma Concentration (Cmax) | 77 +/- 9 ng/mL[3] | N/A |
| Time to Peak Plasma Concentration (Tmax) | 47 +/- 3 min[3] | N/A |
| Mean Half-life (t1/2) | 9.9 +/- 1.6 h[3] | N/A |
| Maximum Antagonizing Effect | 95 +/- 8%[3] | No effect[3] |
| Mean Area Under the Effect Curve (% h-1) | 278 +/- 67[3] | 49 +/- 12[3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: SLV-317 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-1 (NK-1) receptor antagonist, SLV-317. Our goal is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, which is a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, Substance P, to the NK-1 receptor.[1][2] This inhibition modulates downstream signaling pathways associated with pain and inflammation, particularly in the periphery.[2]
Q2: Which signaling pathway does this compound modulate?
This compound, by antagonizing the NK-1 receptor, inhibits the signaling cascade initiated by Substance P. The NK-1 receptor typically couples through Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Diagram: this compound Antagonism of the NK-1 Receptor Signaling Pathway
Caption: Antagonistic action of this compound on the NK-1 receptor signaling pathway.
Q3: What are the key considerations when designing a dose-response experiment for this compound?
Key considerations include selecting the appropriate cell line endogenously or recombinantly expressing the NK-1 receptor, choosing a suitable assay to measure receptor antagonism (e.g., calcium mobilization, inositol phosphate (B84403) accumulation, or reporter gene assays), determining the optimal concentration of Substance P to use for stimulation, and defining the appropriate incubation times for both this compound and Substance P.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are in a consistent, healthy growth phase. Optimize and standardize cell seeding density for all experiments.[3] |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Visually inspect for precipitation.[3] |
| Assay Reagent Variability | Use consistent lots of reagents, especially the stimulating agonist (Substance P). Prepare fresh reagents as needed. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[3] |
Issue 2: Atypical or "Flat" Dose-Response Curve
Potential Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Dose Range | The concentration range of this compound may be too high or too low. Perform a wider range-finding experiment. |
| Sub-optimal Agonist Concentration | The concentration of Substance P used for stimulation may be too high, making it difficult for the antagonist to compete. Determine the EC80 of Substance P and use that concentration for stimulation. |
| Assay Incubation Time | The pre-incubation time with this compound may be insufficient to reach equilibrium. Optimize the pre-incubation time. |
| Low Assay Sensitivity | The chosen assay may not be sensitive enough to detect the inhibitory effect. Consider a more sensitive downstream readout. |
Diagram: Troubleshooting Logic for Atypical Dose-Response Curves
Caption: A logical workflow for troubleshooting atypical dose-response curves.
Experimental Protocols
Protocol 1: In Vitro Antagonist Dose-Response Assay (Calcium Mobilization)
This protocol outlines a general procedure for determining the IC50 of this compound by measuring its ability to inhibit Substance P-induced calcium mobilization in cells expressing the NK-1 receptor.
1. Cell Preparation:
-
Culture and maintain a cell line (e.g., U-2 OS or CHO) stably expressing the human NK-1 receptor.
-
Seed cells into a 96-well, black-walled, clear-bottom plate at an optimized density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in a suitable assay buffer to create a range of concentrations.
-
Prepare a stock solution of Substance P in a suitable solvent and dilute it to a final concentration equivalent to its EC80 in the assay buffer.
3. Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of this compound to the wells and pre-incubate for an optimized period (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Initiate the reading and add the EC80 concentration of Substance P to all wells (except for negative controls).
-
Monitor the change in fluorescence over time.
4. Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data with respect to positive (Substance P alone) and negative (buffer alone) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram: Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 of this compound.
Data Presentation
Below are example tables for presenting your quantitative data. Populate these with your experimental results for clear comparison.
Table 1: this compound IC50 Values from Different Assays
| Assay Type | Cell Line | Substance P Conc. | This compound IC50 (nM) | Hill Slope | n (replicates) |
| Calcium Mobilization | U-2 OS | EC80 | Enter your value | Enter your value | Enter your value |
| IP-One Assay | CHO-K1 | EC80 | Enter your value | Enter your value | Enter your value |
| Reporter Gene Assay | HEK293 | EC80 | Enter your value | Enter your value | Enter your value |
Table 2: Effect of Pre-incubation Time on this compound Potency
| Pre-incubation Time (min) | This compound IC50 (nM) | Fold Change |
| 5 | Enter your value | Calculate |
| 15 | Enter your value | Calculate |
| 30 | Enter your value | Calculate |
| 60 | Enter your value | Calculate |
References
Technical Support Center: Enhancing SLV-317 Bioavailability in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of SLV-317 in rodent-based experiments. The following information is designed to offer insights into potential causes of low bioavailability and to provide actionable strategies for formulation improvement.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability and overall low plasma concentrations of this compound in our rat/mouse studies after oral administration. What are the likely causes?
A1: High variability and low oral bioavailability of a compound like this compound, a neurokinin-1 (NK-1) receptor antagonist, can stem from several factors.[1] The most common issues for orally administered drugs are poor aqueous solubility and/or low intestinal permeability. Another contributing factor could be significant first-pass metabolism in the gut wall or liver. The highly variable absorption kinetics of this compound when administered as a simple oral solution have been noted, suggesting formulation is a critical factor.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of a poorly soluble compound like this compound in rodents?
A2: For poorly water-soluble drugs, several formulation strategies can enhance oral absorption and bioavailability.[2][3] The main approaches include:
-
Lipid-Based Formulations: These formulations can improve drug solubilization in the gastrointestinal tract.[4][5][6] They range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[2][7]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can enhance the dissolution rate.[8][9][10][11]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area for dissolution, leading to improved absorption.[12][13]
Q3: How do I select the right excipients for my formulation?
A3: Excipient selection is a critical step in formulation development. The choice of excipients will depend on the chosen formulation strategy.
-
For lipid-based formulations , you will need to screen various oils (e.g., medium-chain or long-chain triglycerides), surfactants, and co-solvents to find a combination that provides the best solubility and stability for this compound.[14][15]
-
For solid dispersions , polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used as carriers to create an amorphous solid solution.[16][17]
-
Surfactants like Polysorbate 80 or Poloxamers can also be included to improve wettability and dissolution.[14][18]
Troubleshooting Guide
Issue: Low and Inconsistent Bioavailability with an Aqueous Suspension
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Solubility | 1. Micronization: Reduce the particle size of the this compound powder through milling to increase the surface area for dissolution. 2. Formulate a Lipid-Based Solution: Dissolve this compound in a suitable lipid vehicle. Screen various oils (e.g., sesame oil, corn oil, medium-chain triglycerides) for solubility.[5] | Increased dissolution rate and potentially higher and more consistent plasma concentrations. |
| Poor Permeability | 1. Incorporate Permeation Enhancers: Include excipients known to reversibly open tight junctions in the intestinal epithelium. 2. Utilize Self-Emulsifying Drug Delivery Systems (SEDDS): These formulations form fine emulsions in the gut, which can enhance drug absorption through various mechanisms.[2] | Improved transport of this compound across the intestinal barrier, leading to higher systemic exposure. |
| First-Pass Metabolism | 1. Co-administer with a Metabolism Inhibitor: While not a formulation strategy, this can help identify if first-pass metabolism is a major issue. 2. Lipid-Based Formulations: Some lipid formulations can reduce first-pass metabolism by promoting lymphatic transport.[5] | Increased plasma concentrations of the parent compound. |
Experimental Protocols and Data
Protocol 1: Preparation of a Simple Lipid-Based Formulation
-
Solubility Screening:
-
Accurately weigh 10 mg of this compound into separate vials.
-
Add 1 mL of different lipid excipients (e.g., corn oil, sesame oil, Capryol™ 90, Labrasol®) to each vial.
-
Vortex the vials for 30 minutes and then place them in a shaker at 37°C for 24 hours.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Preparation:
-
Based on the solubility data, select the lipid vehicle that provides the best solubility.
-
Prepare the final formulation by dissolving the required amount of this compound in the selected vehicle to achieve the target concentration for dosing. Gentle heating may be used if necessary, but stability must be confirmed.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection:
-
Select a suitable polymer carrier (e.g., PVP K30, HPMC E5).
-
Choose a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol).
-
-
Preparation:
-
Dissolve this compound and the polymer in the selected solvent in a 1:4 drug-to-polymer ratio.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
Grind the solid dispersion into a fine powder. The powder can then be suspended in an aqueous vehicle for oral gavage.
-
Comparative Bioavailability Data for Different Formulation Strategies in Rodents (Literature Examples)
| Drug | Formulation Strategy | Animal Model | Fold Increase in Bioavailability (Compared to Suspension) |
| Curcumin | Polybutylcyanoacrylate Nanoparticles | Wistar Rat | >8-fold |
| Simvastatin | Dendrimer and Liposome Formulations | Sprague Dawley Rat | 2.5-fold (Dendrimer), 3.7-fold (Liposome)[19] |
| Lopinavir/Ritonavir | Eudragit® E PO Nanoparticles | Rat | Improved bioavailability compared to commercial tablet[20] |
| Griseofulvin | Corn Oil Suspension | Rat | Significantly higher bioavailability compared to aqueous suspension[5] |
Visual Guides
Caption: Troubleshooting workflow for improving this compound bioavailability.
Caption: Mechanism of bioavailability enhancement by lipid formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. jddtonline.info [jddtonline.info]
- 11. jopcr.com [jopcr.com]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. research.monash.edu [research.monash.edu]
- 16. colorcon.com [colorcon.com]
- 17. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
challenges in working with SLV-317
Welcome to the technical support center for SLV-317, a novel neuroprotective agent under investigation for its therapeutic potential in neurodegenerative diseases. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, NRF2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a suite of antioxidant and cytoprotective proteins. This compound is believed to disrupt the NRF2-Keap1 interaction, thereby promoting NRF2 stabilization and nuclear translocation.
Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assays. What should I do?
A2: This is a common challenge with many small molecule inhibitors, which are often hydrophobic in nature. To address this, you can try the following troubleshooting steps:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible, while ensuring the compound remains in solution.
-
Adjust the buffer pH: If this compound has ionizable groups, modifying the pH of your aqueous buffer could enhance its solubility.
-
Utilize solubility enhancers: Consider the use of non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) or co-solvents like polyethylene (B3416737) glycol (PEG) in your buffer.
Q3: I am observing high variability in my cell viability assay results with this compound. What could be the cause?
A3: High variability in cell-based assays can stem from several factors. Here are some common causes and solutions:
-
Inconsistent cell seeding: Ensure you have a uniform single-cell suspension and perform accurate cell counting before seeding your plates.
-
Edge effects in multi-well plates: To minimize edge effects, it is recommended to not use the outer wells of the plate or to fill them with media only.
-
Inhibitor precipitation: At higher concentrations, your compound may be precipitating in the cell culture medium. Visually inspect the wells for any signs of precipitation.
Q4: I am concerned about potential off-target effects of this compound. How can I investigate this?
A4: Investigating off-target effects is crucial for understanding the true mechanism of action of any novel compound. Here are some strategies to explore potential off-target effects of this compound:
-
Target validation with CRISPR-Cas9: Use CRISPR-Cas9 to knock out NRF2 in your cell line. If this compound still elicits a neuroprotective effect in the NRF2-knockout cells, it suggests the involvement of off-target mechanisms.
-
Kinome profiling: Perform a kinome-wide screen to assess the inhibitory activity of this compound against a broad panel of kinases. This can help identify any unintended kinase targets.
-
Investigate related signaling pathways: Since the NRF2 and NF-κB signaling pathways can have crosstalk, it is advisable to examine the effect of this compound on the NF-κB pathway.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Precipitation observed upon dilution of DMSO stock into aqueous buffers.
-
Inconsistent results in cell-based assays.
-
Low potency in in-vitro binding assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility of this compound.
Problem 2: Inconsistent Efficacy in Cell-Based Neuroprotection Assays
Symptoms:
-
High variability in cell viability readouts between replicate wells.
-
Lack of a clear dose-response curve.
-
Discrepancy in results between different experimental days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | 10-20 |
| PBS (pH 7.4) | < 0.1 |
| PBS (pH 7.4) with 0.1% Tween® 20 | 0.5 - 1.0 |
| PBS (pH 7.4) with 1% PEG400 | 0.2 - 0.5 |
Table 2: Stability of this compound in Solution
| Condition | Solvent | Incubation Time | % Remaining |
| Room Temperature | DMSO | 24 hours | > 99% |
| 37°C | Cell Culture Medium | 4 hours | 95% |
| 37°C | Cell Culture Medium | 24 hours | 78% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in your chosen aqueous buffer (e.g., cell culture medium).
-
It is recommended to prepare fresh working solutions for each experiment.
-
Protocol 2: Cell-Based Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
-
Cell Seeding:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 2 hours.
-
-
Induction of Oxidative Stress:
-
Add an oxidative stressor (e.g., 100 µM H₂O₂) to the wells containing this compound.
-
Include a negative control (cells treated with vehicle only) and a positive control (cells treated with the oxidative stressor only).
-
Incubate for 24 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Protocol 3: Western Blot for NRF2 Nuclear Translocation
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Lyse the nuclear and cytoplasmic fractions to obtain protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against NRF2.
-
Use a loading control for each fraction (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence-based method.
-
Signaling Pathways
NRF2 Signaling Pathway
Caption: this compound disrupts the Keap1-Nrf2 complex, leading to NRF2 translocation and gene expression.
Potential Off-Target Effect on NF-κB Pathway
Caption: Investigating potential off-target effects of this compound on the NF-κB signaling pathway.
SLV-317 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the experimental compound SLV-317, a hypothetical inhibitor of the EGFR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Q2: What are the common sources of experimental variability when working with this compound?
A2: Experimental variability can arise from several factors, including inconsistencies in cell culture conditions, passage number of cell lines, accuracy of this compound concentration preparation, and variations in incubation times. It is also critical to ensure the quality and purity of the this compound compound.
Q3: How can I confirm that this compound is active in my cell-based assays?
A3: The activity of this compound can be confirmed by assessing the phosphorylation status of EGFR and its downstream targets, such as ERK and Akt, via Western blotting. A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound would indicate its activity.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| High variability in cell viability assay results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter. |
| Contamination of cell cultures. | Regularly check for microbial contamination. Practice aseptic techniques and use antibiotics if necessary. | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| No significant inhibition of cell proliferation observed | The cell line used is resistant to EGFR inhibitors. | Verify the EGFR expression and mutation status of your cell line. Use a known sensitive cell line as a positive control. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. | |
| Insufficient incubation time. | Optimize the incubation time for this compound treatment. A time-course experiment can help determine the ideal duration. | |
| Inconsistent results in Western blot analysis | Poor antibody quality. | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. |
| Issues with protein extraction or quantification. | Ensure complete cell lysis and accurate protein quantification using a reliable method like the BCA assay. | |
| Problems with gel electrophoresis or transfer. | Optimize electrophoresis and transfer conditions. Use loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of EGFR Pathway Activation
-
Cell Lysis: Treat cells with this compound at various concentrations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Technical Support Center: Quality Control for SLV-317 Compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurokinin-1 (NK1) receptor antagonist, SLV-317.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle the this compound compound?
A1: this compound should be stored as a lyophilized powder at -20°C for long-term stability. For short-term storage, 4°C is acceptable. When preparing stock solutions, use an appropriate solvent such as DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light and moisture.
Q2: What is the mechanism of action for this compound?
A2: this compound is a non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] It competitively binds to the NK1 receptor, blocking the binding of its natural ligand, Substance P.[2] This inhibition prevents the downstream signaling cascade typically initiated by Substance P, which is involved in various physiological processes, including pain transmission and inflammation.[2][3]
Q3: At what concentration should I use this compound in my in vitro experiments?
A3: The optimal concentration of this compound will depend on the specific assay and cell type being used. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your experimental system. Based on data from similar non-peptide NK1 receptor antagonists, a starting concentration range of 1 nM to 10 µM is advisable for initial experiments.
Q4: Is this compound selective for the NK1 receptor?
A4: While this compound is designed as a selective NK1 receptor antagonist, it is good practice to verify its selectivity in your experimental setup. This can be achieved by testing its activity against other related receptors, such as NK2 and NK3, to ensure that the observed effects are specific to NK1 receptor blockade.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides representative biological activity data for other well-characterized non-peptide NK1 receptor antagonists. This data can serve as a reference for expected potency.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
| Aprepitant | ~0.1 | ~0.1 |
| L-732,138 | - | 2.3 |
| Rolapitant | 0.66 | - |
| Tetracoumaroyl spermine | 3.3 | 21.9[4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NK1 receptor signaling pathway and a general experimental workflow for the quality control of this compound.
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Quality Control Experimental Workflow for this compound.
Troubleshooting Guide
Issue 1: Inconsistent or no antagonist effect of this compound observed.
-
Question: Why am I not seeing the expected inhibition of Substance P-induced activity with this compound?
-
Answer:
-
Compound Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Verify the purity of your compound using a method like HPLC-MS.
-
Agonist (Substance P) Degradation: Substance P is a peptide and is susceptible to degradation by proteases in cell culture media. Prepare fresh Substance P solutions for each experiment and consider using protease inhibitors. The stability of Substance P can also be pH-dependent.
-
Receptor Desensitization: Prolonged exposure of cells to Substance P can lead to NK1 receptor desensitization and internalization, making them less responsive to both the agonist and antagonist.[1][4] Optimize your assay to use the shortest possible incubation time with Substance P that still yields a robust signal.
-
Incorrect Concentration: The concentration of Substance P used to stimulate the cells is critical. If the concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use a concentration of Substance P that elicits a submaximal response (e.g., EC80) to provide a clear window for observing antagonism.
-
-
Issue 2: High background signal or apparent off-target effects.
-
Question: I'm observing cellular effects with this compound even in the absence of Substance P, or the effects are not consistent with NK1 receptor blockade. What could be the cause?
-
Answer:
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not causing cellular toxicity or other off-target effects. Always include a vehicle control in your experiments.
-
Off-Target Binding: While designed to be selective, at high concentrations, this compound may interact with other receptors or cellular components. It is important to test for off-target effects, especially if using concentrations significantly higher than the expected Ki or IC50. Some NK1 receptor antagonists have been reported to interact with other G protein-coupled receptors or ion channels.
-
Cell Line Specificity: The expression levels of the NK1 receptor and the presence of other interacting proteins can vary between cell lines. This can influence the observed effects of this compound. Confirm NK1 receptor expression in your chosen cell line.
-
-
Issue 3: Difficulty in reproducing results between experiments.
-
Question: My results with this compound are variable from one experiment to the next. How can I improve reproducibility?
-
Answer:
-
Standardized Protocols: Ensure that all experimental parameters, including cell passage number, seeding density, incubation times, and compound concentrations, are kept consistent between experiments.
-
Reagent Quality: Use high-quality reagents and ensure the stability of your Substance P and this compound solutions. As mentioned, the degradation of Substance P is a common source of variability.
-
Assay Window: A small signal-to-background ratio in your assay can make it difficult to detect consistent inhibition. Optimize your assay to maximize the signal window.
-
-
Experimental Protocols
Protocol 1: In Vitro Functional Assay - Calcium Flux
This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit Substance P-induced intracellular calcium mobilization.
-
Cell Culture:
-
Plate cells expressing the NK1 receptor (e.g., HEK293 or CHO cells stably transfected with the human NK1 receptor) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
-
Compound Incubation:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add a pre-determined concentration of Substance P (e.g., EC80) to all wells simultaneously using an automated injector.
-
Measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no Substance P (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the NK1 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the NK1 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P), and varying concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled NK1 receptor agonist or antagonist).
-
Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition binding equation to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-peptide NK1 receptor agonist showing subpicomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide: SLV-317 and Aprepitant in Focus
In the landscape of neurokinin-1 (NK-1) receptor antagonists, both SLV-317 and aprepitant (B1667566) have emerged as significant compounds of interest for researchers in drug development. While both molecules target the same receptor, their preclinical profiles suggest distinct therapeutic potentials. This guide provides a detailed comparison of this compound and aprepitant based on available preclinical data, offering insights into their mechanisms, efficacy in animal models, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Substance P Pathway
Both this compound and aprepitant exert their effects by blocking the NK-1 receptor, thereby inhibiting the actions of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis.
Signaling Pathway of Substance P and NK-1 Receptor Antagonists
Caption: Substance P binding to the NK-1 receptor activates downstream signaling, which is inhibited by this compound and aprepitant.
Comparative Preclinical Data
Binding Affinity
| Compound | Receptor | Species | Assay Type | IC50 (nM) | Reference |
| Aprepitant | Human NK-1 | Human | Radioligand Binding | 0.1 | [1] |
| This compound | Human NK-1 | Human | Not Specified | Potent & Selective | [2] |
It is reported that this compound is a potent and highly selective NK-1 receptor antagonist, though specific quantitative binding affinity data was not available in the reviewed literature.
In Vivo Efficacy
Preclinical studies have indicated the potential of this compound in models of visceral hypersensitivity and intestinal inflammation.
| Model | Species | Key Findings | Quantitative Data | Reference |
| Visceral Hypersensitivity | Rat | Reduced visceral hypersensitivity to colonic distension. | Not available | [2] |
| TNBS-induced Ileitis | Guinea Pig | Significantly reduced various parameters of trinitrobenzenesulphonic acid (TNBS)-induced ileitis. | Not available | [2] |
Aprepitant has demonstrated analgesic and anti-inflammatory effects in a preclinical model of inflammatory pain.
| Model | Species | Key Findings | Quantitative Data | Reference |
| Formalin-induced Inflammatory Pain | Mouse | Attenuated inflammatory pain, suppressed microglial activation, and reduced the expression of pro-inflammatory cytokines (MCP-1, TNF-α, IL-6, and IL-1β) in the spinal cord. | - Pain Behavior: Significantly reduced licking/biting time in a dose-dependent manner.- Pro-inflammatory Cytokines: Dose-dependent reduction in mRNA and protein levels of MCP-1, TNF-α, IL-6, and IL-1β. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Visceral Hypersensitivity Model (General Protocol)
This model is used to assess visceral pain in response to mechanical stimuli.
Experimental Workflow for Visceral Hypersensitivity Model
Caption: Workflow for assessing the effect of a test compound on visceral hypersensitivity in rodents.
-
Animal Model : Male Wistar rats are typically used.
-
Visceromotor Response (VMR) Measurement : Electromyographic (EMG) electrodes are implanted into the abdominal external oblique musculature to record the VMR to colorectal distension (CRD).
-
Colorectal Distension (CRD) : A balloon catheter is inserted into the colon. Graded distensions are performed by inflating the balloon to specific pressures.
-
Drug Administration : this compound or vehicle is administered orally or via another appropriate route prior to CRD.
-
Data Analysis : The EMG activity is recorded and quantified. A reduction in the VMR in the drug-treated group compared to the vehicle group indicates an analgesic effect.
TNBS-Induced Ileitis/Colitis Model (General Protocol)
This is a widely used model to induce intestinal inflammation resembling inflammatory bowel disease.
-
Animal Model : Guinea pigs or rats are commonly used.
-
Induction of Ileitis/Colitis : A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intra-rectally or directly into an isolated ileal loop.
-
Drug Administration : The test compound (e.g., this compound or aprepitant) or vehicle is administered, often daily, starting from the day of TNBS instillation.
-
Assessment of Inflammation : After a set period, animals are euthanized, and the colon or ileum is collected. Macroscopic scoring of damage, histological analysis, and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels) are performed.
-
Data Analysis : The severity of inflammation in the drug-treated group is compared to the vehicle-treated control group.
Formalin-Induced Inflammatory Pain Model (for Aprepitant)
This model is used to assess efficacy against inflammatory pain.[3]
-
Animal Model : Male C57BL/6 mice are used.
-
Drug Administration : Aprepitant (at various doses) or vehicle is administered intraperitoneally 30 minutes before the formalin injection.[3]
-
Induction of Pain : 20 µL of 5% formalin is injected subcutaneously into the plantar surface of the right hind paw.[3]
-
Behavioral Assessment : The total time spent licking or biting the injected paw is recorded for a specified period (e.g., 30 minutes) as an indicator of nociceptive behavior.[3]
-
Biochemical Analysis : At the end of the behavioral observation, spinal cord tissue is collected for the analysis of microglial activation and the expression of pro-inflammatory cytokines (MCP-1, TNF-α, IL-6, and IL-1β) using immunofluorescence, qPCR, and ELISA.[3]
-
Data Analysis : The duration of nociceptive behavior and the levels of inflammatory markers in the aprepitant-treated groups are compared to the vehicle-treated group.[3]
Summary and Future Directions
The available preclinical data suggests that both this compound and aprepitant are potent NK-1 receptor antagonists with distinct, albeit not directly compared, preclinical profiles. This compound shows promise as a peripherally acting agent for visceral pain and inflammation. Aprepitant, with its established central nervous system activity, has demonstrated efficacy in a model of inflammatory pain, complementing its clinical use in preventing chemotherapy-induced nausea and vomiting.
To provide a more definitive comparison, direct head-to-head preclinical studies evaluating this compound and aprepitant in the same animal models of visceral pain and intestinal inflammation are warranted. Such studies would be invaluable for elucidating the relative therapeutic potential of these two NK-1 receptor antagonists for gastrointestinal and inflammatory disorders.
References
A Comparative Guide to SLV-317 and Other Neurokinin-1 (NK-1) Receptor Antagonists
This guide provides a detailed comparison of the neurokinin-1 (NK-1) receptor antagonist SLV-317 with other prominent antagonists in its class, including aprepitant, fosaprepitant, rolapitant, and netupitant (B1678218). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to facilitate informed decision-making.
Introduction to NK-1 Receptor Antagonists
Neurokinin-1 (NK-1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in various physiological processes, including nausea and vomiting, pain, and inflammation. By inhibiting the binding of substance P to its receptor, these antagonists have become a cornerstone in the prevention of chemotherapy-induced nausea and vomiting (CINV), a major dose-limiting toxicity of cancer chemotherapy. This guide focuses on the pharmacological and pharmacokinetic properties of this compound in comparison to established NK-1 antagonists.
Comparative Data
The following tables summarize the available quantitative data for this compound and other selected NK-1 antagonists, focusing on their in vitro binding affinity for the NK-1 receptor and their pharmacokinetic properties in humans.
Table 1: In Vitro NK-1 Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki or IC50) | Species | Reference |
| This compound | Described as a "potent and highly selective NK-1 receptor antagonist in vitro," however, specific quantitative data (Ki or IC50) is not publicly available. | - | [1] |
| Aprepitant | 0.1 nM (IC50) | Human | |
| Rolapitant | 0.66 nM (Ki) | Human | |
| Netupitant | 1.0 nM (Inhibitory Constant) | Human |
Table 2: Pharmacokinetic Parameters in Humans
| Compound | Route of Administration | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Elimination Half-Life (t1/2) | Reference |
| This compound | Oral (250 mg solution) | 47 ± 3 min | 77 ± 9 ng/mL | 9.9 ± 1.6 h | [2] |
| Aprepitant | Oral (125 mg) | ~4 h | Not specified | 9-13 h | |
| Rolapitant | Oral (180 mg) | ~4 h | Not specified | ~180 h | |
| Netupitant | Oral (300 mg) | ~5 h | Not specified | ~88 h |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
NK-1 Receptor Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK-1 receptor initiates a signaling cascade that is blocked by NK-1 antagonists.
Caption: NK-1 Receptor Signaling Pathway and Antagonist Action.
Experimental Workflow: NK-1 Receptor Binding Assay
This diagram outlines the typical steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the NK-1 receptor.
Caption: Workflow for an NK-1 Receptor Binding Assay.
Experimental Workflow: Cisplatin-Induced Emesis in Ferrets
This diagram illustrates the general procedure for evaluating the anti-emetic efficacy of a compound in the ferret model of CINV.
Caption: Workflow for the Ferret Model of CINV.
Detailed Experimental Protocols
NK-1 Receptor Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki or IC50) of a test compound for the human NK-1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: Unlabeled Substance P.
-
Test compound (e.g., this compound).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA.
-
Wash buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK-1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes, [³H]-Substance P, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Substance P, and a high concentration of unlabeled Substance P.
-
Competitive Binding: Cell membranes, [³H]-Substance P, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the in vivo anti-emetic efficacy of a test compound against cisplatin-induced emesis.
Materials:
-
Male ferrets.
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Cisplatin.
-
Observation cages.
Procedure:
-
Acclimatization: Acclimatize the ferrets to individual observation cages for at least one hour before the start of the experiment.
-
Pre-treatment: Administer the test compound or vehicle control via the desired route (e.g., oral or intravenous) at a specified time before cisplatin administration.
-
Emesis Induction: Administer a single intraperitoneal injection of cisplatin (e.g., 5-10 mg/kg) to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-24 hours) and record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).
-
Data Analysis: Compare the number of emetic episodes (retches and vomits) in the test compound-treated group to the vehicle-treated group. Calculate the percentage inhibition of emesis for the test compound.
Conclusion
This compound is described in the literature as a potent and selective NK-1 receptor antagonist.[1] Its pharmacokinetic profile in humans shows rapid absorption and a moderate half-life.[2] However, a direct quantitative comparison of its in vitro binding affinity and in vivo anti-emetic efficacy against other established NK-1 antagonists like aprepitant, rolapitant, and netupitant is hampered by the lack of publicly available preclinical data for this compound. The established NK-1 antagonists have well-characterized high-affinity binding to the NK-1 receptor and proven efficacy in preventing CINV. Further publication of preclinical and clinical comparative data for this compound would be necessary to fully elucidate its therapeutic potential relative to the existing treatment options.
References
A Comparative Guide to the Efficacy of NK1 Receptor Antagonists: SLV-317 and L-733,060
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent neurokinin-1 (NK1) receptor antagonists, SLV-317 and L-733,060. By examining their performance in key preclinical and clinical assays, this document aims to offer a clear, data-driven resource for researchers in the fields of pharmacology and drug development.
Introduction
This compound and L-733,060 are both potent and selective antagonists of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor that is the primary target of the neuropeptide Substance P.[1][2][3] The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood disorders.[4][5] Consequently, NK1 receptor antagonists are a significant area of therapeutic research. This guide synthesizes available data to facilitate a direct comparison of the efficacy of this compound and L-733,060.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and L-733,060. It is important to note that the data have been compiled from separate studies, and direct comparisons should be made with consideration of the different experimental conditions.
In Vitro Efficacy
| Compound | Assay Type | Species/Cell Line | Parameter | Value | Reference |
| L-733,060 | Receptor Binding Assay | Human Brain Striatum | pKi | ~8.0 | [6] |
| Receptor Binding Assay | Gerbil Brain Striatum | pKi | ~8.0 | [6] | |
| Ca2+ Mobilization Assay | Human Tachykinin NK1 Receptor-transfected CHO cells | Estimated Affinity | 0.8 nM | [4] | |
| This compound | Functional Assay | Isolated Guinea-Pig Aorta | pEC50 | 9.0 | [7] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration.
In Vivo Efficacy
| Compound | Animal Model/Human Study | Endpoint | Dose | Effect | Reference |
| L-733,060 | Gerbil Foot-Tapping Model | Inhibition of NK1 agonist-induced foot tapping | - | Effective | [6] |
| This compound | Human Hand Vein Compliance | Inhibition of Substance P-induced venodilation | 250 mg (oral) | 95 ± 8% maximum antagonism | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
NK1 Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the NK1 receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the NK1 receptor (e.g., human brain striatum or CHO cells transfected with the human NK1 receptor). This involves homogenization of the tissue/cells followed by centrifugation to isolate the membrane fraction.[10]
-
Competitive Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to the NK1 receptor (e.g., [3H]Substance P or [3H]GR205171) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or L-733,060).[1][6]
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[1]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[1]
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value.[10]
Calcium Mobilization Assay
Objective: To measure the functional antagonism of the NK1 receptor by assessing the inhibition of Substance P-induced intracellular calcium release.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human NK1 receptor (e.g., CHO cells) are cultured in appropriate media.[11]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4).[11][12]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or L-733,060).
-
Agonist Stimulation: A fixed concentration of Substance P is added to stimulate the NK1 receptor and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[11][13]
-
Data Analysis: The ability of the antagonist to inhibit the Substance P-induced calcium mobilization is quantified to determine its IC50 or potency.
Gerbil Foot-Tapping Model
Objective: To assess the in vivo central nervous system activity of NK1 receptor antagonists.
Protocol Outline:
-
Animal Acclimatization: Gerbils are acclimatized to the testing environment.
-
Antagonist Administration: The test compound (e.g., L-733,060) is administered to the animals, typically via intraperitoneal or oral routes, at various doses.[14][15]
-
NK1 Agonist Challenge: After a predetermined time, a selective NK1 receptor agonist is administered, which induces a characteristic foot-tapping behavior. Alternatively, foot-tapping can be induced by a mild footshock.[14][16]
-
Behavioral Observation: The frequency or duration of foot-tapping is observed and recorded for a specific period.
-
Data Analysis: The dose-dependent inhibition of the foot-tapping response by the antagonist is analyzed to determine its in vivo potency (e.g., ID50).[17]
Substance P-Induced Venodilation in Humans
Objective: To evaluate the in vivo efficacy of an NK1 receptor antagonist in a human model.
Protocol Outline:
-
Subject Preparation: Healthy human volunteers are recruited. A dorsal hand vein is cannulated for drug infusion and measurement of venodilation.[8][9]
-
Baseline Measurements: Baseline vein diameter is measured. The vein is then pre-constricted with an infusion of a vasoconstrictor like phenylephrine.[18]
-
Substance P Infusion: Substance P is infused at a dose that produces a consistent level of venodilation.[19][20]
-
Antagonist Administration: The NK1 receptor antagonist (e.g., this compound) or placebo is administered orally or intravenously.[8][21]
-
Post-Antagonist Measurements: The Substance P-induced venodilation is measured at multiple time points after the administration of the antagonist.
-
Data Analysis: The percentage of inhibition of the Substance P-induced venodilation by the antagonist is calculated to determine its efficacy and duration of action.[9]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: NK1 Receptor Signaling Pathway and Antagonist Action.
Caption: General Experimental Workflow for Efficacy Comparison.
Conclusion
Both this compound and L-733,060 demonstrate potent antagonism of the NK1 receptor. L-733,060 has been well-characterized in vitro, with a high affinity for the human NK1 receptor. This compound has shown significant efficacy in a human in vivo model, highlighting its potential for clinical applications. The absence of direct comparative studies necessitates careful interpretation of the available data. The information and protocols provided in this guide are intended to serve as a valuable resource for the continued research and development of novel NK1 receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Substance P in human hand veins in vivo: tolerance, efficacy, potency, and mechanism of venodilator action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substance P-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of nitric oxide in substance P-induced vasodilation differs between the coronary and forearm circulation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substance P-induced vasodilatation is mediated by the neurokinin type 1 receptor but does not contribute to basal vascular tone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurokinin-1 (NK-1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of clinically approved neurokinin-1 (NK-1) receptor antagonists, focusing on aprepitant, its prodrug fosaprepitant, rolapitant (B1662417), and netupitant. The objective is to offer a detailed comparison of their performance, supported by experimental data, to aid in research and drug development.
Introduction to NK-1 Receptor Antagonists
Neurokinin-1 (NK-1) receptor antagonists, also known as "-pitants," are a class of drugs that block the action of substance P, a neuropeptide involved in nausea, vomiting, pain, and inflammation.[1][2] By competitively binding to the NK-1 receptor, these antagonists prevent the transmission of emetic signals, making them highly effective in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][3] The first approved drug in this class was aprepitant, and subsequent developments have introduced agents with different pharmacokinetic profiles and formulations.[4][5]
NK-1 Receptor Signaling Pathway
The NK-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand substance P, primarily couples to Gαq protein.[6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[6]
Caption: NK-1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Comparative Quantitative Data
The following tables summarize key quantitative data for the approved NK-1 receptor antagonists.
Table 1: Comparative Binding Affinity to Human NK-1 Receptor
| Antagonist | Ki (nM) | IC50 (nM) | Reference(s) |
| Aprepitant | 0.1-0.2 | ~0.9 | [7] |
| Rolapitant | ~0.66 | - | |
| Netupitant | ~1.0 | ~0.95 |
Note: Data is compiled from various sources and may not be from direct head-to-head comparative studies. Ki and IC50 values can vary based on the specific assay conditions.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Aprepitant | Fosaprepitant (converts to Aprepitant) | Rolapitant | Netupitant | Reference(s) |
| Half-life (t½) | 9-13 hours | 9-13 hours | ~180 hours | ~88 hours | [1][3] |
| Time to Peak (Tmax) | ~4 hours (oral) | ~30 minutes (IV infusion) | ~4 hours (oral) | ~5 hours (oral) | [3] |
| Bioavailability | ~60-65% (oral) | 100% (IV) | Not specified | ~63% (oral) | [3][8] |
| Protein Binding | >95% | >95% | >99.5% | >99% | [3][8] |
Table 3: Comparative Clinical Efficacy in Preventing CINV (Highly Emetogenic Chemotherapy)
| Antagonist Regimen | Phase | Complete Response Rate | Comparator Regimen | Reference(s) |
| Aprepitant + 5-HT3 RA + Dexamethasone (B1670325) | Overall (0-120h) | ~65-70% | 5-HT3 RA + Dexamethasone | [9] |
| Fosaprepitant + 5-HT3 RA + Dexamethasone | Overall (0-120h) | Non-inferior to Aprepitant | Aprepitant Regimen | [9] |
| Rolapitant + 5-HT3 RA + Dexamethasone | Delayed (25-120h) | ~70-73% | 5-HT3 RA + Dexamethasone | |
| Netupitant/Palonosetron (NEPA) + Dexamethasone | Overall (0-120h) | Numerically higher than Aprepitant | Aprepitant Regimen | [9][10] |
Note: Complete Response is typically defined as no emetic episodes and no use of rescue medication. Efficacy rates can vary based on the specific chemotherapy agents and patient populations.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NK-1 receptor antagonists are provided below.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
1. Radioligand Binding Assay for NK-1 Receptor
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the NK-1 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human NK-1 receptor (e.g., CHO-K1 or HEK293 cells).[11]
-
Radiolabeled ligand, typically [³H]-Substance P or [¹²⁵I]-Substance P.[11]
-
Unlabeled test antagonist at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[11]
-
Glass fiber filters and a filtration apparatus.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Cell membranes are prepared by homogenization and centrifugation of cultured cells expressing the NK-1 receptor.
-
In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, a separate set of wells is incubated with the radioligand and a high concentration of unlabeled substance P.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[11]
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The data is analyzed using non-linear regression to calculate the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.[12]
-
2. Functional Antagonism Assay (Calcium Flux)
-
Objective: To measure the ability of an antagonist to inhibit substance P-induced activation of the NK-1 receptor by measuring changes in intracellular calcium.
-
Materials:
-
Procedure:
-
Cells are seeded in a multi-well plate and grown to an appropriate confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.
-
The cells are then incubated with varying concentrations of the test antagonist.
-
The plate is placed in a fluorescent plate reader, and a baseline fluorescence is measured.
-
Substance P is added to the wells to stimulate the NK-1 receptor, and the resulting change in fluorescence (due to calcium release) is measured over time.
-
The ability of the antagonist to inhibit the substance P-induced calcium flux is quantified, and the pA2 or IC50 value is determined.
-
3. In Vivo Model of Emesis (Ferret Model)
-
Objective: To evaluate the anti-emetic efficacy of an NK-1 receptor antagonist in a relevant animal model. The ferret is considered a gold standard due to its similar emetic response to humans.[14]
-
Animals: Male ferrets.
-
Procedure:
-
Ferrets are acclimated and fasted prior to the experiment.
-
The animals are pre-treated with the test NK-1 receptor antagonist or vehicle control via an appropriate route of administration (e.g., oral or intravenous).
-
After a specified pre-treatment time, an emetic agent (e.g., cisplatin, apomorphine) is administered.[15]
-
The animals are observed for a defined period (e.g., several hours), and the number of retches and vomits (emetic episodes) is recorded by trained observers.
-
The efficacy of the antagonist is determined by its ability to reduce the number of emetic episodes compared to the vehicle-treated control group.
-
Conclusion
The development of NK-1 receptor antagonists has significantly advanced the management of nausea and vomiting, particularly in the context of chemotherapy. While all approved agents in this class share a common mechanism of action, they exhibit important differences in their pharmacokinetic profiles, which influence their dosing regimens and duration of action. Rolapitant and netupitant, with their longer half-lives, offer the convenience of single-dose administration for protection against both acute and delayed CINV.[1][3] Comparative clinical trials and meta-analyses suggest a potential efficacy advantage for NEPA (netupitant/palonosetron) in certain settings.[9][10] The choice of a specific NK-1 receptor antagonist may be guided by factors such as the emetogenic potential of the chemotherapy regimen, patient convenience, and institutional guidelines. This guide provides a foundational comparison to aid researchers and clinicians in their understanding and evaluation of these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness of netupitant-palonosetron plus dexamethasone versus aprepitant-based regimens in mitigating chemotherapy-induced nausea and vomiting: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 15. ndineuroscience.com [ndineuroscience.com]
A Comparative Analysis of the NK-1 Receptor Antagonists: SLV-317 and Fosaprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and experimental profiles of two neurokinin-1 (NK-1) receptor antagonists: SLV-317 and fosaprepitant (B1673561). Both compounds target the NK-1 receptor, a key component in the signaling pathway of substance P, which is implicated in nausea, vomiting, pain, and inflammation. While fosaprepitant is a well-established therapeutic agent, this compound has been investigated for its potential in different indications. This document aims to objectively present the available data to inform research and development decisions.
Potency Comparison
A direct quantitative comparison of the in vitro potency of this compound and fosaprepitant is challenging due to the limited publicly available data for this compound. Fosaprepitant is a prodrug that is rapidly converted to its active form, aprepitant (B1667566), in the body. Therefore, the potency of fosaprepitant is determined by the activity of aprepitant.
| Compound | Target | Potency Metric | Value (approx.) |
| Aprepitant (active form of Fosaprepitant) | Human NK-1 Receptor | IC50 | 0.1 nM |
| This compound | Human NK-1 Receptor | IC50 / Ki | Data not publicly available |
Fosaprepitant (Aprepitant): Aprepitant is a highly potent and selective antagonist of the human NK-1 receptor. In radioligand binding assays, aprepitant has been shown to have an inhibitory constant (IC50) of approximately 0.1 nM for the human NK-1 receptor. This high affinity underscores its clinical efficacy in blocking substance P-mediated signaling.
This compound: While specific quantitative potency values such as IC50 or Ki for this compound are not readily available in the public domain, preclinical and clinical studies have described it as a potent and highly selective NK-1 receptor antagonist both in vitro and in vivo.[1] Clinical research has demonstrated that this compound is an orally active and highly effective antagonist of substance P-induced effects in humans.[1]
Signaling Pathway and Mechanism of Action
Both this compound and fosaprepitant exert their pharmacological effects by competitively blocking the binding of substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR). This antagonism inhibits the downstream signaling cascade that leads to various physiological responses, including the emetic reflex.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Potency Assessment (Hypothetical for this compound, based on standard assays)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the human NK-1 receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the recombinant human NK-1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Radioligand Binding Assay:
-
Cell membranes are prepared from the cultured HEK293-NK1R cells.
-
Membranes are incubated with a radiolabeled NK-1 receptor-specific ligand (e.g., [3H]-Substance P) in the presence of increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-1 receptor antagonist (e.g., aprepitant).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.
In Vivo Efficacy Assessment of this compound
Objective: To evaluate the in vivo efficacy of this compound in antagonizing substance P-induced effects in healthy human volunteers.[1]
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled crossover study was conducted with healthy male volunteers.[1]
-
Drug Administration: A single oral dose of this compound or placebo was administered to the subjects.[1]
-
Pharmacodynamic Assessment: The inhibition of the venodilator response to substance P was evaluated using the dorsal hand vein compliance method.[1]
-
The dorsal hand veins were pre-constricted with a continuous infusion of phenylephrine.
-
Substance P was then co-infused to induce venodilation.
-
The degree of venodilation was measured before and at multiple time points after the administration of this compound or placebo.
-
-
Data Analysis: The antagonizing effect of this compound was quantified by measuring the reduction in substance P-induced venodilation compared to placebo.[1]
Summary and Conclusion
Fosaprepitant, through its active metabolite aprepitant, is a highly potent NK-1 receptor antagonist with a well-defined in vitro potency (IC50 ~0.1 nM). It is a cornerstone in the management of chemotherapy-induced nausea and vomiting.
This compound is also described as a potent and selective NK-1 receptor antagonist with demonstrated in vivo efficacy in humans.[1] It has shown potential in preclinical models for conditions such as visceral pain and inflammation.[1] However, the lack of publicly available quantitative in vitro potency data for this compound prevents a direct and definitive comparison with fosaprepitant.
For researchers and drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic indication, desired pharmacokinetic profile, and the need for central versus peripheral activity. Further studies reporting the in vitro and in vivo pharmacological profile of this compound are necessary to enable a comprehensive head-to-head comparison with established NK-1 receptor antagonists like fosaprepitant.
References
Validating SLV-317 Results: A Comparative Analysis with a Second NK-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SLV-317, a neurokinin-1 (NK-1) receptor antagonist, with a second compound from the same class, aprepitant (B1667566). The objective is to validate the pharmacological activity of this compound by comparing its performance in inhibiting substance P-induced effects with an established NK-1 receptor antagonist. This document summarizes key experimental data, details the methodologies employed, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of this compound and Aprepitant
The following tables summarize the available quantitative data for this compound and aprepitant, focusing on their ability to antagonize the effects of substance P, the natural ligand for the NK-1 receptor.
Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound
| Parameter | Value |
| Compound | This compound |
| Mechanism of Action | Neurokinin-1 (NK-1) Receptor Antagonist |
| Clinical Trial Identifier | NCT00160862 |
| Dosage | 250 mg, single oral dose |
| Key Finding | Substantial inhibition of substance P-induced venodilation[1] |
| Maximal Inhibition | 95% ± 8%[1] |
| Time to Maximal Effect | 1.47 ± 0.24 hours[1] |
| Mean Venodilation (pre-dose) | 56% ± 8% |
| Mean Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 minutes |
| Mean Half-life (t1/2) | 9.9 ± 1.6 hours |
Table 2: In Vivo NK-1 Receptor Occupancy of Aprepitant
| Parameter | Value |
| Compound | Aprepitant |
| Mechanism of Action | Neurokinin-1 (NK-1) Receptor Antagonist |
| Measurement Technique | Positron Emission Tomography (PET) |
| Key Finding | High brain NK-1 receptor occupancy |
| Receptor Occupancy (100 mg/day) | ≥90%[2][3][4] |
| Plasma Concentration for 50% Occupancy | ~10 ng/mL[2][3] |
| Plasma Concentration for 90% Occupancy | ~100 ng/mL[2][3] |
Note: Direct comparison of potency is challenging due to different experimental endpoints (venodilation vs. brain receptor occupancy). However, both studies demonstrate significant in vivo target engagement.
Experimental Protocols
Dorsal Hand Vein Compliance Technique (for this compound)
This in vivo pharmacodynamic assay is a validated method to assess the peripheral activity of NK-1 receptor antagonists.
Objective: To measure the effect of a compound on substance P-induced venodilation in the dorsal hand veins of healthy volunteers.
Procedure:
-
Subject Preparation: Healthy, non-smoking male volunteers aged 18-45 are recruited. A medical history, physical examination, and standard laboratory tests are performed to ensure good health.
-
Catheter Placement: A small-gauge needle or catheter is inserted into a dorsal hand vein for local drug infusion.
-
Venoconstriction: A baseline level of venous tone is induced by a continuous infusion of a vasoconstrictor, typically phenylephrine.
-
Substance P Challenge: Substance P is co-infused intermittently to induce venodilation. The infusions are spaced to prevent tachyphylaxis.
-
Compliance Measurement: Venous diameter is measured using a linear variable differential transformer (LVDT). The change in venous diameter in response to substance P is recorded as a percentage of the pre-constricted diameter.
-
Drug Administration: The test compound (e.g., this compound) or placebo is administered orally.
-
Post-Dose Measurements: The substance P challenge and compliance measurements are repeated at regular intervals post-dose to determine the time course of the antagonist's effect.
-
Data Analysis: The inhibition of substance P-induced venodilation is calculated as the percentage reduction in the venodilator response after drug administration compared to the baseline response.
Brain NK-1 Receptor Occupancy Measurement by PET (for Aprepitant)
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify the binding of a drug to its target receptor in the brain.
Objective: To determine the percentage of NK-1 receptors in the brain that are occupied by aprepitant at different oral doses.
Procedure:
-
Radiotracer Synthesis: A specific PET radiotracer that binds to NK-1 receptors (e.g., [¹⁸F]SPA-RQ) is synthesized.
-
Subject Preparation: Healthy volunteers are recruited and undergo a baseline PET scan to measure the baseline density of NK-1 receptors.
-
Drug Administration: Subjects are administered single or multiple oral doses of aprepitant or placebo.
-
Post-Dose PET Scan: After drug administration, a second PET scan is performed following the injection of the radiotracer.
-
Image Acquisition and Analysis: The PET scanner detects the distribution of the radiotracer in the brain. The specific binding of the radiotracer to NK-1 receptors is quantified in regions of high receptor density (e.g., striatum) and a reference region with negligible receptor density (e.g., cerebellum).
-
Receptor Occupancy Calculation: The percentage of NK-1 receptor occupancy is calculated by comparing the specific binding of the radiotracer in the post-dose scan to the baseline scan.
Mandatory Visualization
Caption: NK-1 Receptor Signaling Pathway.
Caption: Dorsal Hand Vein Compliance Experimental Workflow.
References
- 1. Quantification of Central Substance P Receptor Occupancy by Aprepitant Using Small Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biovara.co.uk [biovara.co.uk]
SLV-317: A Comparative Selectivity Profile Against Other Neurokinin-1 Receptor Antagonists
In the landscape of neurokinin-1 (NK-1) receptor antagonists, SLV-317 has been identified as a potent and highly selective agent. This guide provides a comparative analysis of this compound's selectivity profile against other prominent NK-1 receptor antagonists, including Aprepitant, Rolapitant, and Netupitant. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Comparative Binding Affinity of NK-1 Receptor Antagonists
The selectivity of a receptor antagonist is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the binding affinities (Kᵢ values) of this compound and other selected antagonists for the human neurokinin receptor subtypes (NK-1, NK-2, and NK-3). Lower Kᵢ values are indicative of higher binding affinity.
| Compound | NK-1 Receptor Kᵢ (nM) | NK-2 Receptor Kᵢ (nM) | NK-3 Receptor Kᵢ (nM) | Selectivity (NK-2/NK-1) | Selectivity (NK-3/NK-1) |
| This compound | High Affinity (not quantified) | Very Low Affinity (not quantified) | Very Low Affinity (not quantified) | High | High |
| Aprepitant | 0.1 | 4500 | 300 | ~45,000-fold | ~3,000-fold[2] |
| Rolapitant | 0.66 | >10,000 | >10,000 | >15,000-fold | >15,000-fold |
| Netupitant | High Affinity (not quantified) | Low Affinity (not quantified) | Low Affinity (not quantified) | High | High |
Experimental Protocols
The determination of antagonist selectivity relies on standardized in vitro assays. Below are detailed methodologies for key experiments typically employed in the characterization of NK-1 receptor antagonists.
Neurokinin-1 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK-1 receptor.
1. Membrane Preparation:
- HEK293 cells stably expressing the human NK-1 receptor are cultured and harvested.
- Cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer.
- The cell lysate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
- A constant concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P) is incubated with the prepared cell membranes.
- Increasing concentrations of the unlabeled test compound (e.g., this compound or other antagonists) are added to compete for binding with the radioligand.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NK-1 receptor antagonist.
- The reaction is incubated to allow for binding equilibrium to be reached.
3. Separation and Detection:
- The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
- The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Neurokinin-1 Receptor Functional Assay (Calcium Flux)
This assay measures the ability of an antagonist to block the agonist-induced intracellular calcium mobilization mediated by the NK-1 receptor.
1. Cell Preparation:
- CHO-K1 or HEK293 cells stably expressing the human NK-1 receptor are seeded into a 96-well plate.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Incubation:
- The cells are pre-incubated with varying concentrations of the test antagonist for a specified period.
3. Agonist Stimulation and Signal Detection:
- A fixed concentration of an NK-1 receptor agonist (e.g., Substance P) is added to the wells to stimulate the receptor.
- The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
4. Data Analysis:
- The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal.
- The IC₅₀ value, the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated from the dose-response curve.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in determining antagonist selectivity and the underlying biological mechanism, the following diagrams are provided.
References
SLV-317: A Potent Peripherally Acting NK-1 Receptor Antagonist for Visceral Pain and Inflammation Research
For researchers and scientists in the fields of gastroenterology, pharmacology, and drug development, SLV-317 presents a compelling tool for investigating the role of the neurokinin-1 (NK-1) receptor in visceral hypersensitivity and inflammatory bowel disease (IBD). As a potent and selective antagonist of the NK-1 receptor, this compound offers significant advantages in preclinical research, primarily through its peripheral action, which minimizes central nervous system side effects and allows for a more targeted investigation of gut-specific mechanisms.
This guide provides a comparative overview of this compound, summarizing its performance against other NK-1 receptor antagonists based on available preclinical and clinical data. Detailed experimental protocols and visualizations of key pathways and workflows are included to support the integration of this compound into research programs.
Performance Comparison of this compound and Other NK-1 Receptor Antagonists
This compound distinguishes itself in the landscape of NK-1 receptor antagonists through its demonstrated efficacy in models of visceral pain and gut inflammation. While direct head-to-head comparative studies are limited, the available data suggests a strong preclinical profile for this compound in these specific research areas.
| Compound | Target | Primary Research Area(s) | Key Preclinical/Clinical Findings |
| This compound | Neurokinin-1 (NK-1) Receptor (Peripheral) | Visceral Hypersensitivity, Inflammatory Bowel Disease (IBD) | - Maximal inhibition of visceral hypersensitivity to colonic distension by 70% in rats.[1] - Significantly reduced various parameters of trinitrobenzenesulphonic acid (TNBS)-induced ileitis in guinea-pigs.[1] - Demonstrated potent and sustained antagonism of Substance P-induced venodilation in a human clinical trial. |
| Aprepitant/ Fosaprepitant | Neurokinin-1 (NK-1) Receptor (Central & Peripheral) | Chemotherapy-Induced Nausea and Vomiting (CINV), Postoperative Nausea and Vomiting (PONV) | - Widely approved and effective for the prevention of acute and delayed CINV. - Primarily targets central NK-1 receptors in the brainstem to mediate its antiemetic effects. |
| CP-96,345 | Neurokinin-1 (NK-1) Receptor | Various (including inflammation) | - One of the first non-peptide NK-1 receptor antagonists developed. - Showed efficacy in various preclinical models of inflammation. |
| SR140333 | Neurokinin-1 (NK-1) Receptor | Inflammatory Bowel Disease, Diarrhea | - Demonstrated reduction in the severity of experimental colitis in rats.[2][3] - Reduced secretory responses to mast cell and sensory nerve stimulation in human colonic tissue.[4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and its application in research, the following diagrams illustrate the NK-1 receptor signaling pathway and a typical experimental workflow for inducing and evaluating colitis in a preclinical model.
Caption: NK-1 Receptor Signaling Pathway.
Caption: TNBS-Induced Colitis Experimental Workflow.
Caption: Dorsal Hand Vein Compliance Experimental Workflow.
Experimental Protocols
TNBS-Induced Colitis Model in Guinea Pigs
This model is widely used to screen for potential therapeutic agents for IBD, as it mimics several features of Crohn's disease in humans.
-
Animal Preparation: Male guinea pigs are housed under standard laboratory conditions with free access to food and water for at least one week to allow for acclimatization.
-
Induction of Colitis: Animals are fasted overnight before the induction of colitis. Under light anesthesia, a catheter is inserted into the rectum. A solution of 2,4,6-trinitrobenzenesulphonic acid (TNBS) in ethanol is instilled into the colon. The animal is held in a head-down position for a short period to ensure the distribution of the TNBS solution within the colon.
-
Treatment: Animals are randomly assigned to treatment and control groups. The treatment group receives oral doses of this compound, while the control group receives the vehicle. Treatment is typically administered daily for a specified period.
-
Evaluation of Colitis:
-
Macroscopic Scoring: After the treatment period, the animals are euthanized, and the colon is removed. The colon is opened longitudinally and assessed for macroscopic damage, including the presence and severity of ulceration, inflammation, and bowel wall thickening.
-
Histological Analysis: Colonic tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin. The sections are examined microscopically for evidence of inflammation, such as cellular infiltration, crypt damage, and edema.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity in the colonic tissue is used as a biochemical marker of inflammation. Tissue samples are homogenized, and MPO activity is determined using a colorimetric assay.
-
Dorsal Hand Vein Compliance Technique in Humans
This technique is a valuable in vivo method to assess the pharmacodynamic effects of drugs that act on the vasculature.
-
Subject Preparation: Healthy volunteers are placed in a supine position in a temperature-controlled room. A 20-gauge cannula is inserted into a dorsal hand vein for drug infusion, and a separate compliance measurement device is placed over a nearby vein.
-
Baseline Measurements: Baseline venous compliance is recorded before any drug administration.
-
Drug Administration: Subjects receive a single oral dose of this compound or a placebo in a double-blind, crossover design.
-
Pharmacodynamic Assessment:
-
Venoconstriction: A continuous infusion of phenylephrine is administered through the cannula to induce a stable state of venoconstriction.
-
Substance P Challenge: Substance P is co-infused intermittently to induce venodilation. The degree of venodilation is a measure of NK-1 receptor activation.
-
Compliance Measurement: The venous compliance is continuously monitored and recorded throughout the experiment. The ability of this compound to inhibit the venodilator effect of Substance P is the primary outcome measure.
-
-
Data Analysis: The antagonistic effect of this compound is calculated as the percentage inhibition of the Substance P-induced venodilation compared to the baseline response.
References
- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection from DNBS-induced colitis by the tachykinin NK(1) receptor antagonist SR140333 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR140333, a substance P receptor antagonist, influences morphological and motor changes in rat experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human colonic anti-secretory activity of the potent NK1 antagonist, SR140333: assessment of potential anti-diarrhoeal activity in food allergy and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the NK-1 Receptor Antagonist SLV-317 and Newer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurokinin-1 (NK-1) receptor antagonist SLV-317 with newer compounds that have entered the market, namely aprepitant, fosaprepitant, rolapitant (B1662417), and netupitant (B1678218). The comparison focuses on their performance, supported by available experimental data, to inform researchers in the field of drug development.
Introduction to NK-1 Receptor Antagonism
The neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P, is a key player in various physiological processes, including pain transmission, inflammation, and emesis. Antagonists of the NK-1 receptor have been developed to target these pathways, with notable success in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound was investigated as a peripherally acting NK-1 receptor antagonist, with potential applications in treating visceral pain and inflammation.[1] Newer agents have since been developed and have gained regulatory approval, offering different pharmacological profiles. This guide will delve into a comparative analysis of these compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a selection of newer NK-1 receptor antagonists. Direct comparative preclinical data for this compound is limited in the public domain.
Table 1: In Vitro Potency of NK-1 Receptor Antagonists
| Compound | Receptor Binding Affinity (Ki) | Source |
| This compound | Data not publicly available | |
| Aprepitant | 0.1 - 0.2 nM (human NK-1) | [2] |
| Rolapitant | 0.66 nM (human NK-1) | [3] |
| Netupitant | Data not publicly available |
Table 2: Pharmacokinetic Properties of NK-1 Receptor Antagonists
| Compound | Bioavailability | Half-life (t½) | Protein Binding | Metabolism | CNS Penetration | Source |
| This compound | Orally active | ~9.9 hours (in humans) | Data not publicly available | Data not publicly available | Primarily peripheral action | [1][4] |
| Aprepitant | ~60-65% | 9-13 hours | >95% | Primarily CYP3A4 | Yes | [5][6] |
| Rolapitant | Nearly 100% | ~180 hours | 99.8% | CYP3A4 | Yes | [3][7] |
| Netupitant | Data not publicly available | ~80 hours | >99.5% | Primarily CYP3A4 | Yes | [8][9] |
Limitations of this compound Compared to Newer Compounds
Based on the available data, the primary limitations of this compound in comparison to newer, approved NK-1 receptor antagonists appear to be:
-
Limited Clinical Development: While newer agents like aprepitant, rolapitant, and netupitant have undergone extensive clinical trials and are approved for indications such as CINV, the clinical development of this compound appears to have been more limited.
-
Peripheral Action: this compound was designed to act primarily as a peripheral NK-1 receptor antagonist.[1] While this may offer advantages in reducing central nervous system (CNS) side effects, it limits its therapeutic potential for conditions where central NK-1 receptor blockade is necessary. Newer compounds are known to penetrate the CNS.[3][5][9]
-
Shorter Half-Life: The half-life of this compound in humans is approximately 9.9 hours.[1][4] In contrast, rolapitant has a significantly longer half-life of about 180 hours, allowing for single-dose administration to cover the entire period of risk for delayed CINV.[3][7] Netupitant also has a long half-life of around 80 hours.[8][9]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of NK-1 receptor antagonists.
NK-1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the NK-1 receptor.
Objective: To quantify the affinity (Ki) of a test compound for the NK-1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human NK-1 receptor.
-
Radioligand, such as [³H]-Substance P.
-
Test compounds (e.g., this compound, aprepitant).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Colorectal Distension (CRD) Model for Visceral Pain in Rats
This in vivo model is used to assess visceral pain and the efficacy of analgesic compounds.[10][11][12]
Objective: To evaluate the effect of a test compound on visceral pain responses.
Materials:
-
Male Sprague-Dawley rats.
-
Colorectal distension balloon catheter.
-
Pressure transducer and inflation pump.
-
Data acquisition system to record the visceromotor response (VMR), typically via electromyography (EMG) of the abdominal muscles.
-
Test compound (e.g., this compound).
Procedure:
-
Surgically implant EMG electrodes into the external oblique abdominal muscles of the rats and allow for recovery.
-
On the day of the experiment, insert the balloon catheter into the descending colon and rectum.
-
Administer the test compound or vehicle to the rats.
-
After a set pre-treatment time, inflate the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a phasic manner.
-
Record the EMG activity of the abdominal muscles as a measure of the VMR to each distension pressure.
-
Analyze the EMG recordings to quantify the VMR (e.g., area under the curve of the rectified EMG signal).
-
Compare the VMR in the drug-treated group to the vehicle-treated group to determine the analgesic effect of the compound.
Cisplatin-Induced Emesis Model in Ferrets
This animal model is a standard for evaluating the anti-emetic efficacy of compounds for CINV.[13][14][15]
Objective: To assess the ability of a test compound to prevent acute and delayed emesis induced by cisplatin (B142131).
Materials:
-
Male ferrets.
-
Cisplatin.
-
Test compound (e.g., aprepitant, rolapitant, netupitant).
-
Observation cages equipped with video recording.
Procedure:
-
Acclimatize the ferrets to the observation cages.
-
Administer the test compound or vehicle at a specified time before cisplatin administration.
-
Administer a high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.
-
Observe and record the number of retches and vomits for a defined period (e.g., up to 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emesis.
-
Compare the number of emetic episodes in the drug-treated group to the vehicle-treated group to determine the anti-emetic efficacy.
Signaling Pathways and Experimental Workflows
NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor initiates a signaling cascade that leads to various cellular responses, including the sensation of pain and the induction of emesis.
Caption: NK-1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Efficacy Testing (Colorectal Distension Model)
The following diagram illustrates the typical workflow for evaluating the efficacy of an NK-1 receptor antagonist in a preclinical model of visceral pain.
References
- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rolapitant - Wikipedia [en.wikipedia.org]
- 4. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aprepitant - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Differential clinical pharmacology of rolapitant in delayed chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of acute and delayed chemotherapy-induced nausea and vomiting: role of netupitant–palonosetron combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 15. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
SLV-317: A Comparative Analysis in Modulating Substance P-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SLV-317, a potent and selective neurokinin-1 (NK-1) receptor antagonist, based on available clinical data. The primary focus of this analysis is a head-to-head comparison from a clinical trial evaluating the efficacy of this compound against a placebo in healthy individuals.
Performance Comparison: this compound vs. Placebo
A randomized, double-blind, placebo-controlled, crossover study was conducted to determine the effect of a single oral dose of 250 mg of this compound on substance P-induced venodilation in 18 healthy male volunteers.[1] The quantitative outcomes of this study are summarized below.
| Parameter | This compound (250 mg, single oral dose) | Placebo |
| Mean Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL[2] | Not Applicable |
| Time to Mean Peak Plasma Concentration (Tmax) | 47 ± 3 minutes[2] | Not Applicable |
| Mean Half-life (t1/2) | 9.9 ± 1.6 hours[2] | Not Applicable |
| Mean Venodilation before Treatment | 56 ± 8%[2] | 49 ± 6%[2] |
| Maximum Antagonizing Effect on Substance P-induced Venodilation | 95 ± 8%[2] | No significant effect |
| Time to Maximum Antagonizing Effect | 1.47 ± 0.24 hours[2] | Not Applicable |
| Mean Area Under the Effect Curve (AUEC) | 278 ± 67% h⁻¹[2] | 49 ± 12% h⁻¹[2] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide, based on the clinical trial NCT00160862 and the publication by Hesse et al. (2006).[1][2][3]
Study Design: Placebo-Controlled Crossover Trial
A double-blind, placebo-controlled, single-dose crossover study was conducted with 18 healthy male volunteers.[1] Each participant received a single oral dose of 250 mg this compound and a placebo in a randomized order, with a minimum washout period of one week between administrations.[1]
Pharmacodynamic Assessment: Dorsal Hand Vein Compliance Technique
The primary pharmacodynamic endpoint was the effect of this compound on substance P-induced venodilation.[1] This was assessed using the dorsal hand vein compliance technique.[1]
-
Venoconstriction Induction: A state of venoconstriction was induced in the dorsal hand vein by the infusion of phenylephrine.[1]
-
Substance P-induced Venodilation: Substance P was then co-infused intermittently to induce venodilation.[1] To prevent tachyphylaxis (tolerance), the infusions of substance P were separated by 45-minute intervals.[1]
-
Measurements: Pharmacodynamic assessments were performed for up to 4.25 hours after the dose of either this compound or placebo was administered.[1]
Pharmacokinetic Assessment
Venous blood samples were collected for pharmacokinetic analysis at various time points up to 24 hours post-dose to determine the plasma concentrations of this compound.[1]
Safety Assessment
The safety of this compound was evaluated by monitoring electrocardiogram (ECG), pulse rate, blood pressure, hematology, blood chemistry, and urinalysis, as well as by recording any adverse events.[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an NK-1 receptor antagonist.
Experimental Workflow: Placebo-Controlled Crossover Study
Caption: Workflow of the randomized, placebo-controlled crossover study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SLV-317 Findings: A Comparative Guide for Researchers
This guide provides a comparative analysis of SLV-317, a neurokinin-1 (NK-1) receptor antagonist, with other drugs in its class, namely aprepitant, rolapitant, and netupitant (B1678218). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
This compound is an orally active antagonist of the neurokinin-1 receptor, which mediates the effects of substance P.[1] Its potential therapeutic applications are in conditions involving visceral pain and inflammation, such as inflammatory bowel disease and irritable bowel syndrome. This guide summarizes key findings on this compound and provides a comparative context with established NK-1 receptor antagonists.
Comparative Analysis of NK-1 Receptor Antagonists
Table 1: Pharmacokinetic Properties of NK-1 Receptor Antagonists
| Parameter | This compound | Aprepitant | Rolapitant | Netupitant |
| Route of Administration | Oral | Oral, Intravenous | Oral, Intravenous | Oral (in combination with palonosetron) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | ~4 hours | ~4-5 hours | ~5 hours |
| Elimination Half-life (t1/2) | Not Reported | ~9-13 hours | ~180 hours | ~80-90 hours |
| Metabolism | Not Reported | Primarily via CYP3A4 | Primarily via CYP3A4 | Primarily via CYP3A4 |
Note: Data for aprepitant, rolapitant, and netupitant are derived from studies primarily in the context of chemotherapy-induced nausea and vomiting.
Table 2: Efficacy of NK-1 Receptor Antagonists in Clinical Trials
| Drug | Indication Studied | Key Efficacy Endpoint | Result |
| This compound | Substance P-induced venodilation | Inhibition of venodilation | A single 250 mg oral dose resulted in a mean maximum inhibition of 95% compared to placebo in healthy volunteers.[2] |
| Aprepitant | Chemotherapy-Induced Nausea and Vomiting (CINV) | Complete Response (no emesis, no rescue medication) | Significantly higher complete response rates compared to control in patients receiving highly emetogenic chemotherapy. |
| Rolapitant | Chemotherapy-Induced Nausea and Vomiting (CINV) | Complete Response in the delayed phase (>24-120 hours) | Significantly improved complete response rates in the delayed phase compared to control in patients receiving highly and moderately emetogenic chemotherapy. |
| Netupitant (in combination with palonosetron) | Chemotherapy-Induced Nausea and Vomiting (CINV) | Complete Response | Superior complete response rates compared to palonosetron (B1662849) alone in preventing acute and delayed CINV. |
Note: The efficacy data presented are from separate clinical trials and do not represent a direct comparison between the drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate cross-validation and further research.
Protocol for Assessing this compound Efficacy in Healthy Volunteers (Based on NCT00160862)
1. Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[2]
2. Participants: Healthy adult male volunteers.
3. Intervention:
- A single oral dose of 250 mg this compound.
- Placebo.
- A washout period of at least one week between treatments.
4. Efficacy Assessment (Dorsal Hand Vein Compliance):
- A 24-gauge needle is inserted into a dorsal hand vein for drug infusion and another for pressure measurement.
- The hand is warmed in a heated box to a constant temperature.
- Vein diameter is measured using a linear variable differential transformer.
- The vein is pre-constricted by a continuous infusion of phenylephrine.
- Substance P is infused at a constant rate to induce venodilation.
- Vein diameter is measured before and after substance P infusion to determine the extent of venodilation.
- Measurements are taken at baseline and at multiple time points after administration of this compound or placebo.
5. Data Analysis: The percentage inhibition of substance P-induced venodilation is calculated for each time point relative to the baseline response.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided.
Caption: Substance P signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the preclinical evaluation of NK-1 receptor antagonists.
References
A Comparative Guide to the In Vivo Effects of Neurokinin-1 (NK-1) Receptor Antagonists
This guide provides a detailed comparison of the in vivo effects of different Neurokinin-1 (NK-1) receptor antagonists, with a focus on clinically approved agents. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this drug class. The content is based on experimental data from preclinical and clinical studies, providing an objective overview of their performance.
Introduction to NK-1 Receptor Antagonists
The Neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK-1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, emesis (nausea and vomiting), anxiety, and even the proliferation of certain cancer cells.[3][4] NK-1 receptor antagonists, often referred to as "-pitants," competitively block the binding of Substance P to its receptor, thereby inhibiting its downstream signaling effects.[5] This mechanism of action has led to their successful development as potent antiemetic agents, particularly for managing the acute and delayed phases of chemotherapy-induced nausea and vomiting (CINV).[6][7] Several NK-1R antagonists have been approved for clinical use, including aprepitant (B1667566), rolapitant (B1662417), and netupitant (B1678218), each with distinct pharmacological profiles.
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαs heterotrimeric G proteins.[1][8] Gαq activation stimulates phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][8] These events, in turn, can activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in cell growth and proliferation.[2] The SP/NK-1R interaction also leads to the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokine production.[8]
Comparative In Vivo Efficacy
The primary clinical application for NK-1R antagonists is the prevention of CINV. Their efficacy is typically measured by the rate of "Complete Response" (CR), defined as no emetic episodes and no use of rescue medication.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical trials have demonstrated the superiority of adding an NK-1R antagonist to a standard antiemetic regimen (a 5-HT3 receptor antagonist and dexamethasone) for preventing CINV, especially in the delayed phase (25-120 hours post-chemotherapy).
Table 1: Comparison of Clinically Approved NK-1R Antagonists for CINV Prevention (Delayed Phase)
| NK-1 Antagonist | Chemotherapy Type | Complete Response (NK-1 Regimen) | Complete Response (Control*) | Study Reference |
|---|---|---|---|---|
| Aprepitant | Highly Emetogenic (HEC) | 68% | 47% | [9] |
| Rolapitant | Highly Emetogenic (HEC) | 73% | 58% | [9] |
| Rolapitant | Moderately Emetogenic (MEC) - AC | 67% | 60% | [9] |
| Rolapitant | Moderately Emetogenic (MEC) - Carboplatin | 82% | 66% | [9] |
| Netupitant (NEPA) | Moderately Emetogenic (MEC) | 64.9% | 54.1% (Aprepitant Regimen) |[10] |
*Control regimen typically consists of a 5-HT3 receptor antagonist and dexamethasone, except for the NEPA study where the comparator was an aprepitant-containing regimen.
A head-to-head study comparing a single oral dose of NEPA (netupitant/palonosetron combination) to a 3-day aprepitant regimen in patients receiving moderately emetogenic chemotherapy demonstrated the noninferiority of NEPA.[10] The overall complete response rate was numerically higher for the NEPA group.[10]
Preclinical Models
Preclinical studies in various animal models have been crucial for establishing the broad antiemetic potential of NK-1R antagonists and for comparing novel compounds.
Table 2: Preclinical In Vivo Efficacy of NK-1R Antagonists
| Antagonist | Animal Model | Test | Key Finding | Study Reference |
|---|---|---|---|---|
| Aprepitant | Gerbil | Gerbil Foot Tap (GFT) Response | Inhibited GFT by 100% for >48 hours, efficacy outlasted detectable brain levels. | [11] |
| CP-99994 | Gerbil | Gerbil Foot Tap (GFT) Response | 100% inhibition at 15 min, but effect declined rapidly with brain levels. | [11] |
| Netupitant | Gerbil | NK-1 Agonist-Induced Foot Tapping | Orally active with an ID50 of 0.5mg/kg; displayed long-lasting effects similar to aprepitant. | [12] |
| Netupitant | Mouse | SP-Induced Scratching/Biting | Dose-dependently inhibited response in the 1-10mg/kg range (intraperitoneal). | [12] |
| Maropitant | Dog | Doxorubicin-Induced Emesis | Effective in preventing emesis over a 5-day period. |[13] |
These preclinical findings highlight key differences in pharmacodynamics. For instance, the long-lasting efficacy of aprepitant is associated with its slow functional reversibility from the NK-1 receptor, whereas the efficacy of rapidly reversible compounds like CP-99994 is more closely tied to their pharmacokinetic profile.[11]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of NK-1R antagonists are critical determinants of their dosing schedules and clinical utility. Rolapitant is particularly distinguished by its significantly longer half-life.
Table 3: Pharmacokinetic Parameters of Approved NK-1R Antagonists
| Parameter | Aprepitant | Netupitant | Rolapitant |
|---|---|---|---|
| Half-life (t½) | 9–13 hours | ~80 hours | 169–183 hours |
| Time to Peak (Tmax) | ~4 hours | ~5 hours | Not specified |
| Brain NK-1 Receptor Occupancy (>90%) | ~54% on Day 5 (165 mg oral) | Not specified | >120 hours (200 mg oral) |
| CYP3A4 Interaction | Inducer and moderate inhibitor | Substrate and moderate inhibitor | Substrate, but not an inhibitor or inducer |
| CYP2D6 Interaction | No significant effect | No significant effect | Moderate inhibitor |
Data compiled from multiple sources.[9][14][15]
The extended half-life of rolapitant allows for a single dose to provide protection against CINV for the entire 5-day at-risk period.[9] In contrast, aprepitant requires a 3-day dosing regimen.[16] While all three are metabolized by CYP3A4, rolapitant uniquely does not induce or inhibit this enzyme, potentially simplifying co-administration with other CYP3A4-metabolized drugs. However, rolapitant is a moderate inhibitor of CYP2D6, requiring caution with substrates of this enzyme.[14]
Experimental Protocols and Methodologies
The data presented in this guide are derived from rigorous in vivo experimental designs, both in animal models and human clinical trials.
Gerbil Foot-Tapping Model for Central NK-1R Antagonism
This is a common preclinical model to assess the brain penetration and central activity of NK-1R antagonists.
-
Objective: To evaluate the ability of an antagonist to block the behavioral effects of a centrally administered NK-1R agonist.
-
Animals: Male gerbils.
-
Procedure:
-
The NK-1R antagonist (e.g., Netupitant, Aprepitant) or vehicle is administered via oral (p.o.) or intraperitoneal (i.p.) injection at various doses.
-
After a predetermined pretreatment time, a selective NK-1R agonist is injected directly into the cerebral ventricles (intracerebroventricular, i.c.v.).
-
Immediately following the agonist injection, the gerbils are placed in an observation cage.
-
The number of foot taps (B36270) with a hind paw is counted for a defined period (e.g., 1 minute).
-
The dose-dependent inhibition of the foot-tapping behavior is calculated, and an ID50 (the dose required to inhibit the response by 50%) is determined.[12]
-
Clinical Trial Design for CINV
Human studies are essential for confirming efficacy and safety. A typical Phase III trial design is as follows:
-
Objective: To compare the efficacy and safety of an NK-1R antagonist-containing regimen versus a standard of care regimen for the prevention of CINV.
-
Study Design: Multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Cancer patients scheduled to receive highly or moderately emetogenic chemotherapy.
-
Procedure:
-
Patients are randomized into two or more treatment arms (e.g., Arm A: Rolapitant + Granisetron + Dexamethasone; Arm B: Placebo + Granisetron + Dexamethasone).
-
The study drug (e.g., a single oral dose of Rolapitant) is administered 1-2 hours prior to chemotherapy initiation.
-
Patients record episodes of emesis, nausea severity, and any use of rescue antiemetic medication in a diary for at least 5 days (120 hours) post-chemotherapy.
-
Primary Endpoint: Complete Response (no emesis, no rescue medication) in the delayed phase (25-120 hours).
-
Secondary Endpoints: Complete Response in the acute (0-24 hours) and overall (0-120 hours) phases; incidence of no emesis; incidence of no significant nausea.
-
Safety and tolerability are assessed by monitoring adverse events.[9]
-
Conclusion
The in vivo comparison of NK-1 receptor antagonists reveals a class of drugs with robust efficacy, particularly in the management of CINV. While aprepitant, rolapitant, and netupitant all demonstrate significant clinical benefit, they are differentiated by their pharmacokinetic profiles, which influence dosing strategies and potential drug-drug interactions. Rolapitant's long half-life offers the convenience of a single-dose regimen. Preclinical models remain essential for characterizing the central activity and duration of action of new chemical entities. Future research may further clarify the therapeutic potential of these agents in other indications such as pain, inflammation, and oncology, building upon the foundational in vivo studies highlighted in this guide.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rolapitant for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
SLV-317: A Profile of a Neurokinin-1 Receptor Antagonist
It is important to clarify that scientific literature identifies SLV-317 not as a Fatty Acid Amide Hydrolase (FAAH) inhibitor, but as a potent and selective neurokinin-1 (NK-1) receptor antagonist.[1] Therefore, a direct benchmark comparison with FAAH inhibitors is not supported by the available data. This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used in its evaluation.
This compound has been investigated for its potential therapeutic effects in conditions mediated by substance P, a principal ligand for the NK-1 receptor.[1][2] Preclinical and clinical studies have focused on its ability to counteract visceral pain and inflammation, showing its potential in treating conditions like inflammatory bowel disease or irritable bowel syndrome.[1]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound from a study in healthy male volunteers who received a single oral dose of 250 mg.
| Parameter | Value | Unit | Citation |
| Pharmacokinetics | |||
| Mean Peak Plasma Concentration (Cmax) | 77 ± 9 | ng/mL | [3] |
| Time to Peak Plasma Concentration (Tmax) | 47 ± 3 | minutes | [3] |
| Mean Half-life (t1/2) | 9.9 ± 1.6 | hours | [3] |
| Pharmacodynamics | |||
| Mean Venodilation (Substance P-induced, pre-dose) | 56 ± 8 (this compound group), 49 ± 6 (placebo group) | % | [3] |
| Maximum Antagonizing Effect of this compound | 95 ± 8 | % | [3] |
| Time to Maximum Effect | 1.47 ± 0.24 | hours | [3] |
| Mean Area Under the Effect Curve (this compound) | 278 ± 67 | % h⁻¹ | [3] |
| Mean Area Under the Effect Curve (Placebo) | 49 ± 12 | % h⁻¹ | [3] |
Experimental Protocols
Study Design: A randomized, double-blind, placebo-controlled, cross-over study was conducted with 19 healthy male volunteers.[3] Participants received a single oral dose of 250 mg of this compound or a placebo.[3][4] A minimum washout period of one week was observed between the two administrations.[4]
Pharmacokinetic Assessment: Venous blood samples were collected for up to 24 hours post-dose to determine the plasma concentrations of this compound.[3][4]
Pharmacodynamic Assessment (Dorsal Hand Vein Compliance Technique):
-
Venoconstriction: The dorsal hand veins were preconstricted using infusions of phenylephrine.[3][4]
-
Induction of Venodilation: Substance P was co-infused intermittently to induce venodilation.[4] These infusions were separated by 45-minute intervals to prevent tachyphylaxis.[4]
-
Measurement: The inhibition of the venodilator response to substance P was evaluated. Pharmacodynamic assessments were performed for up to 4.25 hours post-dose.[4]
Safety Assessment: Safety was monitored through measurements of ECG, pulse rate, blood pressure, as well as hematology, blood chemistry, and urinalysis. Adverse events were also recorded.[4]
Visualizations
Signaling Pathway of Substance P and Mechanism of Action of this compound
References
- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Efficacy of NK1R Antagonists in Visceral Pain Models
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 receptor (NK1R) and its primary ligand, Substance P (SP), are key players in the transmission of pain signals, particularly in the context of visceral hypersensitivity. This has made the NK1R a compelling target for the development of novel analgesics for conditions such as irritable bowel syndrome (IBS) and gastroparesis. This guide provides a comparative overview of the efficacy of various NK1R antagonists in preclinical and clinical models of visceral pain, supported by experimental data and detailed methodologies.
Comparative Efficacy of NK1R Antagonists
The following tables summarize the quantitative data on the efficacy of several NK1R antagonists in various visceral pain models.
Preclinical Studies
| NK1R Antagonist | Visceral Pain Model | Species | Route of Administration | Dose | Efficacy Outcome | Reference |
| SR140333 | Zymosan-induced visceral hyperalgesia | Rat | Intrathecal | 3 µg (in combination with NK2R antagonist) | Significantly reduced visceromotor response to colorectal distension (p < 0.05 vs. vehicle). | [1] |
| SR140333 | TNBS-induced colitis-associated dysplasia | Rat | Not specified | Not specified | Significantly reduced macroscopic and microscopic damage scores (p < 0.01). | [2][3] |
| LY303870 | Cryptosporidium parvum-induced IBD-like syndrome | Mouse | Oral | Not specified | Reduced severity of IBD-like lesions; significantly lower cecal gland dilatation scores. | [4] |
| TAK-637 | Acetic acid-induced visceral pain | Rabbit | Intraduodenal | 0.3 - 3 mg/kg | Dose-dependently decreased the number of abdominal contractions. | [5] |
| (+/-)-CP-99,994 | Acetic acid-induced visceral pain | Rabbit | Intrathecal | Not specified | Markedly reduced the number of abdominal contractions. | [5] |
Clinical Studies
| NK1R Antagonist | Condition | Study Phase | Route of Administration | Dose | Primary Efficacy Outcome | Result | Reference |
| Aprepitant | Gastroparesis | Phase II | Oral | 125 mg/day | Reduction in nausea (VAS score) | Did not meet primary endpoint (46% vs 40% placebo; p=0.43). However, showed significant reduction in GCSI nausea score (1.8 vs 1.0; p=0.005). | [6][7] |
| Tradipitant | Gastroparesis | Phase II | Oral | 85 mg twice daily | Change in nausea score | Met primary endpoint (change of -1.2 vs -0.7 placebo; p=0.0099). | [1][8] |
| Tradipitant | Gastroparesis | Phase III | Oral | 85 mg twice daily | Change in nausea severity | Did not meet primary endpoint in the intent-to-treat population (p=0.741). Post-hoc analyses showed significant improvement with adequate drug exposure. | [9] |
| AV608 | Irritable Bowel Syndrome (IBS) | Pilot Study | Oral | 80-160 mg/day | Change in pain ratings and brain responses (fMRI) | Reduced anxiety, negative affect, and pain ratings. Decreased activity in amygdala, hippocampus, and anterior cingulate gyrus during visceral distension. | [10][11] |
| Serlopitant | Chronic Pruritus | Phase II | Oral | 1 mg & 5 mg daily | Percentage change in Visual Analog Scale (VAS) pruritus score | Statistically significant reduction in pruritus at 1 mg (p=0.022) and 5 mg (p=0.013) compared to placebo. | [12][13] |
| Serlopitant | Prurigo Nodularis | Phase II | Oral | 5 mg daily | Change in average-itch VAS score | Significantly reduced average-itch VAS scores compared to placebo (-3.6 vs -1.9; p < 0.001). | [14][15] |
Experimental Protocols
Zymosan-Induced Visceral Hyperalgesia in Rats
This model is used to induce a state of visceral hypersensitivity, mimicking aspects of chronic visceral pain conditions.
-
Animal Preparation: Male Sprague-Dawley rats are used.
-
Induction of Hyperalgesia: Zymosan (a cell wall component from Saccharomyces cerevisiae) is administered via intracolonic instillation to induce inflammation and subsequent visceral hyperalgesia.
-
Drug Administration: NK1R antagonists or vehicle are administered intrathecally.
-
Assessment of Visceral Sensitivity: The visceromotor response (VMR) to noxious colorectal distension (CRD) is measured. This is typically quantified by recording the number of abdominal muscle contractions.
-
Data Analysis: The number of abdominal contractions in the drug-treated group is compared to the vehicle-treated group to determine the efficacy of the antagonist in reducing visceral pain responses.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inflammatory bowel disease (IBD), which is often associated with visceral pain.
-
Animal Preparation: C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice are provided with drinking water containing 2-3% DSS for a period of 5-7 days. This induces an acute colitis characterized by weight loss, diarrhea, and bloody stools.
-
Drug Administration: The NK1R antagonist or vehicle is administered, typically orally or via intraperitoneal injection, either prophylactically or therapeutically.
-
Assessment of Disease Severity: Efficacy is assessed through various parameters:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Histological Analysis: Colon tissue is collected and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, ulceration, and architectural damage. A histological score is assigned based on these features.
-
Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration in the colon.
-
-
Data Analysis: The DAI, histological scores, and MPO activity are compared between the antagonist-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NK1R signaling pathway in visceral pain and a typical experimental workflow for evaluating NK1R antagonists.
References
- 1. Vanda Announces Positive Phase II Study Results for Tradipitant in Patients with Gastroparesis - BioSpace [biospace.com]
- 2. Effect of a Neurokinin-1 Receptor Antagonist in a Rat Model of Colitis-Associated Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a neurokinin-1 receptor antagonist in a rat model of colitis-associated colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with Neurokinin-1 Receptor Antagonist Reduces Severity of Inflammatory Bowel Disease Induced by Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tachykinin NK1 receptor antagonists on the viscerosensory response caused by colorectal distention in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprepitant Has Mixed Effects on Nausea and Reduces Other Symptoms in Patients With Gastroparesis and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIDDK Central Repository - Aprepitant for the Relief of Nausea in Patients With Chronic Nausea and Vomiting of Presumed Gastric Origin Trial (APRON) [repository.niddk.nih.gov]
- 8. Efficacy and Safety of Tradipitant in Patients With Diabetic and Idiopathic Gastroparesis in a Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Efficacy of Tradipitant in Patients With Diabetic and Idiopathic Gastroparesis in a Phase 3 Randomized Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin-1-receptor antagonism decreases anxiety and emotional arousal circuit response to noxious visceral distension in women with irritable bowel syndrome: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serlopitant for the treatment of chronic pruritus: Results of a randomized, multicenter, placebo-controlled phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
A Side-by-Side Analysis of SLV-317 and Maropitant: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SLV-317 and maropitant (B1663616), two potent neurokinin-1 (NK-1) receptor antagonists. By examining their mechanisms of action, pharmacokinetic profiles, and supporting experimental data, this document aims to offer a comprehensive resource for informed decision-making in research and drug development.
Introduction to this compound and Maropitant
Both this compound and maropitant are members of the neurokinin-1 (NK-1) receptor antagonist class of drugs.[1][2] The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is a key mediator in the physiological pathways of emesis (vomiting) and is also implicated in pain and inflammation.[3] By competitively blocking the binding of Substance P to the NK-1 receptor, these antagonists effectively inhibit the transmission of emetic signals.[3]
Maropitant is a well-established and commercially available drug, particularly in veterinary medicine, for the prevention and treatment of vomiting from various causes, including motion sickness and chemotherapy.[4][5][6] this compound, on the other hand, is an investigational compound that has been studied in humans for its potential therapeutic effects related to visceral pain and inflammation.[1][7]
Mechanism of Action: Targeting the NK-1 Receptor
The primary mechanism of action for both this compound and maropitant is the selective antagonism of the NK-1 receptor. Substance P, when released in response to emetogenic stimuli, binds to NK-1 receptors in key areas of the brainstem involved in the vomiting reflex, such as the chemoreceptor trigger zone (CRTZ) and the vomiting center. By blocking this interaction, both this compound and maropitant disrupt the final common pathway of the emetic reflex.
In Vitro Receptor Binding Affinity
| Antagonist | Target Receptor | IC50 (nM) | Selectivity (vs. NK-2/NK-3) |
| Aprepitant (B1667566) | Human NK-1 | 0.1 | ~3000-fold vs. NK-3, ~45,000-fold vs. NK-2 |
| Maropitant | Canine NK-1 | Not specified in reviewed literature | Selective NK-1 Antagonist |
| This compound | Human NK-1 | Not specified in reviewed literature | Potent and highly selective NK-1 receptor antagonist |
Table 1: In Vitro Receptor Binding Affinity. Data for aprepitant is provided for context as a well-characterized NK-1 receptor antagonist.[8]
Pharmacokinetic Profiles
The pharmacokinetic parameters of this compound have been characterized in humans, while extensive data for maropitant is available for dogs and cats.
| Parameter | This compound (Human) | Maropitant (Dog) |
| Route of Administration | Oral | Oral, Subcutaneous (SC) |
| Bioavailability | Not specified | Oral: 23.7% (2 mg/kg), 37% (8 mg/kg); SC: 90.7% (1 mg/kg)[9][10] |
| Time to Peak Plasma Concentration (Tmax) | ~47 minutes[1] | Oral: 1.7-1.9 hours; SC: 0.75 hours[9][10] |
| Peak Plasma Concentration (Cmax) | 77 ± 9 ng/mL (250 mg oral dose)[1] | Not directly comparable due to different species and dosing |
| Plasma Protein Binding | Not specified | >99%[10] |
| Metabolism | Not specified | Hepatic (CYP3A12 and CYP2D15 in dogs)[10] |
| Elimination Half-life (t½) | 9.9 ± 1.6 hours[1] | Oral: ~4-8 hours; SC: ~8 hours[9][10] |
Table 2: Pharmacokinetic Parameters of this compound and Maropitant.
In Vivo Efficacy: A Comparative Overview
Direct comparative efficacy studies between this compound and maropitant for anti-emetic effects are not available. The following sections summarize the key in vivo findings for each compound.
This compound: Pharmacodynamic Effects in Humans
A clinical trial in healthy human volunteers demonstrated the potent in vivo activity of this compound as an NK-1 receptor antagonist. A single oral dose of 250 mg of this compound resulted in a substantial and sustained inhibition of substance P-induced venodilation, with a maximum antagonizing effect of 95 ± 8%.[1][11]
| Study | Emetic/Pharmacodynamic Model | Key Findings |
| Hesse et al. (2006) | Substance P-induced venodilation in healthy humans | A single 250 mg oral dose of this compound caused a 95 ± 8% maximum inhibition of substance P-induced venodilation.[1][11] |
Table 3: In Vivo Pharmacodynamic Efficacy of this compound.
Maropitant: Anti-emetic Efficacy in Dogs
Maropitant has demonstrated broad-spectrum anti-emetic efficacy in numerous clinical trials in dogs against various emetic stimuli.
| Study | Emetic Challenge | Key Findings |
| Conder et al. (2008) | Motion Sickness | 8 mg/kg oral dose reduced vomiting by 86.1% (when given 2 hours prior) and 76.5% (when given 10 hours prior) compared to placebo.[4] |
| Ramsey et al. (2008) | Various Clinical Causes | 1 mg/kg SC or 2 mg/kg oral maropitant significantly reduced vomiting in dogs with acute emesis from various etiologies (21.8% of maropitant-treated dogs vomited vs. 50% of placebo-treated dogs).[5] |
| Hay Kraus (2013) | Hydromorphone-induced Emesis | 1 mg/kg SC maropitant completely prevented vomiting in dogs premedicated with hydromorphone.[12][13] |
| Kenward et al. (unpublished data, cited in other studies) | Cisplatin-induced Emesis | A low dose of cisplatin (B142131) (15-18 mg/m²) is an effective emetic stimulus in dogs for testing anti-emetic drugs.[14][15] Maropitant has been shown to be effective against cisplatin-induced emesis.[16] |
Table 4: In Vivo Anti-emetic Efficacy of Maropitant in Dogs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the experimental protocols for the key studies cited.
This compound: Substance P-Induced Venodilation in Healthy Humans (Hesse et al., 2006)
Objective: To investigate the pharmacokinetics and pharmacodynamic effects of this compound on substance P-induced venodilation.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Subjects: 19 healthy male volunteers.
Procedure:
-
Baseline Measurement: A dorsal hand vein is cannulated. The hand is placed in a plethysmograph to measure changes in vein diameter.
-
Venoconstriction: Phenylephrine is infused to induce a stable venoconstriction.
-
Substance P Challenge: Substance P is co-infused to induce venodilation, and the response is measured.
-
Drug Administration: Subjects receive a single oral dose of 250 mg this compound or placebo.
-
Post-Dose Measurements: The substance P challenge is repeated at intervals up to 4.25 hours post-dose to assess the inhibitory effect of this compound.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points up to 24 hours post-dose to determine the plasma concentration of this compound.
Maropitant: Prevention of Motion Sickness-Induced Vomiting in Dogs (Conder et al., 2008)
Objective: To evaluate the efficacy and safety of maropitant in preventing vomiting due to motion sickness in dogs.
Study Design: Two randomized, two-period crossover clinical trials.
Subjects: 189 dogs with a history of motion sickness.
Procedure:
-
Treatment Administration: Dogs are orally administered either maropitant (minimum dose of 8 mg/kg) or a placebo. In Trial 1, the dose is given approximately 2 hours before travel. In Trial 2, the dose is given approximately 10 hours before travel.
-
Automobile Journey: Dogs are taken for a 60-minute car ride.
-
Observation: During the journey, dogs are observed for any signs of motion sickness, including vomiting.
-
Washout Period: A 10-14 day washout period is implemented.
-
Crossover: Each dog receives the opposite treatment to what they received in the first period and undergoes another identical car journey.
-
Data Analysis: The incidence of vomiting is compared between the maropitant and placebo groups.
Conclusion
Both this compound and maropitant are effective antagonists of the NK-1 receptor. Maropitant is a well-documented and approved therapeutic for the management of emesis in veterinary species, demonstrating high efficacy against a range of emetic triggers. This compound has shown potent pharmacological activity in a human model, indicating its potential for therapeutic applications where NK-1 receptor antagonism is beneficial.
This guide provides a foundational comparison based on available data. For researchers and drug development professionals, the choice between these or similar compounds will depend on the specific research question, target species, and desired therapeutic indication. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative potencies and clinical potential.
References
- 1. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maropitant (CJ11,972; CJ-11972) | Neurokinin Receptor | CAS 147116-67-4 | Buy Maropitant (CJ11,972; CJ-11972) from Supplier InvivoChem [invivochem.com]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of maropitant, a selective neurokinin 1 receptor antagonist, in two randomized clinical trials for prevention of vomiting due to motion sickness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of injectable and oral maropitant, a selective neurokinin 1 receptor antagonist, in a randomized clinical trial for treatment of vomiting in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. Kinetics and dynamics of the peripheral neurokinin-1 receptor antagonist SLV317 in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of maropitant in preventing vomiting in dogs premedicated with hydromorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [dr.lib.iastate.edu]
- 14. Assessment of low-dose cisplatin as a model of nausea and emesis in beagle dogs, potential for repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. avmajournals.avma.org [avmajournals.avma.org]
Safety Operating Guide
Essential Guidance for the Safe Disposal of SLV-317
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the recommended procedures for the disposal of SLV-317, a neurokinin-1 (NK1) receptor antagonist utilized in research and development. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
This compound is identified by the following CAS numbers: 393183-40-9 (dihydrochloride salt) and 393101-98-9 (free base). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following disposal procedures are based on best practices for handling research-grade chemical compounds. It is imperative to consult your institution's specific safety protocols and the compound's SDS, which should be obtained from the supplier, before handling and disposal.
Hazard and Safety Summary
The following table summarizes the potential hazards and safety precautions associated with this compound, based on its intended use in a laboratory setting. This information is intended as a general guide and should be supplemented with a formal risk assessment.
| Hazard Category | Description | Recommended Precautions |
| Health Hazards | As a biologically active compound, this compound may have unknown toxicological properties. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. | Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a fume hood. |
| Physical Hazards | The physical and chemical properties of this compound in solid form are not fully characterized in publicly available literature. Assume it may be a combustible solid. | Avoid creating dust. Store away from heat, sparks, and open flames. |
| Environmental Hazards | The environmental impact of this compound has not been determined. As a precaution, it should be considered potentially harmful to aquatic life. | Do not dispose of down the drain or in general waste. Prevent release into the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any research chemical, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step protocol outlines the general procedure for chemical waste disposal.
1. Waste Identification and Segregation:
- Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.
- Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be disposed of as hazardous liquid waste. The waste container must be compatible with the solvent used. Do not mix incompatible waste streams.
- Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
2. Waste Container Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must include the full chemical name ("this compound" and the names of any solvents), the approximate concentration and quantity of the waste, and the date the container was started.
- Use your institution's specific hazardous waste labels if provided.
3. Storage of Waste:
- Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
- Ensure containers are tightly sealed to prevent leaks or spills.
- Store liquid waste in secondary containment to contain any potential leaks.
4. Waste Pickup and Disposal:
- Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
- Do not attempt to dispose of chemical waste through standard municipal waste or sewer systems.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and consult your institution's specific guidelines.
Personal protective equipment for handling SLV-317
To provide you with essential safety and logistical information for handling SLV-317, it is crucial to first correctly identify the substance. The identifier "this compound" is used for multiple, distinct products with different chemical compositions and associated hazards.
To ensure the guidance is accurate and relevant to the material you are working with, please specify the manufacturer or provide the primary chemical components of the this compound you are using.
Once you provide this information, a comprehensive guide to personal protective equipment, operational protocols, and disposal plans can be developed to ensure the safety of all laboratory personnel. This will include:
-
Detailed Personal Protective Equipment (PPE) recommendations in a clear, tabular format for easy reference.
-
Step-by-step experimental protocols for safe handling and disposal.
-
A visual workflow diagram created using Graphviz to illustrate the necessary safety procedures and logical relationships in the handling process.
Your safety is our priority, and providing precise information will allow us to deliver the most accurate and effective guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
